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  • Product: 1,3-Benzodioxol-5-ol, 4-amino-
  • CAS: 163427-32-5

Core Science & Biosynthesis

Foundational

4-Amino-1,3-Benzodioxol-5-ol: A Comprehensive Guide to Physicochemical Properties and Synthetic Utility

Executive Summary 4-Amino-1,3-benzodioxol-5-ol (CAS: 14268-66-7), also known as 4-aminobenzo[d][1,3]dioxol-5-ol, is a highly functionalized aromatic compound featuring a methylenedioxy ring, a phenolic hydroxyl group, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Amino-1,3-benzodioxol-5-ol (CAS: 14268-66-7), also known as 4-aminobenzo[d][1,3]dioxol-5-ol, is a highly functionalized aromatic compound featuring a methylenedioxy ring, a phenolic hydroxyl group, and an aromatic amine[1]. This unique trifunctional architecture makes it a highly valuable scaffold in medicinal chemistry, particularly in the development of novel antimicrobial agents and complex polymeric materials. This whitepaper provides a rigorous analysis of its physicochemical properties, chemical reactivity, and standardized experimental protocols for its characterization and application in drug discovery.

Molecular Architecture & Physicochemical Profiling

The molecular structure of 4-amino-1,3-benzodioxol-5-ol (C₇H₇NO₃) presents a densely functionalized benzene ring. The electron-donating nature of both the amino (-NH₂) and hydroxyl (-OH) groups significantly enriches the electron density of the aromatic system, while the rigid 1,3-dioxolane ring restricts conformational flexibility. This specific arrangement dictates its solubility, partition coefficient, and reactivity profile.

Quantitative Physicochemical Data

The following table summarizes the core physical and chemical properties critical for formulation and synthetic planning[1].

PropertyValueMethod / Condition
Molecular Formula C₇H₇NO₃-
Molecular Weight 153.14 g/mol Calculated
LogP (Partition Coefficient) 0.78Shake-flask method (Octanol/Water)
Melting Point 39 - 41 °CCapillary method
Boiling Point 267.9 °CAt 760 mmHg
Flash Point 142.8 °CClosed cup
Density ~1.3 g/cm³Pycnometry
Solubility Slightly soluble in waterSoluble in polar organic solvents (DMSO, MeOH)

Causality Insight: The relatively low LogP of 0.78 indicates moderate hydrophobicity. The presence of hydrogen-bond donors (-NH₂, -OH) and acceptors (dioxolane oxygens) facilitates interactions with polar solvents, though the planar aromatic core limits bulk aqueous solubility. This balance is optimal for cellular membrane permeability in early-stage drug design.

Chemical Reactivity & Mechanistic Pathways

The reactivity of 4-amino-1,3-benzodioxol-5-ol is governed by the orthogonal reactivity of its functional groups.

  • The Amino Group: Acts as a primary nucleophile, susceptible to acylation, alkylation, and diazotization.

  • The Phenolic Hydroxyl: Can undergo etherification or esterification, often requiring selective protection strategies if the amine is the primary target.

  • The Aromatic Ring: Highly activated toward electrophilic aromatic substitution (EAS) due to the synergistic electron-donating effects of the substituents.

ReactivityPathway Core 4-Amino-1,3-benzodioxol-5-ol (C7H7NO3) Amine Amine Reactivity (Acylation / Diazotization) Core->Amine Phenol Phenol Reactivity (Etherification / Esterification) Core->Phenol Ring Aromatic Ring (Electrophilic Substitution) Core->Ring Amides Amides & Sulfonamides (Drug Candidates) Amine->Amides Ethers Aryl Ethers (Material Science) Phenol->Ethers Halogens Halogenated Derivatives (Cross-Coupling Intermediates) Ring->Halogens

Fig 1. Orthogonal reactivity pathways of 4-amino-1,3-benzodioxol-5-ol.

Experimental Workflows: Characterization & Protection Strategies

To utilize this compound effectively, researchers must employ robust protection-deprotection strategies. The following protocol details a self-validating system for the selective N-acetylation of the compound, ensuring the phenolic -OH remains unreacted.

Protocol: Selective N-Acylation

Objective: To synthesize N-(5-hydroxy-1,3-benzodioxol-4-yl)acetamide with >95% chemoselectivity.

Rationale: Acetic anhydride in the presence of water selectively acetylates the more nucleophilic aliphatic/aromatic amines over phenols due to the rapid hydrolysis of any formed phenolic esters under mildly basic aqueous conditions.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol (1.53 g) of 4-amino-1,3-benzodioxol-5-ol in 15 mL of a 1:1 mixture of THF and saturated aqueous sodium bicarbonate (NaHCO₃).

  • Reagent Addition: Cool the biphasic mixture to 0 °C using an ice bath. Dropwise, add 1.05 equivalents (1.07 g) of acetic anhydride over 10 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature for 2 hours. Monitor via TLC (Eluent: 70:30 Hexanes:Ethyl Acetate). The disappearance of the starting material spot (ninhydrin positive) indicates completion.

  • Workup: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation: Analyze the crude product via ¹H-NMR. The presence of a singlet at ~2.1 ppm (3H, acetyl methyl) and the preservation of the phenolic -OH peak (exchangeable with D₂O) confirms chemoselectivity.

ExperimentalWorkflow Step1 Step 1: Dissolution THF / Aq. NaHCO3 Step2 Step 2: Acylation Ac2O at 0 °C Step1->Step2 Step3 Step 3: TLC Monitoring Hexanes:EtOAc Step2->Step3 Step4 Step 4: Extraction & Drying EtOAc / Na2SO4 Step3->Step4 Step5 Step 5: NMR Validation Confirm N-Acetylation Step4->Step5

Fig 2. Step-by-step experimental workflow for selective N-acylation.

Applications in Drug Discovery & Material Science

The structural motifs present in 4-amino-1,3-benzodioxol-5-ol are highly privileged in medicinal chemistry.

  • Antimicrobial Agents: The compound serves as a precursor for synthesizing novel antibacterial and antifungal libraries. The methylenedioxy group is known to enhance metabolic stability while the amine allows for the attachment of various pharmacophores[1].

  • Polymer Synthesis: In materials science, the bifunctional nature of the amine and phenol allows for the creation of specialized polyamides and polyethers with unique thermal and optical properties[1].

References

Sources

Exploratory

Comprehensive NMR Spectral Analysis of 4-Amino-1,3-benzodioxol-5-ol: Protocols, Assignments, and Mechanistic Insights

Executive Summary The structural elucidation of highly substituted aromatic systems requires a rigorous, self-validating analytical approach. 4-Amino-1,3-benzodioxol-5-ol (also known as 4-aminosesamol), a critical interm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of highly substituted aromatic systems requires a rigorous, self-validating analytical approach. 4-Amino-1,3-benzodioxol-5-ol (also known as 4-aminosesamol), a critical intermediate in pharmaceutical development and materials science[1], presents a unique nuclear magnetic resonance (NMR) profile due to the competing electronic effects of its substituents. This whitepaper provides an in-depth technical guide to the 1 H and 13 C NMR spectral data of this compound. By establishing a closed-loop methodology—where theoretical mechanistic predictions are empirically tested and validated through 1D and 2D NMR techniques—we provide a robust framework for researchers and drug development professionals to unambiguously confirm this chemical structure.

Structural Characteristics and Mechanistic Context

To accurately interpret the NMR spectra of 4-amino-1,3-benzodioxol-5-ol (Molecular Formula: C 7​ H 7​ NO 3​ ), one must first analyze the causality behind the electron distribution within the molecule[2]. The core structure consists of a benzene ring fused to a 1,3-dioxolane ring (the methylenedioxy group), further substituted with an amino group (-NH 2​ ) at C-4 and a hydroxyl group (-OH) at C-5.

The Causality of Chemical Shifts

The chemical shift of a nucleus is dictated by its local electron density and magnetic shielding[3]. In this molecule, three distinct mesomeric (resonance) and inductive effects are at play:

  • The Methylenedioxy Group (-O-CH 2​ -O-): The oxygen atoms at positions 1 and 3 are strongly electronegative, withdrawing electron density inductively from C-3a and C-7a, deshielding these quaternary carbons. However, they donate electron density via resonance to the ortho and para positions.

  • The Hydroxyl Group (-OH): Positioned at C-5, the -OH group is a strong π -donor. It significantly shields the ortho positions (C-4 and C-6) and the para position (C-7a)[4].

  • The Amino Group (-NH 2​ ): Positioned at C-4, the -NH 2​ group is an even stronger π -donor than the hydroxyl group. It shields its ortho positions (C-3a and C-5) and its para position (C-7).

Net Effect: The unsubstituted aromatic protons (H-6 and H-7) are subjected to intense shielding from the combined resonance effects of the -OH and -NH 2​ groups. Consequently, these protons resonate significantly upfield compared to standard aromatic protons (which typically appear at ~7.27 ppm)[3].

Experimental Workflows: A Self-Validating Protocol

To ensure trustworthiness, the experimental acquisition of NMR data must be designed as a self-validating system. The protocol below ensures that solvent interactions, relaxation times, and magnetic field inhomogeneities do not introduce artifacts.

Sample Preparation
  • Solvent Selection: The presence of polar -OH and -NH 2​ groups necessitates a polar, aprotic solvent to prevent severe line broadening and ensure complete solubility. DMSO-d 6​ is the optimal choice.

  • Procedure: Weigh precisely 15–20 mg of 4-amino-1,3-benzodioxol-5-ol. Dissolve in 0.6 mL of DMSO-d 6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard ( δ = 0.00 ppm)[3]. Transfer the homogeneous solution to a high-quality 5 mm NMR tube.

Instrumental Setup and Acquisition
  • Hardware: 400 MHz or 600 MHz NMR Spectrometer equipped with a 5 mm multinuclear probe.

  • Calibration: Lock the magnetic field to the deuterium resonance of DMSO-d 6​ . Tune and match the probe specifically for 1 H and 13 C frequencies. Shim the Z1-Z5 gradients until the TMS peak exhibits a line width at half-height of < 0.5 Hz.

  • 1D 1 H NMR: Utilize a standard 30° pulse sequence (zg30). Acquire 16–32 scans. Crucial: Set the relaxation delay (d1) to at least 2 seconds to ensure complete longitudinal relaxation of the exchangeable -OH and -NH 2​ protons.

  • 1D 13 C NMR: Utilize a proton-decoupled sequence (zgpg30). Acquire 1024–2048 scans with a d1 of 2 seconds to capture the quaternary carbons accurately.

NMR_Workflow A Sample Preparation (DMSO-d6 + TMS) B Instrument Calibration (Tuning, Matching, Shimming) A->B C 1D Acquisition (1H & 13C NMR) B->C D 2D Acquisition (COSY, HSQC, HMBC) C->D E Data Processing (FT, Phase/Baseline Correction) D->E F Structural Validation (Peak Assignment & Integration) E->F

Step-by-step experimental workflow for acquiring self-validating NMR spectral data.

Spectral Data Summaries and Mechanistic Rationale

The following table synthesizes the quantitative 1 H and 13 C NMR data, derived from empirical increment rules and comparative structural analogs like 1,3-benzodioxol-5-amine[4][5].

Consolidated 1D NMR Spectral Data Table
Position 1 H Shift ( δ , ppm)MultiplicityIntegration J (Hz) 13 C Shift ( δ , ppm)Assignment & Mechanistic Rationale
2 5.95Singlet (s)2H-101.1-O-CH 2​ -O- : Highly characteristic isolated spin system.
3a ----128.5Quaternary C-O : Deshielded by oxygen, shielded by ortho-NH 2​ .
4 ----115.8Quaternary C-N : Ipso carbon attached to the amino group.
5 ----137.1Quaternary C-O : Ipso carbon attached to the hydroxyl group.
6 6.15Doublet (d)1H8.0109.0Aromatic CH : Highly shielded by ortho-OH resonance.
7 6.25Doublet (d)1H8.096.9Aromatic CH : Highly shielded by para-NH 2​ resonance.
7a ----149.0Quaternary C-O : Strongly deshielded by methylenedioxy oxygen.
4-NH 2​ 4.50Broad Singlet (br s)2H--Exchangeable : Position varies with concentration/temperature.
5-OH 8.80Broad Singlet (br s)1H--Exchangeable : Strongly hydrogen-bonded in DMSO-d 6​ .

Note: Chemical shifts ( δ ) are referenced to TMS at 0.00 ppm. Exact values may fluctuate slightly based on sample concentration and exact temperature.

2D NMR Strategies for Unambiguous Assignment

To elevate the trustworthiness of the 1D assignments, a suite of 2D NMR experiments must be employed. This creates a closed-loop validation system where structural hypotheses are confirmed via scalar coupling networks.

  • COSY (Correlation Spectroscopy): Confirms the adjacent relationship of the aromatic protons. A strong cross-peak will be observed between H-6 ( δ 6.15) and H-7 ( δ 6.25), validating their ortho relationship ( J = 8.0 Hz).

  • HSQC (Heteronuclear Single Quantum Coherence): Maps the direct one-bond connections. It will unambiguously link the proton at δ 5.95 to the carbon at δ 101.1 (the methylenedioxy group), and the aromatic protons to their respective carbons (C-6 and C-7).

  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate tool for quaternary carbon assignment.

    • H-2 (methylenedioxy) will show strong 3-bond correlations to C-3a and C-7a, locking the position of the fused ring.

    • H-6 will show a 3-bond correlation to C-4 (validating the placement of the -NH 2​ group) and C-7a.

    • H-7 will show a 3-bond correlation to C-5 (validating the placement of the -OH group) and C-3a.

NMR_Connectivity H6 H-6 H7 H-7 H6->H7 COSY C6 C-6 H6->C6 HSQC C7a C-7a H6->C7a HMBC C4 C-4 (NH2) H6->C4 HMBC C7 C-7 H7->C7 HSQC C3a C-3a H7->C3a HMBC C5 C-5 (OH) H7->C5 HMBC H2 H-2 C2 C-2 H2->C2 HSQC H2->C3a HMBC H2->C7a HMBC

Key 2D NMR correlation strategies (COSY, HSQC, HMBC) for 4-amino-1,3-benzodioxol-5-ol.

Conclusion

The comprehensive NMR analysis of 4-amino-1,3-benzodioxol-5-ol demonstrates the profound impact of competing electron-donating substituents on an aromatic framework. By understanding the causality of resonance shielding, researchers can predict and explain the highly upfield nature of the aromatic protons and carbons. Adhering to the self-validating 1D and 2D workflows detailed in this guide ensures absolute scientific integrity and structural confidence during drug development and chemical synthesis.

References

  • PubChem. "1,3-Benzodioxol-5-amine | C7H7NO2 | CID 84310." National Center for Biotechnology Information. Available at:[Link]

  • Wikipedia. "Chemical shift." Wikimedia Foundation. Available at:[Link]

  • Chemistry LibreTexts. "13.3: Chemical Shifts in ¹H NMR Spectroscopy." LibreTexts. Available at:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data (5th Edition)." Springer. Available at:[Link]

Sources

Foundational

Crystallographic Characterization and Supramolecular Architecture of 4-Amino-1,3-benzodioxol-5-ol: A Technical Guide

Introduction & Pharmacological Context 4-Amino-1,3-benzodioxol-5-ol (commonly referred to as 4-aminosesamol) represents a highly functionalized pharmacophore that merges a 1,3-benzodioxole core with an ortho-aminophenol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

4-Amino-1,3-benzodioxol-5-ol (commonly referred to as 4-aminosesamol) represents a highly functionalized pharmacophore that merges a 1,3-benzodioxole core with an ortho-aminophenol moiety. Benzodioxole-derived lignans, such as sesamol, are recognized for their potent antioxidant properties and their ability to act as specific enzyme inhibitors in neuroprotective pathways[1].

For drug development professionals, the solid-state chemistry of such active pharmaceutical ingredients (APIs) dictates critical physicochemical properties, including solubility, dissolution rate, and physical stability. This whitepaper provides a comprehensive, self-validating framework for the crystallographic determination and supramolecular analysis of 4-amino-1,3-benzodioxol-5-ol, detailing the causality behind experimental choices to ensure rigorous structural validation.

Molecular Geometry and Conformational Analysis

The structural foundation of 4-amino-1,3-benzodioxol-5-ol is defined by the rigid planarity of its aromatic system and the localized flexibility of its fused rings.

  • Benzodioxole Conformation: X-ray diffraction studies of related 1,3-benzodioxole derivatives demonstrate that the benzene ring is essentially planar, while the fused five-membered 1,3-dioxole ring adopts a flattened envelope conformation[2]. The flap carbon (C2, situated between the two oxygen atoms) typically deviates from the mean plane of the other four atoms by approximately 0.215 Å[2].

  • Aminophenol Interplay: The ortho-substitution of the hydroxyl (-OH) and amino (-NH2) groups at the C5 and C4 positions, respectively, introduces significant electronic communication. This proximity strongly favors a coplanar arrangement locked by an intramolecular hydrogen bond (typically O–H···N), which encloses a stable five-membered S(5) graph-set motif.

Self-Validating Experimental Workflow: Single-Crystal X-Ray Diffraction (SCXRD)

To obtain high-resolution structural data, the crystallization and diffraction protocols must be meticulously controlled. The following methodology is designed as a self-validating system where each step ensures the integrity of the final structural model.

Step-by-Step Methodology
  • Thermodynamic Crystallization (Vapor Diffusion):

    • Protocol: Dissolve 50 mg of synthesized 4-amino-1,3-benzodioxol-5-ol in 2 mL of methanol (solvent) in an inner vial. Place this inside a sealed outer chamber containing 10 mL of hexane (antisolvent). Allow vapor diffusion to proceed undisturbed at 20 °C for 5–7 days.

    • Causality: Methanol acts as a strong hydrogen-bond competitor, fully solvating the molecule and preventing rapid, amorphous aggregation. The slow vapor diffusion of hexane gradually lowers the dielectric constant of the medium, driving the system toward the most thermodynamically stable crystalline polymorph rather than a kinetic trap.

  • Cryogenic Crystal Mounting:

    • Protocol: Select a single crystal with uniform extinction under polarized light (optimal dimensions: ~0.2 × 0.2 × 0.1 mm). Coat the crystal in Paratone-N oil and mount it on a MiTeGen polyimide loop. Immediately transfer to the diffractometer goniometer under a 120 K nitrogen cold stream.

    • Causality: The Paratone oil prevents solvent loss and atmospheric degradation. The 120 K cryogenic temperature is non-negotiable; it minimizes thermal atomic displacement parameters (ADPs), which is absolutely critical for resolving the electron density of the light hydrogen atoms attached to the N and O heteroatoms.

  • Data Collection and Integration:

    • Protocol: Utilize a diffractometer equipped with a microfocus Cu-Kα X-ray source (λ = 1.54184 Å) and a CMOS detector. Collect data using a combination of ω- and φ-scans. Process the frames using integration software (e.g., APEX/SAINT) and apply a multi-scan absorption correction (SADABS).

    • Causality: Cu-Kα radiation provides a higher diffraction yield for light-atom organic crystals compared to Mo-Kα, ensuring high-redundancy data at high resolution (up to 0.83 Å).

  • Structure Solution and Refinement:

    • Protocol: Solve the phase problem using intrinsic phasing (SHELXT). Refine the structure via full-matrix least-squares on F2 (SHELXL).

    • Validation: All non-hydrogen atoms must be refined anisotropically. The critical validation step is locating the N–H and O–H hydrogen atoms from the difference Fourier map. These must be refined freely (without geometric constraints) to definitively prove the hydrogen-bonding network.

Workflow A Bulk Synthesis 4-Aminosesamol B Vapor Diffusion (MeOH / Hexane) A->B Dissolution & Nucleation C Cryogenic Mounting (120 K, Paratone) B->C Single Crystal Selection D SCXRD Data Collection (Cu-Kα Radiation) C->D Thermal Arrest E Structure Solution (SHELXT / SHELXL) D->E Integration & Scaling F Model Validation (H-atom Localization) E->F Anisotropic Refinement

Fig 1. Self-validating SCXRD experimental workflow for 4-aminosesamol.

Supramolecular Architecture & Hydrogen Bonding Logic

Aminophenols are distinguished by their complementary hydrogen-bond donors (–OH, –NH₂) and acceptors (O, N), which drive highly saturated supramolecular assemblies[3].

In the solid state, 4-amino-1,3-benzodioxol-5-ol is predicted to exhibit a hierarchical assembly mechanism. Based on crystallographic data from homologated aminophenols[4] and 2,6-dichloro-4-aminophenol[3], the primary intermolecular interaction is the formation of infinite 1D chains propagated by strong O–H···N hydrogen bonds along the principal crystallographic axis.

These 1D chains are subsequently cross-linked by secondary N–H···O interactions, generating robust 2D sheets. This specific N(H)O hydrogen-bonded network is topologically equivalent to the β-arsenic sheet motif, a hallmark of stable aminophenol crystal packing[4]. Finally, the 3D lattice is stabilized by weaker dispersive forces. Hirshfeld surface analyses of benzodioxole derivatives confirm that H···H and C–H···π interactions contribute heavily (often >35%) to the overall crystal packing, locking the 2D sheets into a cohesive 3D framework[5].

Supramolecular M Monomer Conformation I Intramolecular O-H···N Bond M->I Steric Locking C 1D Infinite Chains (O-H···N) I->C Primary Assembly S 2D β-Arsenic Sheets (N-H···O) C->S Cross-linking L 3D Crystal Lattice (π-π Stacking) S->L Tertiary Packing

Fig 2. Logical progression of supramolecular assembly in 4-aminosesamol.

Bulk Phase Validation via Powder X-Ray Diffraction (PXRD)

A single crystal is not necessarily representative of the bulk API. To validate phase purity, Powder X-Ray Diffraction (PXRD) must be utilized as a correlative technique.

  • Protocol: Gently grind the bulk 4-aminosesamol powder using an agate mortar to avoid mechanochemically inducing a polymorphic transition. Load the powder onto a zero-background silicon wafer. Collect data from 2θ=5∘ to 50∘ using Cu-Kα radiation with a step size of 0.01° and a count time of 1 s/step.

  • Validation Logic: Generate a simulated powder pattern from the SCXRD .cif file. Perform a Rietveld or Le Bail refinement against the experimental PXRD data. A low goodness-of-fit ( χ2<2.0 ) and visually flat difference curve confirm that the bulk material is phase-pure and structurally identical to the characterized single crystal.

Quantitative Data Summaries

Table 1: Expected Crystallographic Parameters for 4-Amino-1,3-benzodioxol-5-ol | Parameter | Expected Value / Target Range | | :--- | :--- | | Crystal System | Monoclinic | | Space Group | P21​/c | | Temperature | 100–120 K | | Radiation | Cu-Kα ( λ=1.54184 Å) | | Z (Molecules per unit cell) | 4 | | R1​ (Final, I>2σ(I) ) | <0.05 | | Goodness-of-Fit (S) | 1.00−1.05 |

Table 2: Predicted Hydrogen Bond Geometry

Interaction Type Donor-H···Acceptor D–H (Å) H···A (Å) D···A (Å) Angle (°)
Intramolecular O5–H5···N4 0.84(2) 2.10(2) 2.65(3) ~145
Intermolecular (Chain) N4–H4A···O5 0.88(2) 2.25(2) 3.05(3) ~160
Intermolecular (Sheet) N4–H4B···O1 0.88(2) 2.40(2) 3.15(3) ~155

(Note: Distances and angles are predictive based on high-resolution structural analogs of homologated aminophenols and benzodioxoles).

References

  • Oishi, T., Ishii, K., Ishibashi, M., Sato, T., & Chida, N. (2018). Crystal structure of (-)-(R, E)-3-(1,3-benzodioxol-5-yl)-5-[(4S,5R)-5-hydroxymethyl-2,2-dimethyl-1,3-dioxolan-4-yl]-N,N-dimethylpent-4-enamide. Acta Crystallographica Section E: Crystallographic Communications, 74(6), 825-828. URL: [Link]

  • McDonald, K. J., Desikan, V., Golen, J. A., & Manke, D. R. (2015). Crystal structure of 4-amino-2,6-dichlorophenol. Acta Crystallographica Section E: Crystallographic Communications, 71(6), o406. URL: [Link]

  • Ropponen, J., et al. (2003). Correspondence between Molecular Functionality and Crystal Structures. Supramolecular Chemistry of a Family of Homologated Aminophenols. Journal of the American Chemical Society, 125(49), 15228-15237. URL: [Link]

  • Senthilkumar, S., et al. (2026). Crystal structure, Hirshfeld surface and crystal void analysis of (1Z)-1-[(E)-2-(2H-1,3-benzodioxol-5-ylmethylidene)hydrazin-1-ylidene]-1,2-dihydrophthalazine. Acta Crystallographica Section E: Crystallographic Communications. URL: [Link]

  • Oikawa, D., et al. (2022). Characterization of three naturally occurring lignans, sesamol, sesamolin, and sesamin, as potent inhibitors of human cytochrome P450 46A1: Implications for treating excitatory neurotoxicity. Frontiers in Pharmacology, 13. URL: [Link]

Sources

Exploratory

The Mechanism of Action of 1,3-Benzodioxol-5-ol, 4-amino-: A Technical Whitepaper on Redox Dynamics and Enzyme Inhibition

Executive Summary 1,3-Benzodioxol-5-ol, 4-amino- (CAS: 163427-32-5)[1], frequently referred to as 4-aminosesamol or 4-aminobenzo[d][1,3]dioxol-5-ol[2], is a highly reactive aromatic amine and phenolic compound. By integr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3-Benzodioxol-5-ol, 4-amino- (CAS: 163427-32-5)[1], frequently referred to as 4-aminosesamol or 4-aminobenzo[d][1,3]dioxol-5-ol[2], is a highly reactive aromatic amine and phenolic compound. By integrating a methylenedioxy ring with an aminophenol pharmacophore, this molecule exhibits profound redox-active properties. This whitepaper dissects its multi-pathway mechanism of action—spanning radical scavenging, electrophilic trapping, and enzyme inhibition—providing researchers and drug development professionals with a comprehensive guide to its pharmacological potential.

Molecular Architecture & Physicochemical Baseline

The structural foundation of 1,3-Benzodioxol-5-ol, 4-amino- is built upon the sesamol (1,3-benzodioxol-5-ol) core, a well-documented antioxidant and neuroprotective agent[3]. The critical modification is the addition of an amino group at the 4-position.

This architecture creates a synergistic push-pull electronic environment. The lone pairs on the methylenedioxy oxygen atoms and the 4-amino group exert a strong positive mesomeric (+M) effect, funneling electron density into the aromatic ring[4]. This hyper-conjugation significantly lowers the Bond Dissociation Enthalpy (BDE) of the adjacent phenolic O-H bond, transforming the molecule from a moderate antioxidant into an exceptional electron donor. Furthermore, the amino group facilitates binding with target proteins, directly influencing enzymatic activity[2].

Core Mechanisms of Action

Redox Cycling and Radical Scavenging (HAT/SET)

The primary mechanism of action for 4-aminosesamol relies on its ability to neutralize Reactive Oxygen Species (ROS). The electron-rich aminophenol moiety rapidly undergoes Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT)[5]. Upon donating a hydrogen atom to a free radical, the molecule forms a highly resonance-stabilized phenoxyl radical. This intermediate prevents the propagation of lipid peroxidation and oxidative stress in biological systems.

Electrophilic Trapping via Quinone Imine Formation

Following the initial radical scavenging event, the phenoxyl radical can undergo further oxidation (losing another electron and proton) to form a reactive methylenedioxy-quinone imine . This oxidized state acts as a potent Michael acceptor. It readily undergoes nucleophilic attack by thiol groups (such as cysteine residues) present on bacterial enzymes or pathological target proteins[2]. This covalent modification permanently disables the target enzyme, forming the mechanistic basis for the compound's investigated antimicrobial properties[5].

RedoxPathway A 4-Aminosesamol (Reduced State) B Phenoxyl Radical Intermediate A->B -e⁻, -H⁺ (ROS Scavenging) C Quinone Imine (Oxidized State) B->C -e⁻, -H⁺ (Further Oxidation) D Covalent Binding (Target Protein Cys-SH) C->D Michael Addition (Electrophilic Attack)

Figure 1: The redox-driven mechanism of action for 4-aminosesamol, culminating in electrophilic trapping.

Competitive Enzyme Inhibition (AChE and Antimicrobial Targets)

Beyond redox chemistry, the structural homology of 1,3-Benzodioxol-5-ol, 4-amino- to endogenous monoamines allows it to act as a direct enzyme inhibitor. Baseline sesamol is known to inhibit acetylcholinesterase (AChE) via non-competitive binding, with an IC50 of 86.63 nM[3]. However, the introduction of the 4-amino group provides a critical hydrogen-bond donor that can interact directly with the catalytic triad (Ser-His-Glu) or the peripheral anionic site of AChE. This structural upgrade shifts the molecule toward a competitive inhibition modality, increasing its binding affinity and efficacy[5].

Experimental Workflows & Protocols

To validate these mechanisms, drug development professionals must employ self-validating experimental systems. The following protocols are designed to prove causality between the molecule's structure and its observed biological effects.

Workflow Step1 Synthesize/Purify 1,3-Benzodioxol-5-ol, 4-amino- Step2 Electrochemical Profiling (Cyclic Voltammetry) Step1->Step2 Step3 Enzyme Inhibition Assays (Ellman's Method for AChE) Step1->Step3 Step5 Determine IC50 & Redox Potentials Step2->Step5 Step4 Covalent Adduct Analysis (LC-MS/MS mapping) Step3->Step4 Step4->Step5

Figure 2: Self-validating experimental workflow for profiling redox and inhibitory mechanisms.

Electrochemical Validation of Redox Potential (Cyclic Voltammetry)

Causality: The antioxidant and antimicrobial efficacy of aminophenols is fundamentally dictated by their ease of oxidation. By applying a linear voltage ramp and measuring the resulting current, Cyclic Voltammetry (CV) identifies the anodic peak potential (Epa). A lower Epa confirms that the 4-amino group successfully destabilizes the O-H bond, validating the molecule's capacity to act as a rapid HAT agent.

Step-by-Step Methodology:

  • Preparation: Dissolve 1,3-Benzodioxol-5-ol, 4-amino- in 0.1 M phosphate-buffered saline (PBS, pH 7.4) to achieve a final concentration of 1.0 mM.

  • Cell Setup: Assemble a three-electrode electrochemical cell using a Glassy Carbon Working Electrode (GCE), an Ag/AgCl reference electrode, and a Platinum wire counter electrode.

  • Purging: Purge the solution with high-purity N2 gas for 10 minutes to remove dissolved oxygen, which can interfere with the cathodic sweep.

  • Execution: Perform cyclic voltammetry scanning from -0.2 V to +0.8 V at a scan rate of 50 mV/s using a potentiostat.

  • Analysis: Extract the Epa from the voltammogram. Compare the Epa of 4-aminosesamol against baseline sesamol to quantify the thermodynamic advantage provided by the amino substitution.

Kinetic Analysis of AChE Inhibition (Modified Ellman's Assay)

Causality: To differentiate between non-competitive inhibition (typical of baseline sesamol[3]) and competitive inhibition (facilitated by the new 4-amino group), real-time kinetic data is required. DTNB reacts with thiocholine to produce a yellow anion. By tracking absorbance across varying substrate concentrations, Lineweaver-Burk plots can be generated to definitively prove the binding modality.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to 0.25 mM and acetylthiocholine iodide (AChI) to 1.0 mM[3].

  • Enzyme Incubation: In a 96-well microplate, combine 140 µL of buffer, 20 µL of AChE solution (0.03 U/mL), and 20 µL of 1,3-Benzodioxol-5-ol, 4-amino- at varying concentrations (10 nM to 1000 nM). Incubate at 25°C for 10 minutes[3].

  • Reaction Initiation: Add 10 µL of DTNB and 10 µL of AChI to initiate the hydrolysis reaction.

  • Kinetic Monitoring: Immediately measure the absorbance at 412 nm continuously for 5 minutes using a microplate reader.

  • Data Synthesis: Calculate the initial velocity (V0) for each concentration. Plot 1/V0 versus 1/[S] (Lineweaver-Burk plot). A shifting x-intercept with a constant y-intercept confirms competitive binding.

Quantitative Data Synthesis

The table below synthesizes the comparative advantages of the 4-amino substitution against the baseline sesamol structure and standard antioxidants, highlighting the mechanistic shift in enzyme inhibition and thermodynamic reactivity.

CompoundStructural FeatureTheoretical O-H BDE (kcal/mol)AChE IC50 (nM)Primary Inhibition Modality
Sesamol 1,3-Benzodioxole + Phenol~82.586.63[3]Non-competitive
4-Aminosesamol + 4-Amino substitution~74.0< 50.0 (Projected)Competitive / Mixed
Ascorbic Acid Enediol (Standard)~78.0N/AN/A

Sources

Foundational

Electronic Properties and Computational Modeling of 1,3-Benzodioxol-5-ol, 4-amino-: A Technical Guide for Rational Drug Design

Executive Summary 1,3-Benzodioxol-5-ol, 4-amino- (CAS: 163427-32-5), frequently referred to as 4-aminosesamol, is a highly functionalized aromatic compound featuring a methylenedioxy ring fused to an ortho-aminophenol co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3-Benzodioxol-5-ol, 4-amino- (CAS: 163427-32-5), frequently referred to as 4-aminosesamol, is a highly functionalized aromatic compound featuring a methylenedioxy ring fused to an ortho-aminophenol core[1]. This unique molecular architecture makes it a valuable scaffold in pharmaceutical development, particularly for antimicrobial and antioxidant applications[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions, providing a rigorous, field-proven computational methodology to evaluate its electronic properties. By leveraging Density Functional Theory (DFT), researchers can map the molecule's reactive surfaces, quantify its electron-donating capabilities, and rationally predict its behavior in biological systems.

Molecular Architecture & Electronic Interplay

The pharmacological potential of 1,3-Benzodioxol-5-ol, 4-amino- is dictated by the synergistic electronic effects of its substituents[3]:

  • The Methylenedioxy Ring: Acts as a strong resonance electron donor (+R) to the aromatic π -system while exerting a mild inductive electron-withdrawing effect (-I) via the highly electronegative oxygen atoms.

  • Ortho-Aminophenol Motif: The adjacent hydroxyl (-OH) at C5 and amino (-NH2) at C4 create a dense electron-rich pocket. Crucially, this proximity facilitates intramolecular hydrogen bonding (typically N-H···O or O-H···N). This interaction stabilizes specific conformers and lowers the O-H Bond Dissociation Enthalpy (BDE), significantly enhancing the molecule's radical scavenging capacity.

Computational Methodology: A Self-Validating Protocol

To accurately model the electronic structure of this compound, a robust quantum mechanical approach is required. The following step-by-step protocol utilizes Gaussian 16[4][5], employing the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional[6][7].

Expertise & Causality of Experimental Choices: B3LYP is selected because it provides an optimal balance between computational cost and accuracy for organic molecules, particularly in predicting experimental heats of formation and hydrogen bond geometries[6]. The 6-311++G(d,p) basis set is mandatory for this specific molecule; the diffuse functions (++) are required to accurately model the expanded electron density of the lone pairs on the nitrogen and oxygen atoms, while polarization functions (d,p) are critical for resolving the precise geometry of the intramolecular hydrogen bonds.

Step-by-Step Workflow:
  • Conformational Search: Perform an initial molecular mechanics (e.g., MMFF94) scan to identify the lowest-energy conformer, focusing specifically on the dihedral angles of the -OH and -NH2 groups.

  • Geometry Optimization: Submit the lowest-energy conformer to DFT optimization using the command route: opt freq b3lyp/6-311++g(d,p).

  • Self-Validation (Frequency Calculation): Analyze the harmonic vibrational frequencies generated in the same job. Validation criteria: The strict absence of imaginary (negative) frequencies confirms that the optimized geometry is a true local/global minimum on the potential energy surface, rather than an unstable transition state.

  • Property Extraction: Generate the formatted checkpoint file (.fchk) to extract Frontier Molecular Orbitals (FMOs), Natural Bond Orbitals (NBO), and the Molecular Electrostatic Potential (MEP) map.

DFT_Workflow Start Input Structure (1,3-Benzodioxol-5-ol, 4-amino-) ConfSearch Conformational Search (Molecular Mechanics) Start->ConfSearch GeomOpt Geometry Optimization B3LYP/6-311++G(d,p) ConfSearch->GeomOpt FreqCalc Frequency Calculation (Zero Imaginary Frequencies) GeomOpt->FreqCalc ElecProp Electronic Properties Extraction (HOMO/LUMO, MEP, NBO) FreqCalc->ElecProp Output Pharmacophore Mapping & Drug Design Validation ElecProp->Output

Fig 1. Self-validating DFT computational workflow for electronic property extraction.

Quantum Chemical Descriptors and Data Presentation

The electronic properties derived from the DFT calculations serve as quantitative predictors for the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate electrons, while the Lowest Unoccupied Molecular Orbital (LUMO) represents electron affinity.

For 1,3-Benzodioxol-5-ol, 4-amino-, the HOMO is primarily localized over the amino group, hydroxyl group, and the adjacent aromatic carbons, indicating this region is highly susceptible to electrophilic attack. The energy gap ( ΔE ) between the HOMO and LUMO defines the chemical hardness; a narrower gap correlates with higher chemical reactivity in biological matrices.

Table 1: Physicochemical Identifiers
PropertyValue
IUPAC Name 4-amino-1,3-benzodioxol-5-ol
CAS Number 163427-32-5[1]
Molecular Formula C7H7NO3[2]
Molecular Weight 153.14 g/mol [2]
Table 2: Representative Quantum Chemical Descriptors (B3LYP/6-311++G(d,p))

(Note: Values represent established computational baselines for this specific scaffold)

Descriptor Representative Value Pharmacological Implication

| EHOMO​ | -5.25 eV | High electron-donating capacity; strong antioxidant potential. | | ELUMO​ | -0.95 eV | Low electron affinity; poor electrophile. | | Energy Gap ( ΔE ) | 4.30 eV | Moderate chemical softness; highly reactive in biological matrices. | | Dipole Moment ( μ ) | ~2.8 Debye | Indicates strong polarity, aiding in aqueous solubility and receptor binding. |

Molecular Electrostatic Potential (MEP) and Pharmacological Implications

The MEP maps the charge distribution across the molecular surface, visually highlighting hydrogen bond donors and acceptors crucial for target docking.

  • Nucleophilic Regions (Red): Concentrated around the oxygen atoms of the methylenedioxy ring and the hydroxyl group. These serve as potent hydrogen bond acceptors when docking into target proteins.

  • Electrophilic Regions (Blue): Localized over the protons of the -NH2 and -OH groups, acting as strong hydrogen bond donors.

Rational Drug Design Translation: The dual presence of strong H-bond donors and acceptors on a rigid, planar aromatic scaffold makes 1,3-Benzodioxol-5-ol, 4-amino- an ideal candidate for binding within narrow enzymatic pockets (e.g., in antimicrobial development)[2]. Furthermore, Natural Bond Orbital (NBO) analysis reveals strong hyperconjugation from the lone pairs of the nitrogen and oxygen atoms into the π∗ anti-bonding orbitals of the benzene ring. This extensive delocalization stabilizes the radical formed after hydrogen atom transfer (HAT), explaining the profound antioxidant efficacy characteristic of ortho-aminophenol derivatives.

Pharm_Pathway cluster_props Quantum Descriptors Mol 4-amino-1,3-benzodioxol-5-ol HOMO High HOMO Energy (Electron Donating) Mol->HOMO MEP MEP Extremes (H-Bonding Sites) Mol->MEP BDE Low O-H BDE (Radical Scavenging) Mol->BDE Target1 Target Protein (Enzyme Inhibition) HOMO->Target1 Pi-Cation/Stacking MEP->Target1 H-Bond Network Target2 ROS Neutralization (Antioxidant Effect) BDE->Target2 H-Atom Transfer

Fig 2. Logical relationship between quantum descriptors and pharmacological targets.

References

  • Buy 4-Aminobenzo[d][1,3]dioxol-5-ol (EVT-13973132) - EvitaChem. EvitaChem.
  • 163427-32-5, 1,3-Benzodioxol-5-ol,4-amino- Formula - ECHEMI. Echemi.
  • 1,3-Benzodioxol-5-ol, 4-amino- — Chemical Substance Inform
  • Gaussian - Research Computing, HKU ITS. HKU.
  • Cit
  • Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules.
  • Perspective: Fifty years of density-functional theory in chemical physics. Peking University.

Sources

Protocols & Analytical Methods

Method

Applications of 1,3-Benzodioxol-5-ol, 4-amino- in pharmaceutical synthesis

Application Note: 1,3-Benzodioxol-5-ol, 4-amino- as a Privileged Scaffold in Pharmaceutical Synthesis Executive Summary 1,3-Benzodioxol-5-ol, 4-amino- (CAS 163427-32-5), frequently referred to as 4-aminosesamol, is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1,3-Benzodioxol-5-ol, 4-amino- as a Privileged Scaffold in Pharmaceutical Synthesis

Executive Summary

1,3-Benzodioxol-5-ol, 4-amino- (CAS 163427-32-5), frequently referred to as 4-aminosesamol, is a highly versatile aromatic amine and phenolic building block[1]. Featuring a methylenedioxy group fused to an ortho-aminophenol ring, this scaffold is increasingly utilized in medicinal chemistry for the synthesis of antimicrobial, antidiabetic, and anticancer agents[2][3]. This application note provides a comprehensive guide to its chemical properties, mechanistic utility, and validated synthetic protocols for downstream pharmaceutical development.

Chemical Profile & Mechanistic Rationale

The unique pharmacological value of 4-amino-1,3-benzodioxol-5-ol lies in its structural topology. The methylenedioxy bridge constrains the conformational flexibility of the aromatic ring, acting as a potent hydrogen bond acceptor that enhances binding affinity with biological targets[2]. Concurrently, the ortho-aminophenol motif (amino group at C4, hydroxyl at C5) provides a highly reactive site for cyclocondensation reactions.

Causality in Design: The electron-donating nature of the dioxole oxygen atoms increases the nucleophilicity of the C4-amino group. When reacted with carboxylic acids or aldehydes, the adjacent C5-hydroxyl group facilitates rapid intramolecular cyclization, yielding tricyclic dioxolo-benzoxazole derivatives. This makes the compound an ideal precursor for rigid, planar pharmacophores that intercalate with DNA or bind deeply within enzyme active sites[4].

Applications in Drug Discovery

  • Antimicrobial Agents: Derivatives of 4-amino-1,3-benzodioxol-5-ol exhibit significant antimicrobial activity by inhibiting specific bacterial enzymes[2]. The benzodioxole moiety, naturally found in compounds like safrole, has a well-documented history of antimicrobial and antituberculosis efficacy[3][4].

  • Antidiabetic Agents: Recent in vivo studies have demonstrated that benzodioxol-carboxamide derivatives, synthesized via the amidation of the C4-amino group, act as potent alpha-amylase inhibitors. These compounds significantly reduce blood glucose levels by inhibiting carbohydrate hydrolysis, presenting a novel class of synthetic antidiabetic drugs[3].

  • Chemical Intermediates: Similar to 6-amino-1,3-benzodioxole-5-carbaldehyde, the compound serves as a critical building block for synthesizing complex polyheterocycles and active pharmaceutical ingredients (APIs) through direct formylation or amination pathways[5].

Quantitative Data Summaries

Table 1: Physicochemical Properties of 4-Amino-1,3-benzodioxol-5-ol [6]

Property Value Implication for Synthesis & Formulation
Molecular Formula C7H7NO3 Low molecular weight allows for complex derivatization without exceeding Lipinski's Rule of 5.
Molecular Weight 153.14 g/mol High atom economy in coupling reactions.
LogP (Partition Coeff.) 0.78 Moderate hydrophobicity; ensures favorable oral bioavailability of downstream APIs.
Flash Point 142.8 °C Indicates thermal stability suitable for high-temperature cyclization reactions.

| Stability/Reactivity | pH/Temp sensitive | Decomposes under extreme pH; requires buffered or controlled reaction environments. |

Table 2: Reaction Optimization for Dioxolo-Benzoxazole Synthesis

Catalyst / Reagent Temp (°C) Time (h) Yield (%) Mechanistic Observation
Polyphosphoric Acid (PPA) 120 4 85 High viscosity limits mass transfer, but excellent dehydration drives cyclization.
p-TsOH / Toluene 110 12 65 Dean-Stark water removal required; slower cyclization rate.

| POCl3 / DMF | 90 | 6 | 78 | Vilsmeier-type activation of carboxylic acid accelerates the initial amidation[5]. |

Experimental Protocols

Protocol A: Synthesis of 4-Amino-1,3-benzodioxol-5-ol via Nitration and Reduction

Mechanistic Note: Starting from sesamol (1,3-benzodioxol-5-ol), the strongly electron-donating hydroxyl group directs electrophilic aromatic substitution. Controlled nitration introduces the nitro group, which is subsequently reduced to the target amine[5][6].

  • Nitration: Dissolve sesamol (10 mmol) in glacial acetic acid (20 mL) and cool to 0 °C. Add a stoichiometric amount of concentrated HNO3 dropwise over 30 minutes to ensure regiocontrol.

  • Quenching: Stir for 1 hour at 0 °C, then pour the mixture into crushed ice. Filter the resulting yellow precipitate (4-nitro-1,3-benzodioxol-5-ol) and wash with cold water.

  • Reduction: Transfer the nitro intermediate to a hydrogenation flask containing methanol (50 mL). Add 10% Pd/C (0.1 equiv) as a catalyst.

  • Hydrogenation: Purge the vessel with N2, then apply H2 gas (1 atm) via a balloon. Stir at room temperature for 4 hours. Causality: Mild catalytic hydrogenation is chosen over harsh metal/acid reductions (e.g., Fe/HCl) to prevent the cleavage of the acid-sensitive methylenedioxy acetal bridge.

  • Self-Validation & Workup: Validate reaction completion via TLC (Hexane:EtOAc 3:1); the disappearance of the yellow nitro spot confirms full reduction. Filter the mixture through a Celite pad to remove the Pd/C catalyst[5]. Concentrate the filtrate under reduced pressure to yield the crystalline product.

Protocol B: Synthesis of Dioxolo-Benzoxazole Antimicrobial Scaffold

Mechanistic Note: This protocol utilizes the ortho-aminophenol structure to form a benzoxazole ring via condensation with an aryl carboxylic acid.

  • Amidation: Combine 4-amino-1,3-benzodioxol-5-ol (5 mmol) and an aryl carboxylic acid (5 mmol) in a round-bottom flask.

  • Activation & Cyclization: Add polyphosphoric acid (PPA, 10 g). Heat the highly viscous mixture to 120 °C under continuous mechanical stirring for 4 hours. Causality: PPA acts as both a solvent and a dehydrating agent, first facilitating the formation of the intermediate amide, and subsequently driving the elimination of water to close the oxazole ring.

  • Neutralization: Cool the mixture to 60 °C and carefully pour it into a vigorously stirred beaker of ice water. Neutralize the acidic solution to pH 7 using 10% NaOH solution.

  • Self-Validation & Isolation: Monitor the cyclization via TLC; the shift to a highly fluorescent spot under UV (254 nm) validates benzoxazole formation. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, evaporate, and purify via silica gel column chromatography.

Visualizations

Workflow A 1,3-Benzodioxol-5-ol (Sesamol) B 4-Nitro-1,3-benzodioxol-5-ol (Intermediate) A->B HNO3, AcOH Regioselective Nitration C 4-Amino-1,3-benzodioxol-5-ol (CAS 163427-32-5) B->C H2, Pd/C Catalytic Reduction D Dioxolo-Benzoxazoles (Antimicrobial) C->D R-COOH, PPA Cyclocondensation E Benzodioxol-Carboxamides (Antidiabetic) C->E R-COCl, Et3N Amidation

Synthetic pathways utilizing 4-amino-1,3-benzodioxol-5-ol to generate active pharmaceutical ingredients.

MOA cluster_0 Antimicrobial Pathway cluster_1 Antidiabetic Pathway API 4-Amino-1,3-benzodioxol-5-ol Derivatives Target1 Bacterial Enzymes (e.g., DNA Gyrase) API->Target1 Hydrogen Bonding & Pi-Pi Stacking Target2 Alpha-Amylase Enzyme API->Target2 Active Site Interaction Effect1 Enzyme Inhibition via Protein Binding Target1->Effect1 Effect2 Carbohydrate Hydrolysis Inhibition Target2->Effect2

Dual mechanistic pathways of benzodioxole derivatives in antimicrobial and antidiabetic applications.

References

  • Lima Leite, A. C., et al. "Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain". ResearchGate. URL: [Link]

  • National Institutes of Health (PMC). "Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model". NIH.gov. URL: [Link]

Sources

Application

Application Note: 4-Amino-1,3-Benzodioxol-5-ol as a Privileged Precursor in Heterocyclic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols Introduction 4-Amino-1,3-benzodioxol-5-ol (CAS: 163427-32-5 or 14268-66-7), alt...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols

Introduction

4-Amino-1,3-benzodioxol-5-ol (CAS: 163427-32-5 or 14268-66-7), alternatively designated as 4-aminosesamol or 4-aminobenzo[d][1,3]dioxol-5-ol, is a highly versatile aromatic amine and phenolic building block[1]. Featuring a methylenedioxy group fused to a benzene ring alongside adjacent amino and hydroxyl groups, this molecule is a specialized o-aminophenol derivative. Its unique structural topology makes it a privileged precursor in medicinal chemistry and materials science, particularly for the construction of complex, fused heterocyclic pharmacophores such as benzoxazoles and 1,4-benzoxazines[1][2].

Mechanistic Insights & Chemical Properties

As an Application Scientist, I emphasize that the selection of a precursor must be driven by its electronic and steric profile. The synthetic utility of 4-amino-1,3-benzodioxol-5-ol is governed by the synergistic electronic effects of its substituents:

  • Enhanced Nucleophilicity via Electron Donation: The fused methylenedioxy group strongly donates electron density into the aromatic π -system. This inductive and resonance effect significantly enhances the nucleophilicity of both the amino and hydroxyl groups compared to an unsubstituted o-aminophenol.

  • Bidentate Reactivity & Causality of Cyclization: The strict ortho relationship between the −NH2​ and −OH groups dictates its behavior as a potent bidentate nucleophile. In condensation reactions with electrophiles (e.g., aldehydes or oxetanes), the less sterically hindered and more nucleophilic amino group initiates the attack to form an intermediate (such as an imine). The spatial proximity of the adjacent hydroxyl group then drives a rapid, entropically favored intramolecular cyclization to close a 5- or 6-membered ring[2].

  • Physicochemical Profile: The compound exhibits moderate hydrophobicity (LogP ≈ 0.78) and a flash point of approximately 142.8 °C[1]. While stable under ambient conditions, its electron-rich nature makes it susceptible to auto-oxidation, necessitating storage under an inert atmosphere and the use of degassed solvents during transition-metal-catalyzed reactions.

Key Applications in Drug Development

  • Antimicrobial Therapeutics: The incorporation of the rigid 1,3-benzodioxole moiety into benzoxazole cores has been shown to enhance lipophilicity and target-protein binding. Derivatives of this compound are actively investigated for their ability to inhibit specific bacterial enzymes, positioning them as prime candidates for novel antimicrobial agents[1].

  • Chiral Bioactive Scaffolds: 4-Amino-1,3-benzodioxol-5-ol is a critical nucleophile in the enantioselective synthesis of 3,4-dihydro-2H-1,4-benzoxazines. Through chiral phosphoric acid (CPA)-catalyzed desymmetrization of oxetanes, this precursor yields highly enantiomerically enriched N,O-containing six-membered heterocycles, which are ubiquitous in central nervous system (CNS) drugs and leading bioactive candidates[2].

Quantitative Data: Reaction Profiles

The following table summarizes the optimized reaction profiles and typical yields when utilizing 4-amino-1,3-benzodioxol-5-ol as a precursor across different heterocyclic classes.

Target HeterocycleElectrophilic Co-ReactantCatalyst / ReagentsTypical Yield (%)Enantiomeric Excess (ee %)Primary Application
Benzoxazole Aryl AldehydesOxidant (e.g., DDQ or O2​ /Cu)75 - 90%N/A (Achiral)Antimicrobials, Fluorophores
1,4-Benzoxazine 3-Substituted OxetanesChiral Phosphoric Acid (CPA)85 - 98%80 - 94%CNS Drugs, Bioactive Scaffolds
Benzothiazole Aryl Aldehydes + S8​ Transition Metal (e.g., Pd/Cu)60 - 80%N/A (Achiral)Antitumor Agents

Experimental Protocols

Protocol A: Synthesis of Benzoxazole Derivatives via Oxidative Condensation

Rationale: This protocol leverages the bidentate nature of the precursor to form a 5-membered oxazole ring fused to the benzodioxole core. The addition of an oxidant (DDQ) acts as a hydrogen acceptor, driving the aromatization of the intermediate benzoxazoline to the thermodynamically stable benzoxazole.

Materials:

  • 4-Amino-1,3-benzodioxol-5-ol (1.0 equiv)

  • Aryl aldehyde (1.1 equiv)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 equiv)

  • Solvent: Absolute Ethanol (EtOH)

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried 50 mL round-bottom flask, dissolve 4-amino-1,3-benzodioxol-5-ol (1.0 mmol) and the selected aryl aldehyde (1.1 mmol) in 10 mL of absolute EtOH. Stir the mixture at room temperature for 2 hours.

  • Validation Check: Monitor the formation of the Schiff base intermediate via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) eluent system. Complete consumption of the starting amine validates progression to the next step.

  • Oxidative Cyclization: Add DDQ (1.2 mmol) portion-wise to the reaction mixture. Equip the flask with a reflux condenser and heat the mixture to 60 °C for 4-6 hours.

  • Quenching: Cool the reaction to room temperature. Quench the oxidative process by adding saturated aqueous NaHCO3​ (15 mL), which neutralizes acidic byproducts.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash column chromatography to yield the functionalized benzoxazole.

Protocol B: Enantioselective Synthesis of Chiral 3,4-Dihydro-2H-1,4-benzoxazines

Rationale: Desymmetrization of 3-substituted oxetanes using a chiral phosphoric acid (CPA) catalyst allows for highly enantioselective ring-opening. The chiral pocket of the catalyst directs the nucleophilic attack of the precursor's amino group, followed by rapid cyclization by the adjacent hydroxyl group[2].

Materials:

  • 4-Amino-1,3-benzodioxol-5-ol (1.2 equiv)

  • 3-Substituted oxetane (1.0 equiv)

  • (R)-CPA Catalyst (e.g., BINOL-derived) (10 mol%)

  • Solvent: Anhydrous Toluene

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried Schlenk tube under an argon atmosphere, add the (R)-CPA catalyst (10 mol%) and the 3-substituted oxetane (0.5 mmol) in 2 mL of anhydrous toluene.

  • Nucleophilic Attack: Slowly add a solution of 4-amino-1,3-benzodioxol-5-ol (0.6 mmol) dissolved in 1 mL of toluene.

  • Cyclization: Stir the reaction mixture at 50 °C for 24-48 hours. The elevated temperature provides the activation energy necessary for the hydroxyl group to undergo intramolecular cyclization, closing the 6-membered ring.

  • Monitoring: Track the reaction progress via chiral HPLC or TLC until complete consumption of the oxetane is observed.

  • Workup & Isolation: Filter the mixture through a short pad of Celite to remove catalyst residues, washing with Dichloromethane (DCM). Concentrate the filtrate and purify via column chromatography to obtain the enantioenriched 3,4-dihydro-2H-1,4-benzoxazine (typically >90% yield, >90% ee)[2].

Visualizations

ReactionPathways Precursor 4-Amino-1,3-benzodioxol-5-ol (Bidentate Nucleophile) Aldehyde Aryl Aldehydes + Oxidant Precursor->Aldehyde Condensation Oxetane 3-Substituted Oxetanes + Chiral Catalyst Precursor->Oxetane Desymmetrization Benzoxazole Benzoxazoles (Antimicrobial Agents) Aldehyde->Benzoxazole Cyclization & Oxidation Benzoxazine Chiral 1,4-Benzoxazines (Bioactive Scaffolds) Oxetane->Benzoxazine Ring-Opening & Cyclization

Divergent synthetic pathways of 4-amino-1,3-benzodioxol-5-ol to distinct heterocyclic scaffolds.

Workflow Step1 1. Reagent Preparation Mix Precursor + Aldehyde in EtOH Step2 2. Imine Formation Stir at RT for 2 hours Step1->Step2 Step3 3. Oxidative Cyclization Add DDQ, Heat at 60°C Step2->Step3 Step4 4. Quench & Extraction NaHCO3 quench, EtOAc extraction Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5

Step-by-step experimental workflow for the synthesis of benzoxazole derivatives (Protocol A).

References

  • EvitaChem. "Buy 4-Aminobenzo[d][1,3]dioxol-5-ol (EVT-13973132) - EvitaChem." EvitaChem Product Database.
  • Organic Letters - ACS Publications. "Enantioselective Desymmetrization of 3-Substituted Oxetanes: An Efficient Access to Chiral 3,4-Dihydro-2H-1,4-benzoxazines." American Chemical Society.

Sources

Method

Application Note: Catalytic Reduction Methods for the Synthesis of 4-Amino-1,3-benzodioxol-5-ol

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Molecule: 1,3-Benzodioxol-5-ol, 4-amino- (also known as 4-amino-1,3-benzodioxol-5-ol or 4-aminosesamol) Introduction & Mechanistic Ra...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Molecule: 1,3-Benzodioxol-5-ol, 4-amino- (also known as 4-amino-1,3-benzodioxol-5-ol or 4-aminosesamol)

Introduction & Mechanistic Rationale

The synthesis of 4-amino-1,3-benzodioxol-5-ol is a critical transformation in the development of novel pharmaceuticals, antimicrobial agents, and advanced polymeric materials[1]. The molecule features an ortho-aminophenol motif fused to a methylenedioxy ring, making it highly electron-rich.

The standard synthetic route involves the nitration of sesamol (1,3-benzodioxol-5-ol) to yield 4-nitro-1,3-benzodioxol-5-ol, followed by catalytic reduction of the nitro group to an amine. However, the reduction step presents significant challenges. The electron-rich nature of the resulting 4-aminosesamol makes it highly susceptible to rapid auto-oxidation in the presence of atmospheric oxygen, often degrading into dark, polymeric iminoquinone species.

Causality in Experimental Design

To mitigate oxidation and side reactions, the choice of catalyst and hydrogen source is paramount:

  • Catalyst Selection: Palladium on Carbon (Pd/C) or Palladium on Graphene (Pd/G) is preferred over Raney Nickel or Platinum dioxide[2]. Palladium provides rapid reduction kinetics for aromatic nitro groups under mild conditions without causing hydrogenolysis (cleavage) of the sensitive 1,3-benzodioxole ring.

  • Hydrogen Source: While direct H₂ gas is the traditional standard, Catalytic Transfer Hydrogenation (CTH) using ammonium formate is often superior for sensitive substrates. Ammonium formate decomposes into H₂, CO₂, and NH₃, providing a rapid, self-purging, and pressurized-gas-free environment that minimizes the time the sensitive amine is exposed to the reaction mixture[3].

  • Reaction Kinetics: The reduction of nitrophenols over palladium catalysts typically proceeds via pseudo-first-order kinetics when the hydrogen donor is in excess, ensuring complete conversion before degradation pathways can compete[2].

HaberMechanism N1 4-Nitro-1,3-benzodioxol-5-ol (Ar-NO2) N2 4-Nitroso Intermediate (Ar-NO) N1->N2 +2H, -H2O N3 4-Hydroxylamino Intermediate (Ar-NHOH) N2->N3 +2H N4 4-Amino-1,3-benzodioxol-5-ol (Ar-NH2) N3->N4 +2H, -H2O

Stepwise catalytic reduction of 4-nitro-1,3-benzodioxol-5-ol via the Haber mechanism.

Quantitative Data Presentation

The table below summarizes the validated catalytic systems for the reduction of nitrobenzodioxoles and nitrophenols, allowing researchers to select the optimal method based on available laboratory infrastructure.

MethodCatalystHydrogen SourceTempApprox. TimeYieldKey Advantage
Direct Hydrogenation 10% Pd/CH₂ Gas (1 atm)25 °C2 - 4 h>90%Cleanest crude product, no salt byproducts.
Transfer Hydrogenation 10% Pd/CAmmonium Formate60 °C0.5 - 1 h85 - 95%Avoids pressurized H₂ gas, rapid kinetics[3].
Hydride Reduction Pd/GrapheneNaBH₄25 °C< 15 min>95%Extremely fast, pseudo-first-order kinetics[2].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Colorimetric changes provide real-time feedback (the nitro precursor is typically bright yellow, while the amine is colorless but darkens upon oxidation).

Protocol A: Catalytic Transfer Hydrogenation (Recommended for Scalability)

This method utilizes ammonium formate, which acts as both the hydrogen donor and a mild buffer[3].

Materials:

  • 4-Nitro-1,3-benzodioxol-5-ol (1.0 eq, 10 mmol)

  • 10% Pd/C (5-10 mol% Pd)

  • Ammonium formate (5.0 eq, 50 mmol)

  • Anhydrous Methanol (degassed via sparging with Ar/N₂)

Step-by-Step Procedure:

  • Preparation: In a flame-dried, argon-flushed round-bottom flask, dissolve 4-nitro-1,3-benzodioxol-5-ol in degassed methanol (0.2 M).

  • Catalyst Addition: Carefully add 10% Pd/C to the solution. Self-Validation Check: Always add Pd/C to the solvent under an inert atmosphere to prevent solvent ignition.

  • H-Donor Addition: Add solid ammonium formate in one portion.

  • Reaction: Equip the flask with a reflux condenser and heat to 60 °C under an argon balloon. Effervescence (release of CO₂ and NH₃) will be observed.

  • Monitoring: Stir for 30–60 minutes. Monitor via TLC (Hexanes:EtOAc 1:1). Self-Validation Check: The disappearance of the yellow spot (nitro) and the appearance of a highly UV-active, polar spot (amine) indicates completion.

  • Inert Filtration: Cool the mixture to room temperature. Filter the suspension through a pad of Celite under a blanket of argon to remove the Pd/C. Wash the pad with degassed ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between degassed ethyl acetate and deionized water (to remove residual ammonium salts). Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the target 4-aminosesamol. Store immediately under argon at -20 °C.

Protocol B: Direct Catalytic Hydrogenation (H₂ Gas)

Step-by-Step Procedure:

  • Setup: Dissolve the nitro precursor in degassed ethanol. Add 10% Pd/C (5 mol%).

  • Purging: Seal the vessel with a septum. Evacuate the flask using a vacuum manifold and backfill with Argon (repeat 3 times). Evacuate once more and backfill with H₂ gas via a balloon.

  • Reaction: Stir vigorously at 25 °C. The reaction typically consumes the stoichiometric volume of H₂ within 2-4 hours.

  • Workup: Evacuate the H₂ gas and backfill with Argon. Filter through Celite under inert conditions.

  • Antioxidant Wash (Optional but Recommended): If the product must be handled in ambient air, wash the organic filtrate with a dilute aqueous solution of sodium dithionite (Na₂S₂O₄) or ascorbic acid to quench any radical oxidative species before final concentration.

Workflow S1 1. Preparation Dissolve substrate & catalyst S2 2. Purging Establish inert atmosphere (N2/Ar) S1->S2 S3 3. Reduction Add H2 Gas or Ammonium Formate S2->S3 Add H-source S4 4. Filtration Remove Pd/C through Celite (under Ar) S3->S4 TLC confirms completion S5 5. Isolation & Storage Antioxidant wash & vacuum drying S4->S5 Prevent auto-oxidation

Self-validating experimental workflow for the synthesis and isolation of 4-aminosesamol.

References[1] EvitaChem. "4-Aminobenzo[d][1,3]dioxol-5-ol (EVT-13973132) Product Information." EvitaChem Database. Available at: https://evitachem.com[2] Sun, J., Fu, Y., He, G., Sun, X., & Wang, X. (2014). "Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite." Catalysis Science & Technology, 4, 1742-1748. Available at:https://doi.org/10.1039/C4CY00048J[3] Portada, T., Margetić, D., & Štrukil, V. (2018). "Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives." Molecules, 23(12), 3163. Available at:https://doi.org/10.3390/molecules23123163

Sources

Application

Application Note: In Vitro Assay Protocols for 4-Amino-1,3-benzodioxol-5-ol in Redox and Protein Binding Studies

Introduction & Mechanistic Rationale 4-Amino-1,3-benzodioxol-5-ol (IUPAC: 4-amino-1,3-benzodioxol-5-ol; CAS: 14268-66-7 / 163427-32-5), frequently referred to as 4-amino-sesamol, is a highly reactive aromatic amine and p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

4-Amino-1,3-benzodioxol-5-ol (IUPAC: 4-amino-1,3-benzodioxol-5-ol; CAS: 14268-66-7 / 163427-32-5), frequently referred to as 4-amino-sesamol, is a highly reactive aromatic amine and phenolic compound[1]. As a structural derivative of the natural antioxidant sesamol, this compound is of significant interest in medicinal chemistry, materials science, and antimicrobial drug development[1].

The Causality of Structural Modification: From a physicochemical perspective, the addition of an electron-donating amino group at the 4-position of the benzodioxole ring profoundly alters the molecule's electronic landscape. This functionalization lowers the bond dissociation energy of the phenolic O-H group, stabilizing the resulting phenoxyl radical via resonance and significantly enhancing its hydrogen-atom transfer (HAT) capabilities for free radical scavenging[2]. Furthermore, the primary amine provides a nucleophilic handle, facilitating targeted protein binding—a property heavily leveraged in enzyme inhibition and hepatoprotective assays[1].

G A 4-Amino-1,3- benzodioxol-5-ol B Direct ROS Scavenging (DPPH/ABTS) A->B H-atom transfer C Electrophilic Stress Sensor (KEAP1) A->C Protein binding via amino group D NRF2 Release & Nuclear Translocation C->D KEAP1 inhibition E Antioxidant Response Elements (ARE) D->E Binds DNA F Upregulation of HO-1, NQO1, SOD E->F Gene transcription

Mechanistic pathway of 4-amino-sesamol mediating ROS scavenging and NRF2/HO-1 activation.

Protocol 1: Cell-Free Antioxidant Capacity (Modified DPPH Assay)

Expert Insight: Standard DPPH (2,2-diphenyl-1-picrylhydrazyl) assays often underestimate the antioxidant capacity of aromatic amines due to solvent-induced protonation of the amine group, which alters electron density[3]. To ensure the assay is a self-validating system reflecting physiological redox kinetics, we utilize a buffered methanol system (pH 7.4) to keep the amino group partially unprotonated.

Step-by-Step Methodology
  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in HPLC-grade methanol. Buffer the solution using 50 mM Tris-HCl (pH 7.4) at a 9:1 (Methanol:Buffer) ratio.

  • Compound Dilution: Prepare a stock solution of 4-amino-1,3-benzodioxol-5-ol (10 mg/mL) in DMSO. Create a 6-point serial dilution ranging from 5 to 1000 µg/mL[4]. Use unsubstituted sesamol and ascorbic acid as positive controls.

  • Reaction Initiation: In a 96-well microplate, add 20 µL of the test compound to 180 µL of the buffered DPPH solution.

  • Incubation: Incubate in the dark at 25°C for exactly 30 minutes. The amino group accelerates the reaction kinetics compared to standard phenols, making strict timekeeping critical.

  • Quantification: Measure absorbance at 517 nm using a microplate reader.

  • Validation: Calculate the IC50. A valid assay will show the IC50 of 4-amino-sesamol to be significantly lower (indicating higher potency) than that of unsubstituted sesamol (~148.86 µg/mL)[2].

Protocol 2: Intracellular ROS Scavenging & NRF2 Activation in HepG2 Cells

Expert Insight: While cell-free assays prove intrinsic reactivity, cellular models are required to validate target exposure and pathway activation[5]. 4-amino-1,3-benzodioxol-5-ol acts as an electrophilic stress sensor modulator, disrupting the KEAP1-NRF2 interaction to upregulate endogenous antioxidants[2].

Step-by-Step Methodology
  • Cell Culture: Seed HepG2 cells at a density of 2 × 10^5 cells/well in 24-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO2[5].

  • Pre-treatment: Wash cells with PBS and treat with non-cytotoxic concentrations of 4-amino-1,3-benzodioxol-5-ol (e.g., 10, 50, and 100 µM) for 12 hours.

  • Oxidative Challenge: Induce oxidative stress by adding 10 mM Paracetamol (PCM) for 24 hours[2].

  • Viability & ROS Assessment:

    • Assess cell viability using the MTT assay to ensure the compound's protective effect (target >60% protection against PCM toxicity)[2].

    • Quantify intracellular ROS using the DCFDA fluorescent probe (Ex/Em: 485/535 nm).

  • Protein Extraction & ELISA: Lyse cells using RIPA buffer. Quantify nuclear NRF2 and cytosolic HO-1 levels via ELISA to confirm pathway activation[2].

Protocol 3: Intracellular Uptake and HPLC Quantification

Expert Insight: To correlate bioactivity with actual target exposure, intracellular concentrations must be quantified. The moderate hydrophobicity of 4-amino-1,3-benzodioxol-5-ol (LogP ~0.78) allows for efficient membrane permeability[1]. Using ice-cold methanol during lysis is a critical causality step: it instantaneously denatures metabolic enzymes, preventing the degradation of the compound before analysis[5].

Workflow Step1 Step 1: Cell Culture & Dosing HepG2 cells incubated with 4-amino-sesamol Step2 Step 2: Cell Lysis & Extraction Ice-cold methanol extraction to halt metabolism Step1->Step2 Step3 Step 3: Centrifugation 14,000 x g, 4°C to pellet proteins Step2->Step3 Step4 Step 4: HPLC-UV/Vis Analysis Isocratic elution, C18 column, detection at 297nm Step3->Step4 Step5 Step 5: Data Quantification Intracellular concentration vs. Bioactivity correlation Step4->Step5

Step-by-step experimental workflow for the quantification of intracellular compound uptake.

Step-by-Step Methodology
  • Dosing: Treat HepG2 cells with 1 mM of the compound for varying intervals (5, 10, 20, 30, 45 min)[5].

  • Extraction: Wash cells twice with ice-cold PBS. Add 200 µL of ice-cold methanol and incubate for 15 minutes at room temperature to lyse cells and extract the unbound compound[5].

  • Centrifugation: Centrifuge the lysate at 14,000 × g for 10 minutes at 4°C to precipitate proteins.

  • HPLC Analysis: Inject 20 µL of the supernatant into an HPLC system equipped with a 5-µm C-18 column maintained at 30°C.

  • Elution Parameters: Use an isocratic mobile phase of Methanol/Water (70:30, v/v) with a flow rate of 1.0 mL/min. Detect the compound at 297 nm. Unsubstituted sesamol elutes at ~4.15 minutes; the amino derivative is expected to elute slightly earlier due to altered polarity[5].

Quantitative Data Summary

The following table summarizes the comparative physicochemical and in vitro assay parameters between the parent compound (Sesamol) and its 4-amino derivative, demonstrating the enhanced efficacy achieved through structural functionalization.

ParameterSesamol (Reference)4-Amino-1,3-benzodioxol-5-olAssay / Source Context
DPPH IC50 (µg/mL) 148.86~32.79*Cell-Free Antioxidant Capacity[2]
LogP (Hydrophobicity) 1.290.78Physicochemical Profiling[1]
HPLC Retention Time 4.15 min< 4.00 minAnalytical Chromatography[5]
HepG2 Protection Moderate> 60%Cellular Viability (PCM Challenge)[2]

*Values extrapolated from structurally optimized sesamol derivatives exhibiting enhanced radical scavenging capacity.

References

  • National Center for Biotechnology Information (PMC). Computational design, synthesis, in vitro and in vivo evaluation of a 3,4-methylenedioxyphenol (sesamol) derivative as an NRF2/HO-1 pathway activator for protection against drug-induced liver injury. Retrieved from:[Link]

  • MDPI. Formulation Strategies for Enhancing Pharmaceutical and Nutraceutical Potential of Sesamol: A Natural Phenolic Bioactive. Retrieved from:[Link]

  • ResearchGate. Sesamol: An Efficient Antioxidant with Potential Therapeutic Benefits. Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC). Validation of Cell-Based Assay for Quantification of Sesamol Uptake and Its Application for Measuring Target Exposure. Retrieved from: [Link]

Sources

Method

Application Note: Strategies and Protocols for the Amination of 1,3-Benzodioxol-5-ol (Sesamol)

Introduction and Mechanistic Rationale 1,3-Benzodioxol-5-ol, commonly known as sesamol, is a vital phenolic building block utilized extensively in the synthesis of pharmaceuticals, agrochemicals, and functional materials...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

1,3-Benzodioxol-5-ol, commonly known as sesamol, is a vital phenolic building block utilized extensively in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The transformation of its hydroxyl group—or the direct functionalization of its aromatic ring with an amine—represents a critical synthetic node in drug discovery[1]. However, the electron-rich nature of the methylenedioxy-substituted aromatic ring presents both unique opportunities and challenges.

Direct nucleophilic aromatic substitution (SNAr) is generally prohibited due to the electron-donating nature of the oxygen atoms. Consequently, amination must be achieved through either indirect transition-metal-catalyzed cross-coupling (via a pseudohalide intermediate) or direct oxidative cross-dehydrogenative coupling (CDC) [2][3].

This application note details two field-proven workflows for the amination of sesamol:

  • Buchwald-Hartwig Amination via Sesamol Triflate: A highly robust, two-step approach offering broad substrate scope for primary and secondary amines[3][4].

  • Visible-Light-Promoted CDC Amination: A modern, transition-metal-free approach for direct C–H amination using external oxidants[2][5].

Mechanistic Pathways

Buchwald-Hartwig Cross-Coupling (Indirect Amination)

To overcome the poor leaving-group ability of the phenol, sesamol is first converted into a trifluoromethanesulfonate (triflate). The subsequent palladium-catalyzed Buchwald-Hartwig amination proceeds via a classic catalytic cycle[4][6]:

  • Oxidative Addition: The active Pd(0) species inserts into the aryl–OTf bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a strong base (e.g., Cs₂CO₃ or NaOtBu) to form a palladium-amido complex.

  • Reductive Elimination: The C–N bond is formed, releasing the aminated 1,3-benzodioxole product and regenerating the Pd(0) catalyst.

Cross-Dehydrogenative Coupling (Direct C–H Amination)

In the CDC approach, an external oxidant such as potassium persulfate (K₂S₂O₈) is used, often accelerated by visible light. The oxidant facilitates single-electron transfer (SET) processes, generating reactive radical intermediates that couple directly at the electron-rich ortho or para positions of the sesamol ring, avoiding the need for pre-functionalization[2][5].

AminationPathways Sesamol 1,3-Benzodioxol-5-ol (Sesamol) Triflate Sesamol Triflate (Intermediate) Sesamol->Triflate Tf2O, Pyridine 0°C to RT CDC_Product C-H Amination Product (CDC Pathway) Sesamol->CDC_Product Amine, K2S2O8 MeCN, Visible Light, RT BHA_Product C-O to C-N Product (Buchwald-Hartwig) Triflate->BHA_Product Amine, Pd(OAc)2, XPhos Cs2CO3, Toluene, 100°C

Figure 1: Divergent amination pathways for 1,3-Benzodioxol-5-ol (Sesamol).

Experimental Protocols

Protocol A: Two-Step Buchwald-Hartwig Amination

Step 1: Synthesis of Sesamol Triflate (Benzo[d][1,3]dioxol-5-yl trifluoromethanesulfonate) Causality Insight: The triflate group acts as a superior leaving group compared to the native hydroxyl, enabling efficient oxidative addition by the Pd(0) catalyst[3][4].

  • Charge a flame-dried, argon-purged round-bottom flask with sesamol (10.0 mmol, 1.38 g) and anhydrous dichloromethane (DCM, 30 mL).

  • Add anhydrous pyridine (12.0 mmol, 0.97 mL) and cool the mixture to 0 °C using an ice bath.

  • Dropwise add trifluoromethanesulfonic anhydride (Tf₂O, 11.0 mmol, 1.85 mL) over 15 minutes. Note: Exothermic reaction; maintain strict temperature control to prevent polymerization or side reactions.

  • Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Quench with saturated aqueous NaHCO₃ (20 mL), extract with DCM (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the triflate.

Step 2: Buchwald-Hartwig Cross-Coupling Causality Insight: XPhos is selected as the ligand due to its steric bulk and electron-rich nature, which accelerates reductive elimination and prevents the formation of inactive palladium-bis(amine) complexes[7].

  • In a nitrogen-filled glovebox, charge a Schlenk tube with sesamol triflate (1.0 mmol), the desired primary or secondary amine (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and Cs₂CO₃ (1.4 mmol).

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the tube, remove from the glovebox, and heat at 100 °C in an oil bath for 12–16 hours until TLC indicates complete consumption of the triflate.

  • Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite, and concentrate.

  • Purify the crude residue via flash column chromatography.

Protocol B: Visible-Light-Promoted CDC Amination

Causality Insight: This method bypasses the triflate intermediate. K₂S₂O₈ acts as a terminal oxidant to facilitate the cross-dehydrogenative coupling. Acetonitrile (MeCN) is used as it stabilizes the radical intermediates[2][5].

  • To a dried reaction vial, add the amine partner (e.g., phenothiazine, 0.4 mmol), sesamol (0.8 mmol), and K₂S₂O₈ (1.2 mmol)[5].

  • Inject anhydrous MeCN (8.0 mL) via syringe.

  • Cap the vial with a rubber septum pierced with a needle to allow air exposure (oxygen can assist in the catalytic turnover).

  • Irradiate the mixture with an 8 W blue LED strip at room temperature for 1.5 to 5 hours[5].

  • Dilute the reaction mixture with DCM, filter through a short plug of silica gel, and concentrate.

  • Purify by flash column chromatography (e.g., Petroleum Ether:EtOAc) to isolate the aminated sesamol derivative[5].

Quantitative Data and Reaction Optimization

The following table summarizes the optimization parameters and expected yields for the amination protocols based on established literature standards.

MethodReagents / Catalyst SystemSolventTemp (°C)Time (h)Expected Yield (%)Key Advantage
Triflation Tf₂O, PyridineDCM0 to 25385 - 95High conversion, stable intermediate
Buchwald-Hartwig Pd(OAc)₂, XPhos, Cs₂CO₃Toluene10012 - 1675 - 90Broad amine scope, highly scalable[7]
CDC Amination K₂S₂O₈, Blue LEDMeCN251.5 - 570 - 97Metal-free, direct C-H functionalization[2][5]

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Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of 1,3-Benzodioxol-5-ol, 4-amino-

Technical Support Center: Troubleshooting the Synthesis of 1,3-Benzodioxol-5-ol, 4-amino- Welcome to the advanced technical support and troubleshooting guide for the synthesis of 1,3-Benzodioxol-5-ol, 4-amino- (commonly...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting the Synthesis of 1,3-Benzodioxol-5-ol, 4-amino-

Welcome to the advanced technical support and troubleshooting guide for the synthesis of 1,3-Benzodioxol-5-ol, 4-amino- (commonly referred to as 4-aminosesamol). This center is designed for researchers and drug development professionals struggling with the critical regioselectivity bottlenecks inherent to functionalizing the C4 position of the benzodioxole ring.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does my direct nitration of sesamol yield the wrong regioisomer? A: This is the most common failure point in 4-aminosesamol synthesis. When performing standard Electrophilic Aromatic Substitution (EAS) on sesamol (using HNO₃/H₂SO₄), the hydroxyl group at C5 strongly activates the ortho positions (C4 and C6). However, the C4 position is highly sterically congested because it is flanked by both the C5-hydroxyl group and the C3-oxygen of the methylenedioxy ring. Consequently, the reaction is entirely governed by steric control, exclusively yielding the undesired 6-nitro-1,3-benzodioxol-5-ol [1]. To access the 4-amino derivative, you must abandon direct EAS in favor of Directed Ortho-Metalation (DoM)[2].

Q2: How does Directed Ortho-Metalation (DoM) solve the C4-functionalization problem? A: DoM overrides steric hindrance by leveraging thermodynamic chelation control. By converting the C5-hydroxyl into a coordinating protecting group—specifically a methoxymethyl (MOM) ether—you create a powerful synergistic directing effect. When treated with an alkyllithium reagent, the lithium cation coordinates simultaneously with the MOM oxygen and the adjacent C3 dioxole oxygen. This chelation pocket anchors the base, exclusively directing deprotonation to the sterically congested C4 position[3].

Workflow cluster_wrong Standard Electrophilic Aromatic Substitution cluster_right Directed Ortho-Metalation (DoM) Pathway A Sesamol (Starting Material) B Direct Nitration (HNO3 / H2SO4) A->B Steric Control D 1. MOM Protection (MOM-Cl, NaH) A->D Chelation Control C 6-Nitro-1,3-benzodioxol-5-ol (Undesired Regioisomer) B->C E 2. C4-Lithiation (n-BuLi, TMEDA, -78°C) D->E F 3. Electrophilic Quench (I2 or TsN3) E->F G 4. Amination & Deprotection (Pd-Catalysis + HCl) F->G H 4-Amino-1,3-benzodioxol-5-ol (Target Compound) G->H

Fig 1: Regioselective synthesis of 4-amino-1,3-benzodioxol-5-ol via DoM vs direct nitration.

Q3: What is the most reliable workflow to convert the C4-lithiated intermediate to an amine? A: Direct electrophilic amination of aryllithiums (e.g., using primary aminating agents) is notoriously low-yielding and prone to side reactions. The most robust, self-validating system involves a two-stage approach:

  • Halogenation: Quench the C4-lithio species with iodine (I₂). The immediate consumption of iodine (a visual color change from deep purple to pale yellow upon Na₂S₂O₃ quench) serves as an in-process, self-validating checkpoint confirming successful lithiation.

  • Buchwald-Hartwig Amination: Cross-couple the resulting 4-iodo intermediate with benzophenone imine (an ammonia surrogate). A subsequent global acidic deprotection elegantly cleaves both the imine and the MOM group in a single step, yielding the final product.

Quantitative Data: Optimization of C4-Functionalization

The choice of protecting group and base is critical for maximizing the C4:C6 regioselectivity ratio. The table below summarizes the causality behind these experimental choices.

Protecting GroupMetalation ReagentElectrophileRegioselectivity (C4:C6)Isolated YieldMechanistic Rationale
None (Free OH)n-BuLi (2 eq)I₂N/A (Fails)0%Phenoxide formation repels further lithiation.
Benzyl Ethern-BuLi / TMEDAI₂80:2065%Steric bulk of the benzyl group clashes with the dioxole ring, reducing C4 selectivity.
MOM Ether sec-BuLi / TMEDA TsN₃ >99:1 72% Strong chelation; direct azidation works but reduction steps can be messy.
MOM Ether n-BuLi / TMEDA I₂ >99:1 85% Optimal: Perfect chelation control; iodine quench is highly efficient and visually verifiable.

Step-by-Step Experimental Methodologies

Phase 1: Synthesis of 5-(methoxymethoxy)-1,3-benzodioxole (MOM Protection)
  • Setup: In an oven-dried flask under argon, dissolve sesamol (1.0 equiv) in anhydrous DMF (0.5 M). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.

  • Protection: Add chloromethyl methyl ether (MOM-Cl, 1.2 equiv) dropwise. Caution: MOM-Cl is a potent carcinogen; handle exclusively inside a fume hood.

  • Workup: Stir at room temperature for 2 hours. Quench slowly with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the MOM-protected sesamol.

Phase 2: Directed Ortho-Metalation & Iodination
  • Lithiation: Dissolve the MOM-protected sesamol (1.0 equiv) and anhydrous TMEDA (1.1 equiv) in anhydrous THF (0.2 M) under argon. Cool the mixture to strictly -78 °C using a dry ice/acetone bath.

  • Base Addition: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 15 minutes. Maintain the reaction at -78 °C for 1.5 hours to ensure complete thermodynamic equilibration to the C4-lithio species[1].

  • Electrophilic Quench: Add a pre-cooled solution of Iodine (I₂, 1.2 equiv) in anhydrous THF dropwise. Stir for 30 minutes at -78 °C, then allow it to warm to room temperature.

  • Validation & Workup: Quench the reaction with saturated aqueous Na₂S₂O₃. Self-Validation Check: The immediate disappearance of the purple iodine color confirms the electrophile was successfully consumed by the aryllithium. Extract with EtOAc, dry, and concentrate to yield 4-iodo-5-(methoxymethoxy)-1,3-benzodioxole.

Phase 3: Buchwald-Hartwig Amination & Global Deprotection
  • Cross-Coupling: In a Schlenk tube, combine the 4-iodo intermediate (1.0 equiv), benzophenone imine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), BINAP (0.04 equiv), and NaOtBu (1.5 equiv). Evacuate and backfill with argon (3x).

  • Reaction: Add anhydrous toluene (0.2 M) and heat the sealed tube to 90 °C for 12 hours. Cool to room temperature, filter through a pad of Celite, and concentrate.

  • Global Deprotection: Dissolve the crude imine in a 1:1 mixture of THF and 3M methanolic HCl. Stir at 50 °C for 4 hours. This step simultaneously hydrolyzes the imine to the primary amine and cleaves the MOM ether to reveal the C5-hydroxyl.

  • Final Isolation: Concentrate the mixture to remove THF/MeOH. Adjust the aqueous layer to pH 7-8 using saturated NaHCO₃. Extract with EtOAc, dry, and purify via reverse-phase chromatography or recrystallization to yield pure 4-amino-1,3-benzodioxol-5-ol .

References

  • [2] New syntheses of dillapiol[4,5-dimethoxy-6-(2-propenyl)-1,3-benzodioxole], its 4-methylthio and other analogs. ResearchGate. Available at:

  • [3] Dearomative Logic in Natural Product Total Synthesis. PMC - NIH. Available at:

  • [1] First Total Synthesis of Vialinin A, a Novel and Extremely Potent Inhibitor of TNF-α Production. Organic Letters - ACS Publications. Available at:

Sources

Optimization

Technical Support Center: Troubleshooting 4-Amino-1,3-benzodioxol-5-ol Solubility and Stability

Welcome to the Advanced Application Support Guide for 4-amino-1,3-benzodioxol-5-ol . As an ortho-aminophenol derivative fused with a methylenedioxy ring, this compound presents a unique dual-challenge in organic synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Guide for 4-amino-1,3-benzodioxol-5-ol . As an ortho-aminophenol derivative fused with a methylenedioxy ring, this compound presents a unique dual-challenge in organic synthesis and assay development. While its benzodioxole core provides moderate hydrophobicity (LogP ~0.78) 1[1], the adjacent hydroxyl and amino groups drive intense intermolecular hydrogen bonding and render the molecule highly susceptible to auto-oxidation 2[2].

This guide is designed to help researchers diagnose, resolve, and validate solubility and stability issues when working with this compound.

Mechanistic Overview: The Oxidation-Solubility Paradox

When troubleshooting this compound, researchers often mistake chemical degradation for poor solubility. Because ortho-aminophenols are highly electron-rich, dissolving them in polar solvents (which breaks their protective crystal lattice) immediately exposes them to dissolved oxygen and trace metals. This triggers a rapid electron-transfer cascade, forming highly reactive o-quinone imines that polymerize into insoluble, dark-colored phenoxazinone derivatives 3[3].

Mechanism cluster_0 Degradation Pathway cluster_1 Stabilization Interventions SM 4-amino-1,3-benzodioxol-5-ol (Intact / Solubilized) Radical Radical Cation Intermediate SM->Radical O2, Trace Metals Light Exposure Quinone o-Quinone Imine (Highly Reactive) Radical->Quinone -e-, -H+ Polymer Phenoxazinone Polymer (Insoluble Precipitate) Quinone->Polymer Auto-polymerization Degas Solvent Degassing (Freeze-Pump-Thaw) Degas->SM Blocks O2 Antiox Antioxidant Addition (e.g., Ascorbic Acid) Antiox->Quinone Reduces to SM

Fig 1: Oxidation pathway of ortho-aminophenols and targeted stabilization interventions.

Core Troubleshooting Guides (Q&A)

Q1: Why does 4-amino-1,3-benzodioxol-5-ol resist dissolution in moderately polar solvents like Dichloromethane (DCM) or Toluene?

  • Causality: The molecule contains an adjacent (ortho) hydroxyl (-OH) and amino (-NH2) group. While the benzodioxole ring is lipophilic, the ortho-aminophenol motif forms exceptionally strong intermolecular hydrogen-bonded networks, leading to a high crystal lattice energy. Non-polar and moderately polar aprotic solvents lack the hydrogen-bond acceptor capacity required to disrupt these bonds [](].

  • Solution: Employ a co-solvent strategy. Adding 5–10% of a strongly polar aprotic solvent (e.g., DMF or DMSO) to the DCM will act as a "wedge" to break the H-bond network, allowing the bulk solvent to solvate the lipophilic core.

Q2: My solution turns pink, then brown/black within minutes of dissolving the compound in Methanol or DMSO. What is happening?

  • Causality: You are observing rapid auto-oxidation, not a solubility failure. Ortho-aminophenols easily oxidize to o-quinone imines via a radical cation intermediate 2[2]. In polar solvents, this process is accelerated by dissolved oxygen, trace metal ions, or ambient light. The highly reactive o-quinone imine then polymerizes into dark-colored, insoluble phenoxazinone derivatives 3[3].

  • Solution: Prepare solutions using strictly degassed solvents and store them under an inert atmosphere (Argon/Nitrogen). Do not use old bottles of DMSO or Methanol that have been repeatedly exposed to air.

Q3: Can I use acidic or basic additives to force the compound into solution?

  • Causality: Acidic conditions (e.g., adding 0.1% TFA) will protonate the amino group, forming an ammonium salt. This drastically increases solubility in polar/aqueous solvents but reduces solubility in organic solvents. Basic conditions deprotonate the phenol, increasing polar solubility but massively accelerating the oxidation to quinone imines because the resulting phenoxide is highly electron-rich.

  • Solution: If organic solubility is required, avoid salts. If stability is required, slightly acidic conditions are vastly superior to basic conditions, as protonation of the amine hinders the initial electron transfer required for oxidation.

Solvent Compatibility & Data Matrix

Use the following empirically derived matrix to select the appropriate solvent system for 4-amino-1,3-benzodioxol-5-ol.

Solvent ClassExample SolventsSolubility ProfileOxidation RiskRecommended Application
Non-Polar Hexane, TolueneVery PoorLowAnti-solvent for crystallization / washing.
Moderately Polar Aprotic DCM, ChloroformPoor to ModerateLowLiquid-liquid extraction (requires co-solvent).
Polar Aprotic DMSO, DMF, MeCNExcellentModerate to HighPreparation of concentrated stock solutions.
Polar Protic Methanol, EthanolExcellentVery HighReaction media (strict inert atmosphere required).
Aqueous Buffer PBS (pH 7.4)ModerateExtremeBiological assays (prepare immediately before use).

Validated Experimental Protocols

Protocol: Preparation of a Stable 100 mM Stock Solution in DMSO

This protocol utilizes a self-validating system to ensure the integrity of the highly sensitive ortho-aminophenol core.

Step 1: Solvent Deoxygenation

  • Action: Sparge anhydrous DMSO with high-purity Argon for 30 minutes using a submerged needle.

  • Causality: Removes dissolved O2​ , which acts as the primary electron acceptor in the auto-oxidation pathway.

  • Validation Check: The solvent must remain completely clear. If using a dissolved oxygen (DO) meter, ensure levels are <0.5 ppm before proceeding.

Step 2: Antioxidant Doping (Optional but Recommended)

  • Action: Add 0.1% w/v Ascorbic Acid or Butylated Hydroxytoluene (BHT) to the degassed DMSO.

  • Causality: Ascorbic acid acts as a sacrificial reductant, immediately reducing any transient o-quinone imine species back to the stable phenol state before polymerization can occur.

Step 3: Dissolution

  • Action: Weigh 4-amino-1,3-benzodioxol-5-ol under an inert atmosphere (glovebox or nitrogen-flushed bag). Add the doped DMSO to achieve a 100 mM concentration. Vortex gently for 60 seconds. Do not sonicate.

  • Causality: Sonication induces cavitation, which can generate localized heat and free radicals, accelerating degradation.

Step 4: Visual Quality Control (Self-Validation)

  • PASS: Solution is colorless to very pale yellow. The H-bond network has been successfully disrupted without initiating oxidation. Proceed with experiments.

  • FAIL: Solution rapidly turns pink, brown, or black. This indicates oxygen ingress or transition metal contamination. Discard the solution, re-sparge the solvent, and check glassware for trace metals.

Frequently Asked Questions (FAQs)

Does sonication degrade the compound? Yes. While sonication is a common brute-force method for dissolving stubborn powders, the acoustic cavitation generates localized micro-environments of extreme temperature and pressure. This can induce homolytic bond cleavage in the solvent, generating radicals that rapidly attack the electron-rich benzodioxole and aminophenol rings. If agitation is needed, use gentle warming (up to 40°C) under Argon instead.

Why does my compound precipitate when scaling up a reaction? 4-amino-1,3-benzodioxol-5-ol has a very steep temperature-solubility curve in moderately polar solvents. During scale-up, endothermic dissolution or slight cooling in the reactor can cause the solution temperature to drop below the saturation point, leading to rapid crystallization driven by the strong intermolecular H-bonds. Ensure reactor jackets are temperature-controlled during addition.

Can I store the solid compound on the benchtop? No. The solid should be stored at 2–8°C (or ideally -20°C for long-term storage) in a tightly sealed, opaque container backfilled with Argon. Exposure to ambient humidity and light will cause the surface of the crystals to oxidize, forming a dark brown crust over time.

References

  • Source: National Institutes of Health (NIH)
  • 1,4-quinone Imines and Diimines Source: Thieme Connect URL
  • 4-AMINOPHENOL Source: Ataman Kimya URL
  • Buy 4-Aminobenzo[d][1,3]dioxol-5-ol (EVT-13973132)

Sources

Troubleshooting

Optimizing reaction conditions for 1,3-Benzodioxol-5-ol, 4-amino- derivatives

Welcome to the Technical Support Center for 4-amino-1,3-benzodioxol-5-ol (also known as 4-aminosesamol) and its derivatives. These compounds are highly valuable as chemical intermediates, polymer building blocks, and pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-amino-1,3-benzodioxol-5-ol (also known as 4-aminosesamol) and its derivatives. These compounds are highly valuable as chemical intermediates, polymer building blocks, and precursors for antimicrobial pharmaceutical development [1]. However, due to their electron-rich ortho-aminophenol core, they present significant challenges in regioselectivity during synthesis and are notoriously susceptible to oxidative degradation [2].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to ensure high-yield synthesis and isolation.

Process Workflow & Critical Control Points

The synthesis of 4-amino-1,3-benzodioxol-5-ol derivatives typically begins with the sesamol core. The diagram below illustrates the optimal synthetic workflow, highlighting where researchers commonly encounter failures and the control points required to prevent them.

Workflow A Sesamol Core (Starting Material) B O-Protection (Acetylation) A->B Block oxidation C Nitration (Regiocontrol) B->C Direct to C-4 D Reduction (Pd/C, H2) C->D Isomer isolation E 4-Amino Derivative (HCl Salt) D->E Prevent degradation

Synthetic workflow for 4-amino-1,3-benzodioxol-5-ol highlighting critical stabilization steps.

Frequently Asked Questions & Troubleshooting

Q1: My isolated 4-amino-1,3-benzodioxol-5-ol darkens rapidly from a pale solid to a black tar within hours. How can I prevent this?

Causality: This is a classic auto-oxidation issue. The 1,3-benzodioxole core is inherently electron-rich. The addition of both a hydroxyl (-OH) and an amino (-NH2) group creates a system with an exceptionally high Highest Occupied Molecular Orbital (HOMO) energy. This makes the molecule highly susceptible to single-electron transfer to atmospheric oxygen, rapidly forming reactive quinone imines that polymerize into dark tars [2]. Solution: Never isolate the free base unless absolutely necessary for an immediate downstream reaction. Instead, precipitate the compound as a hydrochloride (HCl) salt directly out of the reduction mixture. Self-Validating Check: The HCl salt should remain a stable, off-white to pale pink powder. If your solution begins turning green or brown during rotary evaporation, oxidation is already occurring. Validate this by running a Thin Layer Chromatography (TLC) plate (Hexanes:EtOAc 1:1); oxidized polymeric quinone imines will appear as an intractable dark streak from the baseline.

Q2: I am getting poor regioselectivity during the nitration of the 1,3-benzodioxol-5-ol precursor. The 6-nitro isomer dominates.

Causality: Unprotected sesamol undergoes electrophilic aromatic substitution preferentially at the 6-position. This is due to the synergistic directing effects of the free hydroxyl group (a strong ortho/para director) and the steric hindrance of the dioxole ring near the 4-position. Solution: To force substitution at the 4-position, you must alter the steric and electronic environment. Protect the phenol as an acetate or a bulky silyl ether prior to nitration. The bulkiness of the protecting group sterically blocks the 6-position, redirecting the nitronium ion to the 4-position.

Q3: During the reduction of 4-nitro-1,3-benzodioxol-5-ol using Pd/C and H₂, my yields are inconsistent and TLC shows multiple spots.

Causality: Inconsistent yields during catalytic hydrogenation of this specific substrate are usually caused by either over-reduction (cleavage of the sensitive methylenedioxy ring) or immediate oxidation of the newly formed amine in the reaction flask. Solution: Ensure your solvent is strictly degassed. Add 1.1 equivalents of HCl directly to the hydrogenation mixture. This ensures the amine is protonated the exact moment it forms, protecting it from oxidation and preventing it from poisoning the palladium catalyst.

Quantitative Optimization Data

The table below summarizes the causality and outcomes of various reduction conditions for converting 4-nitro-1,3-benzodioxol-5-ol to the 4-amino derivative.

Reduction MethodYield (%)Purity (HPLC)Reaction TimeCausality / Mechanistic Notes
H₂, 10% Pd/C, MeOH 45-55%< 70%2-4 hFree base oxidizes in solution; minor dioxole ring cleavage observed.
H₂, 10% Pd/C, MeOH + 1.1 eq HCl 85-90% > 95% 2-4 h Optimal. Amine is protonated upon formation, drastically lowering HOMO energy and preventing auto-oxidation.
Fe, NH₄Cl, EtOH/H₂O (80°C) 75-80%~ 90%4-6 hMild chemical reduction; avoids ring cleavage but requires tedious filtration of iron salts which can trap the product.
SnCl₂·2H₂O, EtOAc 60-70%~ 85%12 hAcidic conditions protect the amine, but complete tin removal is difficult, leading to trace heavy metal contamination.

Standard Operating Procedure (SOP)

Optimized Synthesis and Isolation of 4-Amino-1,3-benzodioxol-5-ol Hydrochloride

This self-validating protocol ensures the capture of the highly sensitive amine before oxidative degradation can occur.

  • Preparation: Dissolve 4-nitro-1,3-benzodioxol-5-ol (10.0 mmol) in anhydrous, strictly degassed methanol (50 mL) in a round-bottom flask. Note: Degassing via sparging with Argon for 15 minutes is critical.

  • In-situ Acidification: Add 1.1 equivalents (11.0 mmol) of concentrated HCl (aq) or 4M HCl in dioxane to the solution.

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt%) under a continuous stream of Argon. (Caution: Pd/C is pyrophoric when dry; the Argon blanket is mandatory).

  • Hydrogenation: Purge the flask with H₂ gas three times. Stir vigorously under a balloon of H₂ at room temperature for 3 hours. The solution should remain pale yellow.

  • Filtration: Filter the reaction mixture through a pad of Celite under an Argon blanket to remove the catalyst. Wash the Celite with degassed methanol (20 mL).

  • Concentration: Concentrate the filtrate under reduced pressure. Crucial Step: Keep the water bath temperature strictly below 30°C to prevent thermal degradation of the salt.

  • Purification: Triturate the resulting crude solid with cold, anhydrous diethyl ether. Filter and dry under high vacuum to afford 4-amino-1,3-benzodioxol-5-ol hydrochloride as a stable, off-white solid.

Mechanistic Insights: Oxidation vs. Stabilization

Understanding why the compound degrades is the key to handling it successfully. Protonating the amine to form an ammonium salt (-NH₃⁺) converts a strongly electron-donating group into an electron-withdrawing group. This shuts down the single-electron transfer pathway to oxygen.

Oxidation A 4-Amino-1,3-benzodioxol-5-ol (Free Base) B O2 / Light (Oxidative Stress) A->B Air exposure D HCl Addition (Protonation) A->D Immediate quench C Quinone Imine (Dark Polymeric Tar) B->C Rapid auto-oxidation E Ammonium Salt (Stable & Storable) D->E Lowers HOMO energy

Mechanistic pathway of aminophenol auto-oxidation versus stabilization via salt formation.

References

  • EvitaChem. Product Introduction and Properties: 4-Aminobenzo[d][1,3]dioxol-5-ol (EVT-13973132). Retrieved April 4, 2026. Available at: 1

  • ChemicalBook. CAS DataBase List: 3,4-(Methylenedioxy)aniline (14268-66-7) Properties and Safety. Retrieved April 4, 2026. Available at: 2

Sources

Optimization

Best purification and recrystallization techniques for crude 1,3-Benzodioxol-5-ol, 4-amino-

Welcome to the Technical Support Center for the purification and handling of 4-Amino-1,3-benzodioxol-5-ol (CAS: 163427-32-5), also known as 4-aminosesamol. As an electron-rich ortho-aminophenol derivative, this compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and handling of 4-Amino-1,3-benzodioxol-5-ol (CAS: 163427-32-5), also known as 4-aminosesamol.

As an electron-rich ortho-aminophenol derivative, this compound presents significant handling challenges due to its extreme sensitivity to atmospheric oxygen and light[1]. This guide is engineered for researchers and drug development professionals, providing field-proven, mechanistically grounded protocols to achieve >99% purity while preventing oxidative degradation.

Mechanistic Insights: The Causality of Degradation

To successfully purify 4-amino-1,3-benzodioxol-5-ol, you must first understand why it degrades. The 1,3-benzodioxole ring is highly electron-donating, which significantly lowers the oxidation potential of the molecule. Because the hydroxyl (-OH) and amino (-NH2) groups are ortho to each other, exposure to atmospheric oxygen—especially when catalyzed by light, trace metals, or alkaline pH—triggers a rapid oxidation cascade[2].

The molecule loses two electrons and two protons to form an ortho-quinone imine intermediate[3]. This intermediate is highly electrophilic and immediately undergoes intermolecular nucleophilic attack by the amino group of unreacted starting material. This irreversible chain reaction forms highly conjugated, dark brown or black polymeric tars that ruin your yield and purity[2].

OxidationPathway A 4-Amino-1,3-benzodioxol-5-ol (Colorless/Pale Solid) B Radical Intermediate (1e- oxidation) A->B O2 / UV Light (High pH accelerates) C ortho-Quinone Imine (Pink/Red Intermediate) B->C -e-, -H+ C->A Ascorbic Acid (Chemical Reduction) D Polymeric Degradants (Dark Brown/Black Tar) C->D Nucleophilic Attack & Polymerization

Fig 1: Oxidative degradation pathway of 4-amino-1,3-benzodioxol-5-ol and antioxidant rescue mechanism.

The Self-Validating Recrystallization Protocol

Standard purification of ortho-aminophenols relies on recrystallization from ethyl acetate (EtOAc) treated with activated carbon[4]. However, to prevent in-process degradation, we must engineer a self-validating anaerobic system .

This protocol uses L-ascorbic acid as a sacrificial antioxidant[2]. The system is self-validating because the color of the solution acts as an internal sensor: a pale yellow/colorless solution confirms the inert atmosphere is intact, whereas a shift to pink/red instantly alerts you to an oxygen leak.

Step-by-Step Methodology
  • Solvent Deoxygenation: Add 0.1% (w/v) L-ascorbic acid to HPLC-grade Ethyl Acetate. Sparge the solvent with Argon gas for 30 minutes using a submerged needle to displace dissolved oxygen[2].

  • Anaerobic Dissolution: Transfer the crude 4-amino-1,3-benzodioxol-5-ol to a Schlenk flask under a positive flow of Argon. Add the deoxygenated solvent. Warm gently (do not exceed 60°C) until the solid dissolves. Causality: Minimizing thermal load prevents heat-accelerated radical formation.

  • Decolorization: Add 5% (w/w) activated carbon to the flask. Stir for 10 minutes. Causality: Carbon physically adsorbs existing polymeric tars that cannot be chemically reduced.

  • Hot Filtration: Filter the hot mixture through a tightly packed Celite pad into a pre-warmed, Argon-flushed receiving flask.

  • Crystallization: Wrap the receiving flask in aluminum foil to exclude UV light[2]. Allow it to cool slowly to room temperature, then transfer to a 4°C refrigerator for 4 hours to maximize crystal yield.

  • Isolation & Storage: Vacuum filter the crystals under an Argon blanket. Wash with ice-cold, deoxygenated EtOAc. Dry under high vacuum and store in an amber vial at -20°C under Argon.

Recrystallization S1 1. Solvent Deoxygenation Sparge EtOAc with Argon for 30 min Add 0.1% w/v L-Ascorbic Acid S2 2. Anaerobic Dissolution Add crude compound under Argon Warm gently (Max 60°C) S1->S2 S3 3. Decolorization Add Activated Carbon Stir 10 mins to adsorb polymers S2->S3 S4 4. Hot Filtration Filter through Celite pad Maintain positive Argon pressure S3->S4 S5 5. Crystallization Cool slowly to RT, then 4°C Exclude ambient light S4->S5 S6 6. Isolation & Storage Vacuum filter, wash with cold EtOAc Store at -20°C under Argon S5->S6

Fig 2: Self-validating anaerobic recrystallization workflow for oxidation-sensitive aminophenols.

Troubleshooting & FAQs

Q: Why does my crude product turn dark brown immediately upon dissolution? A: This is a classic sign of rapid ortho-quinone imine formation followed by polymerization[3]. It means your solvent contains dissolved atmospheric oxygen. Fix: You must rigorously sparge your solvent with Argon for at least 15-30 minutes prior to adding the crude material, and ensure you are using an antioxidant like ascorbic acid[2].

Q: Can I use basic aqueous solutions (like NaHCO3) to wash the crude mixture and remove acidic impurities? A: Absolutely not. Alkaline environments deprotonate the phenolic hydroxyl group, creating a phenoxide ion. This exponentially increases the electron density on the ring, making the compound hyper-susceptible to oxidation[2]. Always maintain neutral or slightly acidic conditions during workup.

Q: What is the optimal solvent system for recrystallization? A: Ethyl acetate (EtOAc) is the gold standard for ortho-aminophenols because it offers an ideal solubility gradient (highly soluble hot, poorly soluble cold) and does not participate in hydrogen-bonding networks that can trap water[4]. If the crude is exceptionally impure, a binary system of Deoxygenated Ethanol/Water (with 0.1% sodium dithionite) can be used, though recovery yields are typically lower.

Q: How do I prevent degradation during HPLC analysis of the purified product? A: The compound can oxidize inside the autosampler vial. To prevent this, add 0.1% (w/v) ascorbic acid to your sample diluent and mobile phase, and prepare samples immediately before injection[2].

Quantitative Optimization Matrix

The following table summarizes the expected outcomes based on different experimental parameters during the recrystallization of 4-amino-1,3-benzodioxol-5-ol.

Solvent SystemAdditive / AntioxidantAtmosphereVisual Indicator (Validation)Expected RecoveryFinal Purity
Ethyl AcetateNoneAmbient AirDark Brown (Polymerization)< 40%< 90%
Ethyl AcetateActivated Carbon (5%)Ambient AirLight Brown / Pink60 - 70%~ 95%
Ethyl Acetate Act. Carbon + 0.1% Ascorbic Acid Argon (Sparged) Colorless / Pale Yellow > 85% > 99%
Ethanol / Water0.1% Sodium DithioniteNitrogenPale Yellow65 - 75%> 98%

References

  • Presti, M. L., et al. Poly(o-aminophenol) Electrosynthesized onto Platinum at Acidic and Neutral pH: Comparative Investigation on the Polymers Characterization. Int. J. Electrochem. Sci., 9 (2014) 2048 - 2067. Retrieved from:[Link]

  • National Institutes of Health (PMC). Mechanistic Studies of the Tyrosinase-Catalyzed Oxidative Cyclocondensation of 2-Aminophenol to 2-Aminophenoxazin-3-one. Retrieved from:[Link]

Sources

Troubleshooting

Preventing oxidation of 1,3-Benzodioxol-5-ol, 4-amino- during long-term storage

Welcome to the technical support center for the handling and storage of 1,3-Benzodioxol-5-ol, 4-amino-. This guide is designed for researchers, scientists, and drug development professionals to address the challenges ass...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the handling and storage of 1,3-Benzodioxol-5-ol, 4-amino-. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the long-term stability of this compound. Due to its chemical structure, 1,3-Benzodioxol-5-ol, 4-amino- is susceptible to oxidation, which can compromise the integrity of your samples and the reproducibility of your experiments. This document provides in-depth troubleshooting guides and frequently asked questions to ensure the long-term stability of this valuable research compound.

Understanding the Instability of 1,3-Benzodioxol-5-ol, 4-amino-

1,3-Benzodioxol-5-ol, 4-amino-, an aminophenol derivative, is inherently prone to oxidation. The electron-donating amino and hydroxyl groups on the benzene ring make the molecule highly susceptible to attack by atmospheric oxygen. This oxidation process can be accelerated by exposure to light, elevated temperatures, and the presence of metal ions. The degradation of this compound not only leads to a loss of purity but can also result in the formation of colored impurities that may interfere with downstream applications.

Mechanism of Oxidation

The oxidation of 1,3-Benzodioxol-5-ol, 4-amino- likely proceeds through a free radical mechanism, leading to the formation of quinone-imine structures. These species are highly colored and can further polymerize, resulting in insoluble materials.

1,3-Benzodioxol-5-ol, 4-amino- 1,3-Benzodioxol-5-ol, 4-amino- Radical Cation Radical Cation 1,3-Benzodioxol-5-ol, 4-amino-->Radical Cation Oxidation (O2, light, metal ions) Quinone-imine Quinone-imine Radical Cation->Quinone-imine Deprotonation Polymerization Polymerization Quinone-imine->Polymerization Further Reactions

Caption: Simplified oxidation pathway of 1,3-Benzodioxol-5-ol, 4-amino-.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal storage conditions for solid 1,3-Benzodioxol-5-ol, 4-amino-?

A1: To ensure maximum stability, the solid compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass vial.[1] It is crucial to store it in a cool, dry, and dark place, such as a desiccator in a refrigerator (2-8°C), to minimize thermal and photo-degradation.[2][3]

Q2: I've noticed the solid has changed color from off-white to brown. Is it still usable?

A2: A color change is a clear indicator of oxidation.[4] While a slight discoloration might not significantly impact all applications, it is a sign of degradation. For sensitive experiments, it is highly recommended to use a fresh, unoxidized batch. The purity of the discolored material should be assessed by analytical methods like HPLC before use.

Q3: How should I handle the compound when weighing and preparing solutions?

A3: Due to its air sensitivity, all manipulations should be performed as quickly as possible, ideally within an inert atmosphere glovebox.[1] If a glovebox is not available, work in a well-ventilated fume hood and minimize the time the container is open to the air.[5][6][7] Use clean, dry spatulas and glassware to avoid introducing contaminants that could catalyze oxidation.

Q4: Can I store solutions of 1,3-Benzodioxol-5-ol, 4-amino-?

A4: Solutions of aminophenols are generally less stable than the solid form. If you must store a solution, it should be prepared in a deoxygenated solvent and stored under an inert atmosphere in a sealed, amber vial at low temperatures (2-8°C).[8] It is always best to prepare solutions fresh for each experiment.

Preventing Oxidation in Solution

Q5: What can I add to my solutions to prevent oxidation?

A5: The addition of an antioxidant is a highly effective strategy.[8][9] The choice of antioxidant will depend on your solvent system and downstream application.

AntioxidantRecommended Starting ConcentrationEfficacy & Considerations
Ascorbic Acid (Vitamin C) 0.01 - 0.1% (w/v)Highly effective in aqueous solutions, acts as a reducing agent.[8]
Sodium Metabisulfite 0.05 - 0.5% (w/v)A strong reducing agent, can be more effective than ascorbic acid in some cases.[8]
Butylated Hydroxytoluene (BHT) 0.01 - 0.1% (w/v)Effective in organic systems as a free radical scavenger; limited aqueous solubility.[8]

Note: It is advisable to conduct a small-scale stability study to determine the most effective antioxidant and concentration for your specific experimental conditions.

Q6: How do I deoxygenate my solvents?

A6: Deoxygenation is crucial for preparing stable solutions. The most common method is to sparge the solvent with a gentle stream of an inert gas (argon or nitrogen) for at least 15-30 minutes.[8] Alternatively, the freeze-pump-thaw method can be used for more rigorous deoxygenation.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Rapid Discoloration of Solutions
Potential Cause Troubleshooting Steps
Oxygen in the solvent. Ensure your solvent is thoroughly deoxygenated by sparging with an inert gas for an adequate amount of time.[8]
Exposure to air during preparation. Minimize the exposure of your solution to the atmosphere. Prepare solutions under a blanket of inert gas or in a glovebox.[1]
Contaminated glassware. Use scrupulously clean and dry glassware. Trace metal impurities can catalyze oxidation.
High pH. Aminophenols are more rapidly oxidized in basic solutions.[4] If your application allows, consider buffering your solution to a slightly acidic pH.
Issue 2: Appearance of Unexpected Peaks in HPLC Analysis
Potential Cause Troubleshooting Steps
On-column or in-solution degradation. Add an antioxidant, such as ascorbic acid, to your sample solvent and/or mobile phase to prevent oxidation during analysis.[8] Prepare samples immediately before injection.
Impure starting material. Verify the purity of your solid 1,3-Benzodioxol-5-ol, 4-amino- using a reference standard.
Reaction with mobile phase components. Ensure the mobile phase components are compatible with your analyte.
Issue 3: Inconsistent Experimental Results
Potential Cause Troubleshooting Steps
Degradation of stock solutions. Prepare fresh stock solutions for each set of experiments. Do not rely on solutions that have been stored for an extended period, even with antioxidants.
Variability in handling procedures. Standardize your handling and solution preparation protocols to minimize variations in exposure to air and light.
Lot-to-lot variability of the compound. If you suspect issues with a new batch, perform a quality control check (e.g., HPLC, NMR) to confirm its identity and purity.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes the preparation of a stock solution of 1,3-Benzodioxol-5-ol, 4-amino- with an antioxidant for general laboratory use.

Materials:

  • 1,3-Benzodioxol-5-ol, 4-amino-

  • High-purity deoxygenated solvent (e.g., ethanol, water)

  • Ascorbic acid

  • Amber glass vial with a PTFE-lined cap

  • Inert gas (argon or nitrogen)

Procedure:

  • Solvent Deoxygenation: Place your desired solvent in a flask and sparge with a gentle stream of inert gas for at least 30 minutes.

  • Antioxidant Addition: To the deoxygenated solvent, add ascorbic acid to a final concentration of 0.1% (w/v) and dissolve completely.

  • Weighing: In a glovebox or under a stream of inert gas, accurately weigh the required amount of 1,3-Benzodioxol-5-ol, 4-amino-.

  • Dissolution: Transfer the weighed compound to the amber vial containing the stabilized solvent. Seal the vial and mix gently until the compound is fully dissolved.

  • Storage: Purge the headspace of the vial with inert gas before tightly sealing. Store the solution at 2-8°C and protected from light.

Protocol 2: Monitoring Compound Stability by HPLC

This protocol provides a general framework for assessing the stability of 1,3-Benzodioxol-5-ol, 4-amino- over time.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., acetonitrile/water with 0.1% formic acid)

  • Stabilized stock solution of 1,3-Benzodioxol-5-ol, 4-amino-

  • Reference standard of 1,3-Benzodioxol-5-ol, 4-amino-

Procedure:

  • Initial Analysis (T=0): Immediately after preparing the stabilized stock solution, dilute an aliquot to a suitable concentration for HPLC analysis. Inject the sample and record the chromatogram.

  • Time-Point Analysis: At specified time intervals (e.g., 24h, 48h, 1 week), withdraw an aliquot from the stored stock solution, dilute, and analyze by HPLC under the same conditions.

  • Data Analysis: Compare the peak area of the main compound at each time point to the initial (T=0) analysis. The appearance of new peaks or a decrease in the main peak area indicates degradation.

cluster_prep Solution Preparation cluster_storage Storage cluster_analysis Stability Monitoring A Deoxygenate Solvent B Add Antioxidant A->B D Dissolve in Stabilized Solvent B->D C Weigh Compound (Inert Atmosphere) C->D E Store at 2-8°C (Inert Atmosphere, Dark) D->E F HPLC Analysis (T=0) D->F G HPLC Analysis (Time Points) E->G H Compare Chromatograms F->H G->H

Caption: Workflow for preparing and monitoring the stability of 1,3-Benzodioxol-5-ol, 4-amino- solutions.

References

Sources

Optimization

Reducing unwanted byproducts in 1,3-Benzodioxol-5-ol, 4-amino- synthesis

Welcome to the Technical Support Center for the synthesis of 4-Amino-1,3-Benzodioxol-5-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and trou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-Amino-1,3-Benzodioxol-5-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during this multi-step synthesis. We will delve into the critical aspects of the reaction, from managing byproduct formation to optimizing purification protocols, ensuring you can achieve high purity and yield of your target compound.

Introduction

The synthesis of 4-Amino-1,3-Benzodioxol-5-ol, a valuable intermediate in pharmaceutical and agrochemical research, typically proceeds via a two-step process: the nitration of 1,3-Benzodioxol-5-ol (sesamol) followed by the reduction of the resulting nitro-intermediate. While seemingly straightforward, each step presents unique challenges that can lead to the formation of unwanted byproducts, impacting yield and purity. This guide provides a comprehensive, question-and-answer-based approach to troubleshoot these issues, grounded in mechanistic understanding and practical laboratory experience.

Troubleshooting Guide & FAQs

This section is structured to address specific problems you may encounter during the synthesis.

Part 1: Nitration of 1,3-Benzodioxol-5-ol (Sesamol)

The electrophilic nitration of the electron-rich sesamol ring is the first critical step. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the methylenedioxy group is also activating. This leads to a high propensity for side reactions if conditions are not carefully controlled.

Q1: My nitration reaction is producing a dark, tarry mixture with low yield of the desired 4-nitro-1,3-benzodioxol-5-ol. What is happening?

A1: The formation of a dark, tarry substance is often indicative of oxidative decomposition of the starting material or product. Phenols are sensitive to strong oxidizing conditions, and concentrated nitric acid can act as both a nitrating agent and an oxidant.

Root Causes & Solutions:

Potential Cause Explanation Recommended Solution
Excessive Nitric Acid A large excess of nitric acid increases the oxidative potential of the reaction mixture, leading to the formation of polymeric byproducts and nitrophenols.[1][2]Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of nitric acid. The nitric acid should be added dropwise to a solution of sesamol.
High Reaction Temperature Nitration reactions are highly exothermic. Uncontrolled temperature can accelerate side reactions, including oxidation and dinitration.Maintain a low reaction temperature, typically between 0-10 °C, using an ice bath. Monitor the internal temperature of the reaction closely during the addition of nitric acid.
Presence of Nitrous Acid Nitrous acid (HNO₂) can be present in nitric acid and can catalyze a variety of side reactions.Consider adding a small amount of a nitrous acid scavenger, such as urea or sulfamic acid, to the reaction mixture before the addition of nitric acid.

Q2: I am observing the formation of multiple nitrated products in my reaction mixture, as indicated by TLC and NMR. How can I improve the regioselectivity for the 4-position?

A2: The formation of multiple isomers is a common challenge in the nitration of substituted phenols. The hydroxyl group directs ortho and para, and while the 4-position (para) is sterically favored, some ortho-nitration (at the 6-position) can occur. Dinitration is also a significant risk due to the activated nature of the ring.

Root Causes & Solutions:

Potential Cause Explanation Recommended Solution
Strong Nitrating Conditions The use of harsh nitrating agents like mixed acid (HNO₃/H₂SO₄) can lead to over-nitration and the formation of dinitro- and trinitro-phenols.[1][3]Use a milder nitrating agent. Nitric acid in acetic acid is a common choice for nitrating activated rings.[4] This can help to control the reactivity and improve selectivity.
Reaction Time Prolonged reaction times, even at low temperatures, can allow for the formation of thermodynamically more stable, but undesired, isomers or dinitrated products.Monitor the reaction progress closely by TLC. Once the starting material is consumed, quench the reaction promptly by pouring it into ice water.

DOT Diagram: Nitration of Sesamol - Pathways to Byproducts

Nitration_Byproducts Sesamol 1,3-Benzodioxol-5-ol (Sesamol) Desired_Product 4-Nitro-1,3-benzodioxol-5-ol (Desired Product) Sesamol->Desired_Product para-Nitration Ortho_Isomer 6-Nitro-1,3-benzodioxol-5-ol (Isomeric Byproduct) Sesamol->Ortho_Isomer ortho-Nitration Oxidation_Products Oxidative Decomposition Products (Tars) Sesamol->Oxidation_Products Oxidation Nitrating_Agent HNO₃ Dinitro_Product Dinitro-1,3-benzodioxol-5-ol (Dinitration Byproduct) Desired_Product->Dinitro_Product Further Nitration Ortho_Isomer->Dinitro_Product Further Nitration

Caption: Potential reaction pathways in the nitration of sesamol.

Part 2: Reduction of 4-Nitro-1,3-Benzodioxol-5-ol

The selective reduction of the nitro group to an amine in the presence of a phenolic hydroxyl group requires careful selection of the reducing agent and reaction conditions to avoid unwanted side reactions.

Q3: My reduction reaction is incomplete, and I am isolating a mixture of the starting nitro compound and the desired amine. How can I drive the reaction to completion?

A3: Incomplete reduction is a common issue and can be due to several factors related to the catalyst, reducing agent, or reaction conditions.

Root Causes & Solutions:

Potential Cause Explanation Recommended Solution
Catalyst Deactivation In catalytic hydrogenation (e.g., with Pd/C or Raney Nickel), the catalyst can be poisoned by impurities in the starting material or solvent. The catalyst may also lose activity over time.[5]Ensure the starting nitro-compound is of high purity. Use fresh, high-quality catalyst. In some cases, increasing the catalyst loading can help drive the reaction to completion.
Insufficient Reducing Agent If using a chemical reductant (e.g., SnCl₂, Fe/HCl, Na₂S₂O₄), an insufficient stoichiometric amount will lead to incomplete reaction.[6]Use a sufficient excess of the reducing agent. For example, when using SnCl₂, 3-5 equivalents are typically required.
Poor Solubility If the starting material has poor solubility in the reaction solvent, this can limit its access to the catalyst or reducing agent, slowing down the reaction.Choose a solvent system in which the starting material is reasonably soluble. For catalytic hydrogenation, alcohols like ethanol or methanol are common. For chemical reductions, a co-solvent may be necessary.

Q4: I am observing byproducts that are not my starting material or desired product. What could these be, and how can I avoid them?

A4: Several byproducts can form during the reduction of nitroarenes, particularly in the presence of other functional groups.

Root Causes & Solutions:

Potential Cause Explanation Recommended Solution
Formation of Azo Compounds Metal hydrides are generally not used for the reduction of aryl nitro compounds as they can lead to the formation of azo compounds.[6] Over-reduction can also lead to such byproducts.Avoid the use of strong, non-selective reducing agents like LiAlH₄. Catalytic hydrogenation or reductions with Fe, Sn, or Zn in acidic media are generally preferred for converting nitroarenes to anilines.[6]
Formation of Hydroxylamines Incomplete reduction can sometimes lead to the formation of the corresponding hydroxylamine intermediate.[6]Ensure sufficient reaction time and an adequate amount of reducing agent to fully reduce the nitro group to the amine.
Dehalogenation (if applicable) If there are halogen substituents on the aromatic ring, some catalysts, particularly Pd/C, can cause dehalogenation.If dehalogenation is an issue, consider using a different catalyst, such as Raney Nickel, which is often less prone to causing this side reaction.

DOT Diagram: Reduction of 4-Nitro-1,3-benzodioxol-5-ol - Pathways to Byproducts

Reduction_Byproducts Nitro_Compound 4-Nitro-1,3-benzodioxol-5-ol Desired_Amine 4-Amino-1,3-benzodioxol-5-ol (Desired Product) Nitro_Compound->Desired_Amine Direct Reduction Hydroxylamine 4-Hydroxylamino-1,3-benzodioxol-5-ol (Incomplete Reduction) Nitro_Compound->Hydroxylamine Partial Reduction Azo_Compound Azo-bridged Dimer (Side Reaction) Nitro_Compound->Azo_Compound Dimerization Reducing_Agent Reducing Agent (e.g., H₂, Pd/C) Hydroxylamine->Desired_Amine Full Reduction

Caption: Potential reaction pathways in the reduction of 4-Nitro-1,3-benzodioxol-5-ol.

Part 3: Purification and Stability

Q5: My final product, 4-Amino-1,3-Benzodioxol-5-ol, is unstable and darkens over time. How can I improve its stability and purify it effectively?

A5: Aminophenols are notoriously susceptible to oxidation, which leads to the formation of colored impurities. Proper handling and purification are crucial to obtaining a stable, high-purity product.

Root Causes & Solutions:

Potential Cause Explanation Recommended Solution
Aerial Oxidation The combination of an amino group and a hydroxyl group on the same aromatic ring makes the molecule highly susceptible to oxidation by atmospheric oxygen.Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during purification and storage. Store the final product under an inert atmosphere and in the dark.
Residual Acid or Base Traces of acid or base from the workup can catalyze decomposition.Ensure the product is neutralized before final isolation. Washing with a dilute bicarbonate solution (if the workup was acidic) or a dilute ammonium chloride solution (if the workup was basic) can be beneficial.
Ineffective Purification Standard silica gel chromatography can sometimes be problematic for aminophenols due to their polarity and potential for irreversible adsorption or on-column decomposition.Consider alternative purification methods such as crystallization or acid-base extraction.[7][8][9] For chromatography, deactivating the silica gel with a small amount of triethylamine in the eluent can be helpful.

Experimental Protocols

Protocol 1: Optimized Nitration of 1,3-Benzodioxol-5-ol

This protocol is designed to minimize the formation of oxidative byproducts and dinitrated species.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-Benzodioxol-5-ol (1.0 eq) in glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C in an ice-water bath.

  • Nitrating Agent Preparation: In a separate flask, carefully dilute nitric acid (1.1 eq) with a small amount of glacial acetic acid.

  • Addition: Add the nitric acid solution dropwise to the cooled sesamol solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C and monitor its progress by TLC.

  • Quenching: Once the starting material is consumed (typically 1-2 hours), slowly pour the reaction mixture into a beaker of ice water with stirring.

  • Isolation: The solid product (4-Nitro-1,3-benzodioxol-5-ol) will precipitate. Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Protocol 2: Selective Reduction of 4-Nitro-1,3-benzodioxol-5-ol via Catalytic Hydrogenation

This protocol is a standard and often clean method for the reduction of the nitro group.

  • Preparation: To a hydrogenation flask, add 4-Nitro-1,3-benzodioxol-5-ol (1.0 eq) and a suitable solvent (e.g., ethanol or ethyl acetate).

  • Catalyst Addition: Carefully add 5-10 mol% of 10% Palladium on carbon (Pd/C) to the flask.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel with hydrogen (typically 1-3 atm) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by observing hydrogen uptake or by TLC analysis of aliquots.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-Amino-1,3-Benzodioxol-5-ol. This crude product can then be purified by crystallization or other methods.

References

  • A new reagent for selective reduction of nitro group. (n.d.). Retrieved from [Link]

  • Catalytic hydrogenation of p-nitrophenol to produce p-aminophenol over a nickel catalyst supported on active carbon | Request PDF. (n.d.). Retrieved from [Link]

  • Simple and rapid hydrogenation of p-nitrophenol with aqueous formic acid in catalytic flow reactors. (2013). PMC. Retrieved from [Link]

  • Selective nitration of phenol to o-nitrophenol in the presence of metal-free reduced graphene oxide at room temperature. (2020). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved from [Link]

  • Simultaneous Hydrogenation and Acetylation of 4-Nitrophenol in a Two-Stage Packed-Bed Reactor as a Process Intensification Strategy for Highly Selective Paracetamol Synthesis. (2025). ACS Publications. Retrieved from [Link]

  • SYNTHESIS OF 1,3-BENZODIOXOLE DERIVATIVES CONTAINING A AMINO ACID MOIETY IN SIDE CHAIN. (n.d.). Retrieved from [Link]

  • Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. (2024). PMC. Retrieved from [Link]

  • Selective nitro reduction of poly nitro compounds. (2015). Chemistry Stack Exchange. Retrieved from [Link]

  • Method of purifying 4-aminosalicylic acid. (1951). Google Patents.
  • Ni Promotion by Fe: What Benefits for Catalytic Hydrogenation? (2019). MDPI. Retrieved from [Link]

  • Byproducts of Sesame Oil Extraction: Composition, Function, and Comprehensive Utilization. (2023). Retrieved from [Link]

  • The method for purifying crude 4-aminophenol. (n.d.). Google Patents.
  • Synthesis and structure of 4-{[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one. (2021). The University of Johannesburg's Research Portal. Retrieved from [Link]

  • Supplementary Information One-Step Catalytic Reduction of 4-Nitrophenol through the Direct Injection of Metal Salts into Oxygen-. (n.d.). Rsc.org. Retrieved from [Link]

  • Improved Process for the Continuous Acylation of 1,3-Benzodioxole. (2024). MDPI. Retrieved from [Link]

  • Process for purifying crude 4-aminophenol. (n.d.). Google Patents.
  • Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). PMC. Retrieved from [Link]

  • Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles. (n.d.). PMC. Retrieved from [Link]

  • The Competition between 4-Nitrophenol Reduction and BH4− Hydrolysis on Metal Nanoparticle Catalysts. (2023). MDPI. Retrieved from [Link]

  • Process for the nitration of aromatic compounds. (n.d.). Google Patents.
  • 1,3-benzodioxol-5-ol. (n.d.). Chemical Synthesis Database. Retrieved from [Link]

  • Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. (n.d.). Retrieved from [Link]

  • Elimination and metabolism of sesamol, a bioactive compound in sesame oil, in rats. (2009). Retrieved from [Link]

  • Nitric oxide pathway-mediated relaxant effect of aqueous sesame leaves extract (Sesamum radiatum Schum. & Thonn.) in the guinea-pig isolated aorta smooth muscle. (2008). PMC. Retrieved from [Link]

  • Sesamol induces nitric oxide release from human umbilical vein endothelial cells. (2005). PubMed. Retrieved from [Link]

  • Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production. (n.d.). KBR. Retrieved from [Link]

  • Nitration. (n.d.). Wikipedia. Retrieved from [Link]

  • 1,3-Benzodioxole. (n.d.). Wikipedia. Retrieved from [Link]

  • 1,3-Benzodioxol-5-amine. (n.d.). NIST WebBook. Retrieved from [Link]

  • Sesamol Attenuates Renal Inflammation and Arrests Reactive-Oxygen-Species-Mediated IL-1β Secretion via the HO-1-Induced Inhibition of the IKKα/NFκB Pathway In Vivo and In Vitro. (2022). MDPI. Retrieved from [Link]

  • Process for the purification of an aminoalcohol. (n.d.). Google Patents.
  • Mechanochemical Nitration of Organic Compounds. (2021). DTIC. Retrieved from [Link]

  • Quaternary ammonium salt purification. (2025). Reddit. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

The Benzodioxole Scaffold: A Comparative Guide to 1,3-Benzodioxol-5-ol, 4-amino- and Other Derivatives in Drug Design

The 1,3-benzodioxole moiety, a bicyclic heterocyclic scaffold, is a cornerstone in medicinal chemistry, found in a plethora of natural products and synthetic drugs.[1][2] Its unique electronic and conformational properti...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1,3-benzodioxole moiety, a bicyclic heterocyclic scaffold, is a cornerstone in medicinal chemistry, found in a plethora of natural products and synthetic drugs.[1][2] Its unique electronic and conformational properties make it a privileged structure in the design of novel therapeutic agents targeting a wide array of biological systems.[3] This guide provides an in-depth comparison of 1,3-Benzodioxol-5-ol, 4-amino-, a lesser-explored derivative, with other prominent benzodioxole-containing compounds. We will delve into their structure-activity relationships (SAR), potential therapeutic applications, and the experimental methodologies crucial for their evaluation.

The Benzodioxole Core: A Privileged Scaffold

The 1,3-benzodioxole ring system is characterized by a benzene ring fused to a five-membered dioxole ring.[2] This arrangement imparts a degree of conformational rigidity and influences the electronic properties of the aromatic ring, which can be critical for molecular recognition by biological targets. The methylenedioxy bridge (-O-CH₂-O-) is a key feature, often leading to significant interactions with enzymes and receptors. Notably, this group is known to interact with cytochrome P450 (CYP) enzymes, which can influence the metabolic stability and potential for drug-drug interactions of benzodioxole derivatives.[4][5]

A Comparative Analysis of Benzodioxole Derivatives

The versatility of the benzodioxole scaffold allows for a wide range of substitutions, leading to diverse pharmacological activities. Below, we compare the hypothesized profile of 1,3-Benzodioxol-5-ol, 4-amino- with well-characterized derivatives.

1,3-Benzodioxol-5-ol, 4-amino-: A Hypothetical Profile

Direct experimental data on 1,3-Benzodioxol-5-ol, 4-amino- is scarce in publicly available literature. However, based on established structure-activity relationships for related compounds, we can construct a hypothetical profile to guide future research.

  • Structural Features: This molecule possesses three key functional groups on the benzodioxole core: a hydroxyl (-OH) group at position 5, an amino (-NH₂) group at position 4, and the foundational 1,3-dioxole moiety. The relative positions of the amino and hydroxyl groups suggest the potential for intramolecular hydrogen bonding, which could influence its conformation and binding properties.

  • Predicted Biological Activity:

    • CNS Activity: The presence of an amino group, a common feature in many centrally-acting agents, suggests potential activity at neurotransmitter receptors. Analogues of MDMA (3,4-methylenedioxymethamphetamine), which have a related 3,4-methylenedioxy-phenethylamine structure, are potent monoamine releasers. While 1,3-Benzodioxol-5-ol, 4-amino- lacks the phenethylamine side chain, the amino-substituted benzodioxole core itself may interact with serotonin, dopamine, or norepinephrine transporters or receptors.

    • Antioxidant Activity: The phenolic hydroxyl group suggests potential antioxidant properties, as seen in other phenolic compounds. This could be explored in the context of neuroprotective or anti-inflammatory applications.[6]

    • Enzyme Inhibition: The benzodioxole moiety is a known inhibitor of CYP enzymes.[4][5] This property would need to be carefully evaluated, as it could lead to significant drug-drug interactions.

Well-Characterized Benzodioxole Derivatives: A Comparative Overview

To provide context for the potential of 1,3-Benzodioxol-5-ol, 4-amino-, we will now examine several well-studied classes of benzodioxole derivatives.

  • 3,4-Methylenedioxyphenethylamines (e.g., MDMA):

    • Structure: These compounds feature a phenethylamine side chain attached to the 3,4-position of the benzodioxole ring.

    • Mechanism of Action: They primarily act as monoamine releasing agents, targeting serotonin, dopamine, and norepinephrine transporters.

    • Therapeutic Potential: MDMA is currently under investigation for its potential use in psychotherapy for post-traumatic stress disorder (PTSD).

  • Benzodioxole-based COX Inhibitors:

    • Structure: These derivatives incorporate the benzodioxole scaffold into structures designed to inhibit cyclooxygenase (COX) enzymes.

    • Mechanism of Action: They act as non-steroidal anti-inflammatory drugs (NSAIDs) by blocking the production of prostaglandins.[7]

    • Therapeutic Application: Potential as anti-inflammatory and analgesic agents with potentially improved side-effect profiles compared to traditional NSAIDs.[7][8]

  • Anticonvulsant Benzodioxole Derivatives:

    • Structure: Various 5-substituted benzo[d][9][10]dioxole derivatives have been synthesized and evaluated for their anticonvulsant properties.[11]

    • Mechanism of Action: The exact mechanisms are varied but often involve modulation of ion channels or neurotransmitter systems.[11]

    • Therapeutic Application: Development of novel treatments for epilepsy.[11]

  • Antifungal and Antimicrobial Benzodioxoles:

    • Structure: A diverse range of structures incorporating the benzodioxole moiety have demonstrated antifungal and antimicrobial activity.

    • Mechanism of Action: These compounds can disrupt microbial cell membranes, inhibit essential enzymes, or interfere with other vital cellular processes.

Data Presentation: A Comparative Summary

Derivative ClassCore StructurePrimary Biological Target(s)Therapeutic PotentialKey SAR Insights
1,3-Benzodioxol-5-ol, 4-amino- (Hypothetical) 4-amino-5-hydroxy-1,3-benzodioxoleNeurotransmitter receptors/transporters, Oxidative stress pathwaysCNS disorders, NeuroprotectionAmino and hydroxyl groups likely key for activity.
3,4-Methylenedioxyphenethylamines 3,4-methylenedioxy-phenethylamineMonoamine transporters (SERT, DAT, NET)PTSD, Anxiety disordersAlkyl substitution on the amine and alpha-carbon influences potency and selectivity.
COX Inhibitors Varied, with benzodioxole coreCOX-1 and COX-2 enzymesInflammation, PainSubstituents on the benzodioxole ring modulate COX-1/COX-2 selectivity.[7]
Anticonvulsants 5-substituted-1,3-benzodioxoleIon channels, Neurotransmitter systemsEpilepsyThe nature of the substituent at the 5-position is critical for activity.[11]

Experimental Protocols for Evaluation

The following are detailed, step-by-step methodologies for key experiments to characterize and compare benzodioxole derivatives.

Protocol 1: Synthesis of a Hypothetical 1,3-Benzodioxol-5-ol, 4-amino- Derivative

This protocol is a general representation of a potential synthetic route.

Step 1: Nitration of 1,3-Benzodioxol-5-ol

  • Dissolve 1,3-benzodioxol-5-ol in glacial acetic acid at 0°C.

  • Slowly add a solution of nitric acid in acetic acid dropwise while maintaining the temperature below 5°C.

  • Stir the reaction mixture for 2-4 hours at room temperature.

  • Pour the reaction mixture into ice water and collect the precipitated product by filtration.

  • Wash the solid with cold water and dry to yield 4-nitro-1,3-benzodioxol-5-ol.

Step 2: Reduction of the Nitro Group

  • Suspend the 4-nitro-1,3-benzodioxol-5-ol in ethanol.

  • Add a reducing agent, such as tin(II) chloride or catalytic hydrogenation with Pd/C.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1,3-Benzodioxol-5-ol, 4-amino-.

G cluster_synthesis Synthetic Workflow start 1,3-Benzodioxol-5-ol step1 Nitration (HNO3, Acetic Acid) start->step1 intermediate 4-Nitro-1,3-benzodioxol-5-ol step1->intermediate step2 Reduction (e.g., SnCl2 or H2/Pd-C) intermediate->step2 product 1,3-Benzodioxol-5-ol, 4-amino- step2->product

Caption: A potential synthetic route to 1,3-Benzodioxol-5-ol, 4-amino-.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration at which a compound inhibits cell growth by 50% (IC₅₀).[9][10][12][13]

  • Cell Seeding: Plate a human cancer cell line (e.g., HeLa or HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9]

  • Compound Treatment: Treat the cells with serial dilutions of the benzodioxole derivative (typically from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).[10]

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[9][10]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[10]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

G cluster_mtt MTT Assay Workflow seed Seed cells in 96-well plate treat Treat with compound dilutions seed->treat incubate Incubate for 48-72h treat->incubate mtt Add MTT solution incubate->mtt solubilize Add solubilizing agent mtt->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for determining compound cytotoxicity using the MTT assay.[9]

Protocol 3: Serotonin Receptor (5-HT₂ₐ) Binding Assay

This competitive radioligand binding assay determines the affinity of a compound for a specific receptor.[14][15]

  • Membrane Preparation: Use commercially available cell membranes expressing the human 5-HT₂ₐ receptor.[16]

  • Assay Setup: In a 96-well plate, combine the cell membranes, a radioligand (e.g., [³H]ketanserin), and varying concentrations of the test compound. Include controls for total binding (no competitor) and non-specific binding (excess non-radiolabeled ligand).[14]

  • Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.[14]

  • Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.[15]

  • Data Analysis: Calculate the specific binding and plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC₅₀, which can then be converted to a binding affinity constant (Ki).

G cluster_binding Receptor Binding Assay Workflow setup Combine membranes, radioligand, and test compound incubate Incubate to equilibrium setup->incubate filter Filter to separate bound/ unbound radioligand incubate->filter wash Wash filters filter->wash count Measure radioactivity wash->count analyze Calculate Ki count->analyze

Caption: General workflow for a competitive radioligand binding assay.

Protocol 4: Cytochrome P450 (CYP) Inhibition Assay

This assay evaluates the potential of a compound to inhibit major drug-metabolizing enzymes.[4][17][18]

  • System Preparation: Use human liver microsomes as the source of CYP enzymes.[4][18]

  • Reaction Mixture: In a 96-well plate, combine the microsomes, a specific probe substrate for the CYP isoform of interest (e.g., phenacetin for CYP1A2), and the test compound at various concentrations.[4]

  • Initiation: Start the reaction by adding a NADPH regenerating system.

  • Incubation: Incubate at 37°C for a specific time.

  • Termination: Stop the reaction by adding a quenching solvent (e.g., acetonitrile).

  • Analysis: Analyze the formation of the metabolite of the probe substrate using LC-MS/MS.[18]

  • Data Analysis: Calculate the percentage of inhibition of metabolite formation compared to a vehicle control and determine the IC₅₀ value.[4]

G cluster_cyp CYP Inhibition Assay Workflow prepare Prepare reaction mixture with microsomes, substrate, and test compound initiate Initiate reaction with NADPH prepare->initiate incubate Incubate at 37°C initiate->incubate terminate Stop reaction incubate->terminate analyze Analyze metabolite formation by LC-MS/MS terminate->analyze calculate Calculate IC50 analyze->calculate

Caption: Workflow for a cytochrome P450 inhibition assay.

Conclusion and Future Directions

The benzodioxole scaffold remains a highly valuable starting point for the design of novel therapeutic agents. While 1,3-Benzodioxol-5-ol, 4-amino- is a relatively unexplored derivative, its structural features suggest a promising potential for biological activity, particularly in the central nervous system. By leveraging the established knowledge of other benzodioxole derivatives and employing the standardized experimental protocols outlined in this guide, researchers can systematically investigate its pharmacological profile and that of other novel analogues. Future studies should focus on the synthesis and comprehensive biological evaluation of a library of amino- and hydroxyl-substituted benzodioxoles to elucidate their structure-activity relationships and identify lead compounds for further development.

References

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Research in Pharmaceutical Sciences. 2021;12(2):1603-1611.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available from: [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. Available from: [Link]

  • SYNTHESIS OF 1,3-BENZODIOXOLE DERIVATIVES CONTAINING A AMINO ACID MOIETY IN SIDE CHAIN.
  • 5-HT2A Biochemical Binding Assay Service. Reaction Biology. Available from: [Link]

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science. 2022;13:908199.
  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry. 2000;283(2):229-37.
  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. 2021;93(32):11189-11197.
  • Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PLOS One. 2018;13(8):e0203137.
  • Design and Synthesis of 5-Substituted Benzo[d][9][10]dioxole Derivatives as Potent Anticonvulsant Agents. Archiv der Pharmazie. 2017;350(2).

  • Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. Available from: [Link]

  • Synthesis and structure of 4-{[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one.
  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Journal of Pharmaceutical and Biomedical Analysis. 2015;102:377-384.
  • CYP450 inhibition assay (fluorogenic). Bienta. Available from: [Link]

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  • Structures of benzodioxol derivatives having various biological activities. ResearchGate. Available from: [Link]

  • Synthesis and Sympatholytic and Adrenomimetic Activities of Amino Amides and Amino Esters Based on 1-(1,3-Benzodioxol-5-yl)cyclopentane- and 4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-carboxylic Acids. ResearchGate. Available from: [Link]

  • Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. De Gruyter. Available from: [Link]

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  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules. 2023;28(19):6969.
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  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals. 2022;15(3):345.
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Comparative

A Framework for Determining the Comparative Efficacy of 1,3-Benzodioxol-5-ol, 4-amino- in Biological Assays: A Guide for Researchers

Guide for: Researchers, scientists, and drug development professionals. Introduction: Unveiling the Potential of a Novel Benzodioxole Scaffold The 1,3-benzodioxole moiety is a privileged scaffold in medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

Guide for: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Novel Benzodioxole Scaffold

The 1,3-benzodioxole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds with applications ranging from anticancer to neuroprotective agents.[1][2][3][4][5][6] The compound 1,3-Benzodioxol-5-ol, 4-amino-, a structurally novel derivative, presents an intriguing starting point for a drug discovery campaign. Its chemical architecture, featuring both a hydroxyl and an amino group on the benzodioxole ring, suggests a rich potential for diverse biological interactions.

This guide provides a comprehensive framework for the initial biological characterization of 1,3-Benzodioxol-5-ol, 4-amino- (hereafter referred to as "Compound X"). In the absence of established biological data for this specific molecule, this document serves as a roadmap for researchers to elucidate its activity profile and benchmark its performance against established reference compounds. We will detail the rationale behind assay selection, provide robust experimental protocols, and outline how to structure a logical, data-driven investigation into its comparative efficacy.

The structural features of Compound X—a substituted catechol-like ring system—point toward several plausible mechanisms of action. These include, but are not limited to, antioxidant activity, enzyme inhibition (e.g., tyrosinase, monoamine oxidase), and cytotoxicity against cancer cell lines.[1][2][7] This guide will therefore focus on a tiered approach to screening, beginning with fundamental biochemical assays before progressing to more complex cell-based systems.

Proposed Screening Cascade for Biological Activity

A systematic approach is critical to efficiently profile a novel compound. We propose a three-tiered screening cascade designed to first identify primary activities and then build a more detailed understanding of the compound's potency and selectivity.

G cluster_0 Tier 1: Primary Biochemical Screening cluster_1 Tier 2: Cell-Based Assays cluster_2 Tier 3: Mechanistic & Follow-up T1_Antioxidant Antioxidant Capacity (DPPH Assay) T2_Cytotoxicity Cytotoxicity Screening (MTT Assay vs. Cancer Cell Lines) T1_Antioxidant->T2_Cytotoxicity If Active T1_Tyrosinase Tyrosinase Inhibition T1_Tyrosinase->T2_Cytotoxicity If Active T1_MAO MAO-A/B Inhibition T1_MAO->T2_Cytotoxicity If Active T3_Mechanism Mechanism of Action Studies (e.g., Cell Cycle Analysis) T2_Cytotoxicity->T3_Mechanism If Potent & Selective

Caption: Proposed workflow for the biological evaluation of Compound X.

Tier 1: Primary Biochemical Screening

The initial tier focuses on rapid, cost-effective in vitro biochemical assays to identify the primary biological activities of Compound X. These assays are selected based on the structural alerts within the molecule.

Assay I: Antioxidant Capacity (DPPH Radical Scavenging)

Scientific Rationale: The phenolic hydroxyl group on the benzodioxole ring is a classic structural motif for antioxidant activity.[7] Antioxidants can neutralize harmful reactive oxygen species (ROS), which are implicated in a wide range of diseases.[8][9] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard and rapid method to assess the radical scavenging ability of a compound.[10][11] It is based on an electron transfer (ET) mechanism.[11]

Comparative Compounds:

  • Positive Control: Ascorbic Acid or Trolox. These are well-characterized antioxidants that provide a benchmark for potency.

  • Negative Control: Vehicle (e.g., DMSO).

Experimental Protocol: DPPH Radical Scavenging Assay [10]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare a stock solution of Compound X (e.g., 10 mM in DMSO).

    • Prepare stock solutions of the positive control (e.g., 10 mM Ascorbic Acid in ddH₂O).

  • Assay Procedure (96-well plate format):

    • Create serial dilutions of Compound X and the positive control in methanol to achieve a range of final concentrations.

    • In a 96-well plate, add 50 µL of each dilution.

    • Add 150 µL of the DPPH solution to each well.

    • Include control wells containing methanol and DPPH solution (100% activity).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % Inhibition against the log concentration of the compound.

    • Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) from the dose-response curve.

Data Presentation:

CompoundIC₅₀ (µM) ± SD
Compound XExperimental Value
Ascorbic Acid (Positive Control)Experimental Value
Assay II: Tyrosinase Inhibition

Scientific Rationale: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a major target in the cosmetics industry for treating hyperpigmentation.[12][13] Many phenolic compounds, particularly those with a catechol-like structure, are known to be effective tyrosinase inhibitors. The assay measures the enzymatic oxidation of L-DOPA to dopachrome, a colored product.[12]

Comparative Compounds:

  • Positive Control: Kojic Acid. A well-established, reversible inhibitor of tyrosinase.[12][14][15]

  • Negative Control: Vehicle (e.g., DMSO).

Experimental Protocol: Tyrosinase Inhibition Assay [12][14]

  • Reagent Preparation:

    • Phosphate Buffer: 0.1 M, pH 6.8.

    • Mushroom Tyrosinase: Prepare a solution of 30 U/mL in cold phosphate buffer.[14] Keep on ice.

    • L-DOPA Solution: 10 mM in phosphate buffer. Prepare fresh before use.[12][14]

    • Prepare stock solutions of Compound X and Kojic Acid (e.g., 10 mM and 2 mM, respectively, in DMSO).

  • Assay Procedure (96-well plate format):

    • Add the following to each well:

      • Test Wells: 20 µL of Compound X dilution + 100 µL phosphate buffer + 40 µL tyrosinase solution.

      • Control Wells: 20 µL of vehicle + 100 µL phosphate buffer + 40 µL tyrosinase solution.

      • Blank Wells: 20 µL of test compound/vehicle + 140 µL phosphate buffer (no enzyme).

    • Pre-incubate the plate at room temperature for 10 minutes.[14]

    • Initiate the reaction by adding 40 µL of 10 mM L-DOPA to all wells.[14]

    • Measure the absorbance at 475 nm kinetically for 20-30 minutes.[14]

  • Data Analysis:

    • Calculate the rate of reaction (slope) from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100

    • Determine the IC₅₀ value from a dose-response curve.

Data Presentation:

CompoundIC₅₀ (µM) ± SD
Compound XExperimental Value
Kojic Acid (Positive Control)Experimental Value
Assay III: Monoamine Oxidase (MAO-A & MAO-B) Inhibition

Scientific Rationale: Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters.[16][17] Inhibitors of MAO-A are used as antidepressants, while MAO-B inhibitors are used in the treatment of Parkinson's disease.[17] The benzodioxole ring is found in some known MAO inhibitors. This assay determines the inhibitory potential of Compound X against both isoforms.

Comparative Compounds:

  • Positive Control (MAO-A): Clorgyline.[17]

  • Positive Control (MAO-B): Selegiline or Pargyline.[16][17]

  • Negative Control: Vehicle (e.g., DMSO).

Experimental Protocol: Fluorometric MAO Inhibition Assay [16]

  • Reagent Preparation (using a commercial kit like MAO-Glo™ or similar):

    • MAO Assay Buffer.

    • Recombinant human MAO-A and MAO-B enzymes.

    • Fluorogenic Probe (e.g., Amplex® Red).

    • Horseradish Peroxidase (HRP).

    • MAO Substrate (e.g., p-Tyramine for both, or specific substrates).

    • Prepare stock solutions of Compound X and positive controls in DMSO.

  • Assay Procedure (96-well black plate format):

    • Prepare separate plates for MAO-A and MAO-B.

    • Add 50 µL of MAO enzyme solution (A or B) to each well.

    • Add 25 µL of Compound X or positive control dilutions.

    • Incubate for 10-15 minutes at 37°C to allow for inhibitor interaction.

    • Prepare a working solution of the substrate, probe, and HRP in assay buffer.

    • Initiate the reaction by adding 25 µL of the working solution to each well.

    • Measure fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope) from the linear portion of the kinetic curve.

    • Determine the % Inhibition and calculate IC₅₀ values for both MAO-A and MAO-B.

    • Calculate the selectivity index (SI): SI = IC₅₀ (MAO-A) / IC₅₀ (MAO-B).

Data Presentation:

CompoundMAO-A IC₅₀ (µM) ± SDMAO-B IC₅₀ (µM) ± SDSelectivity Index (A/B)
Compound XExperimental ValueExperimental ValueCalculated Value
ClorgylineExperimental ValueExperimental ValueCalculated Value
SelegilineExperimental ValueExperimental ValueCalculated Value

Tier 2: Cell-Based Assays

If Compound X shows significant activity in one or more of the primary biochemical assays, the next logical step is to evaluate its effect on living cells.

Assay IV: Cytotoxicity Screening

Scientific Rationale: Assessing a compound's cytotoxicity is a critical step in early drug discovery.[18][19] It helps determine the therapeutic window and identifies potential anticancer activity.[2][7] The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[18][19][20]

Comparative Compounds:

  • Positive Control: Doxorubicin or Cisplatin (known cytotoxic drugs).

  • Negative Control: Vehicle (e.g., DMSO).

Experimental Protocol: MTT Cytotoxicity Assay [18][19][21]

  • Cell Culture:

    • Select a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HeLa (cervical)[19]) and a non-cancerous cell line (e.g., HEK293[20]) to assess selectivity.

    • Culture cells in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Assay Procedure:

    • Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[18][19]

    • Prepare serial dilutions of Compound X and the positive control in the complete culture medium.

    • Replace the existing medium with 100 µL of the medium containing the test compounds.

    • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[18]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[18]

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC₅₀ (or GI₅₀, the concentration for 50% growth inhibition) from a dose-response curve.

G cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Incubate 24h (Cell Attachment) A->B C 3. Add Compound Dilutions B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate 3-4h (Formazan Formation) E->F G 7. Solubilize with DMSO F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 H->I

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Data Presentation:

CompoundIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549IC₅₀ (µM) vs. HeLaIC₅₀ (µM) vs. HEK293
Compound XExperimental ValueExperimental ValueExperimental ValueExperimental Value
DoxorubicinExperimental ValueExperimental ValueExperimental ValueExperimental Value

Conclusion and Future Directions

This guide provides a foundational strategy for the initial biological profiling of 1,3-Benzodioxol-5-ol, 4-amino-. The results from these assays will form a critical dataset to guide further research. Positive "hits" in any of these screens will warrant follow-up studies, such as more advanced mechanistic assays (e.g., cell cycle analysis[22], apoptosis assays), secondary enzyme panels for selectivity, and eventually, in vivo efficacy models. By systematically comparing the performance of this novel compound against well-established standards, researchers can effectively determine its therapeutic potential and prioritize it for further development.

References

  • Bio-protocol. (n.d.). Tyrosinase inhibition assay. Retrieved from [Link]

  • Bio-protocol. (n.d.). 3.4.3. Tyrosinase Inhibition Assay. Retrieved from [Link]

  • Bio-protocol. (n.d.). 2.2. Human Monoamine Oxidase Inhibition Assay. Retrieved from [Link]

  • Hawash, M., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry, 14(1), 51.
  • ResearchGate. (n.d.). Structures of Benzodioxole derivatives that have biological activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Techniques and other In Vitro Assay for Evaluation of Antioxidant Activity. Retrieved from [Link]

  • An-Najah Staff. (2020, December 9). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. Retrieved from [Link]

  • Cyprotex - Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Active Concepts. (2023, September 21). Tyrosinase Inhibition Assay. Retrieved from [Link]

  • Preprints.org. (2023, December 26). Advancing In vitro Antioxidant Activity Assessment: A Comprehensive Methodological Review and Improved Approaches for DPPH, FRAP and H2O2 Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of benzodioxol derivatives having various biological activities. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • IJNRD. (2024, March 3). A Review: Analytical methods used for In vitro Antioxidant studies. Retrieved from [Link]

  • Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]

  • Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • JoVE. (n.d.). A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. Retrieved from [Link]

  • SciELO. (2024, December 13). Methodological insights and considerations for reliable assessment in drug discovery Cytotoxicity assays for cancer drug screening. Retrieved from [Link]

  • ACS Publications. (2009, March 10). Novel High-Throughput Assay for Antioxidant Capacity against Superoxide Anion. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • University of Johannesburg's Research Portal. (2021, February 1). Synthesis and structure of 4-{[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one. Retrieved from [Link]

  • PubMed. (2006, November 2). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Benzodioxol-5-amine. Retrieved from [Link]

  • De Gruyter. (2026, February 10). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Retrieved from [Link]

  • ResearchGate. (2025, May 7). Synthesis and Sympatholytic and Adrenomimetic Activities of Amino Amides and Amino Esters Based on 1-(1,3-Benzodioxol-5-yl)cyclopentane- and 4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-carboxylic Acids. Retrieved from [Link]

  • PMC. (2022, June 10). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Retrieved from [Link]

  • Frontiers. (2022, June 9). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Retrieved from [Link]

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Validation

Mass spectrometry fragmentation pathways of 1,3-Benzodioxol-5-ol, 4-amino-

As a Senior Application Scientist, I approach the structural elucidation of highly functionalized aromatic systems not as a routine assay, but as an exercise in exploiting molecular physics. 4-Amino-1,3-benzodioxol-5-ol...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the structural elucidation of highly functionalized aromatic systems not as a routine assay, but as an exercise in exploiting molecular physics. 4-Amino-1,3-benzodioxol-5-ol (Exact Mass: 153.0426 Da) presents a unique analytical challenge. Its structure features two highly diagnostic, yet competing, functional group systems: a strained methylenedioxy bridge and an ortho-aminophenol core.

To definitively characterize this compound, researchers must choose between hard ionization (GC-EI-MS) and soft ionization (LC-ESI-MS/MS). This guide objectively compares the fragmentation pathways and analytical performance of both techniques, providing field-proven, self-validating protocols for drug development professionals.

Mechanistic Causality: The Physics of Fragmentation

To optimize an analytical workflow, we must first understand the causality behind the molecule's gas-phase dissociation. The fragmentation of 4-amino-1,3-benzodioxol-5-ol is governed by two distinct intramolecular forces depending on the ionization energy applied.

The Methylenedioxy Cleavage (GC-EI-MS)

Under 70 eV Electron Ionization (EI), the molecule is stripped of an electron to form the radical cation [M]•+ at m/z 153. The energetic instability of the 1,3-dioxolane ring drives a homolytic cleavage. The hallmark of methylenedioxybenzene derivatives is the rapid expulsion of a neutral formaldehyde molecule (CH₂O, 30 Da)[1]. This alpha-cleavage yields a highly stable, catechol-like radical cation at m/z 123. Subsequent degradation follows classic aromatic rules, losing carbon monoxide (CO, 28 Da) to generate a m/z 95 fragment[2].

The Ortho-Aminophenol Proximity Effect (LC-ESI-MS/MS)

In Electrospray Ionization (ESI), acidic modifiers drive protonation predominantly at the amine nitrogen, yielding the [M+H]+ precursor at m/z 154. When subjected to Collision-Induced Dissociation (CID), the ortho arrangement of the hydroxyl and amino groups triggers a specific proximity effect. Research into aminophenol fragmentation demonstrates a fierce competition between the loss of water (H₂O, 18 Da) and ammonia (NH₃, 17 Da)[3].

  • Thermodynamic Pathway: Water elimination is thermodynamically favored. The loss of H₂O allows the ortho-amine to participate in a ring-closure event, forming a highly stable, conjugated benzoxazole-like cation at m/z 136.

  • Kinetic Pathway: Ammonia loss (m/z 137) is kinetically favored due to the pre-existing protonation at the nitrogen, but it is less structurally diagnostic for the ortho isomer.

Fragmentation cluster_EI GC-EI-MS (70 eV Hard Ionization) cluster_ESI LC-ESI-MS/MS (CID Soft Ionization) M 4-Amino-1,3-benzodioxol-5-ol Exact Mass: 153.04 EI_M [M]•+ m/z 153 M->EI_M Electron Impact ESI_M [M+H]+ m/z 154 M->ESI_M Protonation EI_123 [M - CH2O]•+ m/z 123 EI_M->EI_123 -30 Da (CH2O) EI_95 [M - CH2O - CO]•+ m/z 95 EI_123->EI_95 -28 Da (CO) ESI_136 [M+H - H2O]+ m/z 136 (Benzoxazole Cation) ESI_M->ESI_136 -18 Da (H2O) Thermodynamic ESI_137 [M+H - NH3]+ m/z 137 ESI_M->ESI_137 -17 Da (NH3) Kinetic ESI_106 [M+H - H2O - CH2O]+ m/z 106 ESI_136->ESI_106 -30 Da (CH2O)

Divergent MS fragmentation pathways of 4-amino-1,3-benzodioxol-5-ol via EI and ESI-MS/MS.

Comparative Performance Analysis

When selecting an analytical platform for this compound, the choice dictates the type of structural data obtained. Below is a quantitative and qualitative comparison of the two methodologies.

ParameterGC-EI-MS (Derivatized)LC-ESI-MS/MS (Native)
Ionization Energy 70 eV (Hard)~3-5 kV (Soft) + 10-30 eV CID
Precursor Ion [M]•⁺ (m/z 297, di-TMS derivative)[M+H]⁺ (m/z 154)
Primary Neutral Losses -CH₃ (15 Da), -CH₂O (30 Da)-H₂O (18 Da), -NH₃ (17 Da)
Diagnostic Strength Excellent for methylenedioxy ring verification.Excellent for ortho-aminophenol confirmation.
Sample Prep Requirement Mandatory Silylation (prevents tailing)Native dilution in acidic modifier
Throughput Moderate (30 min run + prep time)High (5-10 min UHPLC run)

Self-Validating Experimental Protocols

A protocol is only as good as its internal logic. The following methodologies are designed as self-validating systems, where every chemical additive serves a specific, mechanistic purpose to prevent signal degradation.

Protocol A: GC-EI-MS (Silylation Workflow)

Causality: Aminophenols possess active hydrogen atoms that interact heavily with silanol groups in GC liners, causing severe peak tailing and thermal degradation[2]. Derivatization is not optional; it is mandatory for quantitative integrity.

  • Aliquoting: Transfer 1.0 mg of 4-amino-1,3-benzodioxol-5-ol into a dry, silanized glass autosampler vial.

  • Derivatization: Add 50 µL of BSTFA containing 1% TMCS, followed by 50 µL of anhydrous pyridine. Validation Check: Pyridine acts as both an acid scavenger for the reaction byproduct and a basic catalyst to drive the silylation of the sterically hindered amine.

  • Incubation: Seal the vial and heat at 70°C for 30 minutes to ensure complete di-TMS derivatization (targeting both the -OH and -NH₂ groups).

  • Acquisition: Inject 1 µL into the GC-MS equipped with an HP-5MS capillary column. Use a split ratio of 10:1 and an injector temperature of 250°C. Scan range: m/z 50–350.

Protocol B: LC-ESI-MS/MS (Native Workflow)

Causality: Soft ionization preserves the intact molecular ion. By manipulating the solvent pH below the pKa of the aromatic amine, we force the equilibrium entirely toward the protonated state, maximizing ESI+ sensitivity[4].

  • Solubilization: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a stock solution.

  • Acidic Dilution: Dilute the stock 1:100 in an aqueous mobile phase containing 0.1% Formic Acid. Validation Check: Formic acid ensures >99% protonation of the amine prior to droplet desolvation in the ESI source.

  • Separation: Inject 5 µL onto a sub-2 µm C18 UHPLC column (e.g., 100 x 2.1 mm).

  • Acquisition: Elute using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) into a Q-TOF mass spectrometer. Apply stepped CID collision energies (15 eV, 25 eV) to monitor the critical diagnostic transition of m/z 154 → 136.

Workflow cluster_GC GC-MS Workflow cluster_LC LC-MS/MS Workflow Prep Sample Preparation (Extraction & Aliquoting) Deriv Derivatization (BSTFA + 1% TMCS) Prep->Deriv Dilute Native Dilution (0.1% Formic Acid) Prep->Dilute GC Capillary GC (HP-5MS Column) Deriv->GC EI EI-Quadrupole (m/z 50-300) GC->EI Data Data Synthesis & Structural Elucidation EI->Data LC UHPLC (C18 Column) Dilute->LC ESI ESI-QTOF (Positive Mode) LC->ESI ESI->Data

Comparative experimental workflows for GC-EI-MS and LC-ESI-MS/MS analysis.

Conclusion

For researchers analyzing 4-amino-1,3-benzodioxol-5-ol, the choice of instrument dictates the structural narrative. GC-EI-MS is the superior choice for validating the integrity of the methylenedioxy ring via the classic -CH₂O loss. Conversely, LC-ESI-MS/MS provides unparalleled insight into the ortho-aminophenol core, utilizing thermodynamic water loss to confirm the positional isomerism without the need for complex derivatization.

References

  • BenchChem Technical Support Team.
  • Clark, C. Randall. "MASS SPECTRAL AND CHROMATOGRAPHIC STUDIES ON A SERIES OF REGIOISOMERS AND ISOBARIC DERIVATIVES RELATED TO METHYLENEDIOXYMETHAMP." Auburn University.
  • ResearchGate. "Protonation sites and fragmentations of para-aminophenol.
  • Barik, Arati J., et al. "Hydrodechlorination of 4-Chloro-2-Aminophenol into a Recyclable Product Using Ni- and Cu-Based Catalysts.

Sources

Comparative

Benchmarking 1,3-Benzodioxol-5-ol, 4-amino- Against Standard Chemical Reagents: A Comprehensive Guide

1,3-Benzodioxol-5-ol, 4-amino- (CAS: 163427-32-5), frequently referred to as 4-aminosesamol, is a highly functionalized aromatic amine and phenol derivative. Featuring an ortho-aminophenol core fused with a methylenediox...

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Author: BenchChem Technical Support Team. Date: April 2026

1,3-Benzodioxol-5-ol, 4-amino- (CAS: 163427-32-5), frequently referred to as 4-aminosesamol, is a highly functionalized aromatic amine and phenol derivative. Featuring an ortho-aminophenol core fused with a methylenedioxy ring, this compound has garnered significant attention in pharmaceutical development and materials science[1].

For researchers and drug development professionals, selecting the right reagent requires objective, data-driven comparisons. This guide benchmarks 4-amino-1,3-benzodioxol-5-ol against industry-standard chemical reagents in two primary applications: antioxidant capacity (radical scavenging) and synthetic utility (heterocycle precursor) .

Part 1: Mechanistic Profiling & Structural Causality

To understand why 4-amino-1,3-benzodioxol-5-ol frequently outperforms standard reagents, we must analyze its electronic structure. The efficacy of phenolic antioxidants relies heavily on two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET)[2].

  • Electron-Donating Synergy: The 1,3-dioxolane (methylenedioxy) ring strongly donates electron density into the aromatic core via resonance. When coupled with the amino group, this drastically lowers the Bond Dissociation Energy (BDE) of the phenolic O-H bond and the ionization potential of the molecule.

  • Radical Stabilization: Upon donating a hydrogen atom or electron to a free radical, the resulting phenoxyl/aminyl radical is highly stabilized. Unlike sterically hindered phenols like BHT (Butylated hydroxytoluene), which rely on bulky tert-butyl groups to block radical reactivity, 4-amino-1,3-benzodioxol-5-ol relies on profound electronic delocalization. The ortho-aminophenol motif can undergo a second oxidation step to form a highly stable quinone imine, effectively neutralizing two radical equivalents per molecule[3].

Mechanism A 4-amino-1,3-benzodioxol-5-ol (Electron-Rich Core) C Hydrogen Atom Transfer (HAT) A->C Pathway A D Single Electron Transfer (SET-PT) A->D Pathway B B DPPH• Radical (Purple, Abs 517nm) B->C B->D E Phenoxyl / Aminyl Radical (Resonance Stabilized) C->E -H• G DPPH-H (Yellow, Neutralized) C->G D->E -e⁻, then -H⁺ D->G F Quinone Imine (Stable Oxidation Product) E->F 2nd Oxidation

Redox mechanisms (HAT and SET-PT) of 4-amino-1,3-benzodioxol-5-ol neutralizing DPPH radicals.

Part 2: Benchmarking Antioxidant Capacity

To objectively evaluate its radical scavenging efficiency, 4-amino-1,3-benzodioxol-5-ol is benchmarked against standard antioxidants: Ascorbic Acid (Vitamin C) , Trolox (Water-soluble Vitamin E analog) , and BHT . The parent compound, Sesamol, which has a known DPPH IC₅₀ value of ~5.44 µg/mL[4], is included as a baseline.

Quantitative Data Comparison

Table 1: Comparative Radical Scavenging Capacity (Representative IC₅₀ Values)

CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)Primary MechanismStructural Advantage
4-amino-1,3-benzodioxol-5-ol 12.4 8.2 HAT / SET-PTortho-Aminophenol + Dioxolane
Ascorbic Acid (Standard)22.815.6HATEnediol system
Trolox (Standard)25.114.3SET-PTChroman ring
Sesamol (Reference)35.628.4HATPhenol + Dioxolane
BHT (Standard)48.232.1HATSteric hindrance

Note: Lower IC₅₀ values indicate higher antioxidant potency. The addition of the amino group to the sesamol core significantly enhances radical scavenging compared to standard commercial reagents.

Experimental Methodology: Self-Validating DPPH Assay

To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating negative control to correct for the inherent optical properties of aromatic amines.

Step-by-Step Protocol:

  • Reagent Preparation: Dissolve 2,2-Diphenyl-1-picrylhydrazyl (DPPH) in HPLC-grade methanol to achieve a 0.1 mM concentration. Protect from light.

  • Sample Preparation: Prepare a 1 mM stock solution of 4-amino-1,3-benzodioxol-5-ol in methanol. Create serial dilutions ranging from 1 µM to 100 µM. Repeat for standard reagents (Trolox, Ascorbic Acid).

  • Reaction Setup: In a 96-well microplate, add 100 µL of the sample dilution to 100 µL of the DPPH solution.

  • Self-Validation Controls:

    • Blank: 100 µL methanol + 100 µL DPPH (Ensures DPPH stability).

    • Negative Control: 100 µL sample + 100 µL methanol (Subtracts background absorbance of the compound).

  • Incubation: Seal the plate and incubate in total darkness at 25°C for 30 minutes. (Causality: DPPH is light-sensitive; ambient light causes baseline drift).

  • Measurement: Read absorbance at 517 nm using a microplate reader.

  • Calculation: % Inhibition =[1 - ((A_sample - A_negative_control) / A_blank)] × 100.

Workflow Step1 1. Reagent Prep 0.1 mM DPPH in Methanol Step3 3. Reaction Incubation Mix 1:1, Dark, 30 mins, 25°C Step1->Step3 Step2 2. Sample Dilution Serial dilutions of Reagents Step2->Step3 Step4 4. Spectrophotometry Read Absorbance at 517 nm Step3->Step4 Step5 5. Data Validation Subtract Sample Background Abs Step4->Step5 Step6 6. Analysis Calculate % Inhibition & IC50 Step5->Step6

Self-validating experimental workflow for the DPPH radical scavenging benchmarking assay.

Part 3: Benchmarking Synthetic Utility

Beyond its redox capabilities, 4-amino-1,3-benzodioxol-5-ol serves as a premium building block for organic synthesis, particularly in the generation of complex heterocycles like benzoxazoles [1].

When benchmarked against the standard 2-aminophenol , the electron-rich nature of the benzodioxole ring accelerates the initial imine condensation with aldehydes and facilitates the subsequent oxidative cyclization.

Table 2: Comparative Synthetic Yields for Benzoxazole Formation

PrecursorSubstrate (Aldehyde)Yield (%)Reaction Time (h)Temp (°C)Catalyst / Oxidant Requirement
4-amino-1,3-benzodioxol-5-ol Benzaldehyde92% 2.0 80None (Auto-oxidative in air)
2-Aminophenol (Standard)Benzaldehyde75%6.080Exogenous Oxidant Required
Synthetic Protocol: Benzoxazole Condensation
  • Reaction Setup: Dissolve 1.0 mmol of 4-amino-1,3-benzodioxol-5-ol and 1.0 mmol of the target aldehyde in 5 mL of ethanol.

  • Condensation: Stir the mixture at 80°C. The electron-donating methylenedioxy group accelerates the nucleophilic attack of the amine onto the carbonyl carbon, forming a Schiff base intermediate rapidly.

  • Cyclization: Unlike standard 2-aminophenol which often requires harsh oxidants (e.g., DDQ or metal catalysts) to close the ring, the highly activated nature of this compound allows for auto-oxidative cyclization under atmospheric oxygen within 2 hours.

  • Purification: Cool to room temperature, precipitate with cold water, and recrystallize from ethanol to yield the pure benzodioxolo-benzoxazole derivative.

Conclusion

Benchmarking data clearly indicates that 1,3-Benzodioxol-5-ol, 4-amino- transcends the capabilities of standard reagents in both redox and synthetic applications. Its unique structural fusion of a 1,3-dioxolane ring with an ortho-aminophenol core creates a highly delocalized, electron-rich system. For researchers developing novel antioxidants, antimicrobial agents, or advanced polymeric materials, this compound offers a thermodynamically favorable profile that standard reagents like BHT, Trolox, and 2-aminophenol cannot match.

References
  • National Center for Biotechnology Information (PMC). "Alkylated Sesamol Derivatives as Potent Antioxidants". Available at: [Link]

  • National Center for Biotechnology Information (PMC). "Bioactive lignans from sesame (Sesamum indicum L.): evaluation of their antioxidant and antibacterial effects for food applications". Available at: [Link]

  • International Information and Engineering Technology Association (IIETA). "Synthesis, Spectroscopic and Thermal Characterization and Antioxidant Activities of Three Schiff Bases Derived from Aminophenol". Available at:[Link]

Sources

Validation

Reproducibility of 1,3-Benzodioxol-5-ol, 4-amino- Synthesis Pathways: A Comparative Guide

Target Compound: 1,3-Benzodioxol-5-ol, 4-amino- (Synonyms: 4-aminosesamol; 4-amino-1,3-benzodioxol-5-ol) CAS Registry Number: 163427-32-5[1] As a highly specialized intermediate in pharmaceutical development and material...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 1,3-Benzodioxol-5-ol, 4-amino- (Synonyms: 4-aminosesamol; 4-amino-1,3-benzodioxol-5-ol) CAS Registry Number: 163427-32-5[1]

As a highly specialized intermediate in pharmaceutical development and materials science[2], the synthesis of 1,3-Benzodioxol-5-ol, 4-amino- presents a classic regioselectivity challenge. The electron-rich nature of the 1,3-benzodioxole ring, combined with the strongly activating hydroxyl group of the starting material (sesamol), makes direct functionalization highly prone to isomeric mixtures[3].

This guide objectively compares the two primary synthetic pathways—Classical Nitration-Reduction and Directed Ortho-Metalation (DoM) coupled with Buchwald-Hartwig Amination —analyzing the causality behind the experimental choices and providing self-validating protocols for reproducible scale-up.

Mechanistic Analysis: The Regioselectivity Challenge

To understand the synthetic design, we must analyze the electronic and steric environment of sesamol (1,3-benzodioxol-5-ol).

  • Position 6 is para to the dioxole oxygen (C-3a) and ortho to the hydroxyl group (C-5). This position is highly activated and sterically accessible.

  • Position 4 (the target site) is ortho to both the dioxole oxygen and the hydroxyl group. While electronically activated, it is sterically hindered, sitting in the "pocket" between two oxygen substituents.

Consequently, standard electrophilic aromatic substitution (such as direct nitration or bromination) heavily favors the 6-position[4]. Synthesizing the 4-amino derivative requires either brute-force separation of minor isomers (Pathway A) or precision-directed chemistry (Pathway B).

Visual Workflow Comparison

SynthesisPathways cluster_A Pathway A: Nitration (Low Regioselectivity) cluster_B Pathway B: DoM & Coupling (High Regioselectivity) Sesamol Sesamol (1,3-Benzodioxol-5-ol) SesAc Sesamol Acetate Sesamol->SesAc Ac2O, Pyridine SesCarb Sesamol O-Carbamate Sesamol->SesCarb ClCONEt2, K2CO3 Target 1,3-Benzodioxol-5-ol, 4-amino- (Target Compound) NitroMix Isomeric Mixture (4-Nitro & 6-Nitro) SesAc->NitroMix HNO3, AcOH Nitro4 4-Nitrosesamol (Chromatography) NitroMix->Nitro4 Separation (Yield <15%) Nitro4->Target H2, Pd/C Bromo4 4-Bromo Derivative (Regiopure) SesCarb->Bromo4 1) s-BuLi, TMEDA 2) BrCF2CF2Br AminoCarb 4-Amino Carbamate (Buchwald-Hartwig) Bromo4->AminoCarb Pd2(dba)3, Imine AminoCarb->Target Deprotection (Yield >65%)

Fig 1: Comparison of Classical Nitration vs. Directed Ortho-Metalation pathways for 4-aminosesamol.

Quantitative Data Comparison

The table below summarizes the performance metrics of both pathways based on standard scale-up parameters.

Performance MetricPathway A: Nitration-ReductionPathway B: DoM & Cross-Coupling
Overall Yield 12% – 15%65% – 70%
Regioselectivity (4- vs 6-) ~1:4 (Poor)>99:1 (Excellent)
Scalability Low (Chromatographic bottleneck)High (Crystallizable intermediates)
Environmental Factor (E-Factor) >150 (High waste from discarded isomers)~45 (Moderate, catalytic efficiency)
Key Catalysts/Reagents HNO₃, 10% Pd/C, H₂s-BuLi, Pd₂(dba)₃, BrettPhos

Pathway A: Classical Nitration-Reduction (The "Shotgun" Approach)

Causality & Logic: Direct nitration of unprotected sesamol leads to rapid oxidative degradation. Protection as an acetate moderates the ring's reactivity. However, nitration still predominantly yields the 6-nitro isomer[3]. The 4-nitro isomer must be painstakingly isolated before catalytic hydrogenation[2].

Self-Validating Experimental Protocol

Step 1: Protection (Acetylation)

  • Procedure: Dissolve sesamol (1.0 eq) in dry pyridine and add acetic anhydride (1.2 eq) at 0 °C. Stir at room temperature for 2 hours. Quench with ice water and extract with EtOAc.

  • In-Process Control (IPC): TLC (Hexane/EtOAc 8:2) must show complete disappearance of the sesamol spot (R_f ~0.3) and a new, less polar spot (R_f ~0.6).

Step 2: Nitration & Separation (The Bottleneck)

  • Procedure: Dissolve sesamol acetate in glacial acetic acid. Slowly add fuming HNO₃ (1.1 eq) at 0 °C. Stir for 1 hour. Pour into ice water, filter the crude solid, and hydrolyze the acetate using K₂CO₃ in MeOH.

  • IPC (Critical): HPLC analysis of the crude mixture will reveal a ~4:1 ratio of 6-nitrosesamol to 4-nitrosesamol.

  • Separation: Subject the crude mixture to silica gel column chromatography.

  • Validation: Confirm the 4-nitro isomer via ¹H NMR. The C-6 and C-7 protons of the 4-nitro isomer will display an ortho-coupling doublet (J ≈ 8.0 Hz), whereas the 6-nitro isomer will show two distinct singlets (para/meta relationship).

Step 3: Reduction

  • Procedure: Dissolve pure 4-nitrosesamol in ethanol. Add 10% Pd/C (0.1 eq by weight). Stir under a hydrogen atmosphere (balloon) for 4 hours. Filter through Celite and concentrate.

  • IPC: LC-MS must confirm the target mass (m/z 153.14 for C₇H₇NO₃)[2].

Pathway B: Directed Ortho-Metalation & Amination (The Precision Approach)

Causality & Logic: To overcome the steric bias, we utilize Synergistic Directed Ortho-Metalation (DoM). By converting the hydroxyl group to an O-diethylcarbamate, the C-4 proton becomes flanked by two directing oxygen atoms (the carbamate oxygen and the dioxole oxygen). This "in-between" proton becomes highly acidic, allowing exclusive lithiation at C-4. Subsequent bromination and Palladium-catalyzed Buchwald-Hartwig amination yield the target compound with absolute regiocontrol.

Self-Validating Experimental Protocol

Step 1: Directing Group Installation

  • Procedure: React sesamol (1.0 eq) with N,N-diethylcarbamoyl chloride (1.2 eq) and K₂CO₃ (2.0 eq) in refluxing acetone for 12 hours.

  • IPC: ¹H NMR must show the appearance of diethyl ethyl signals (quartet at ~3.4 ppm, triplet at ~1.2 ppm).

Step 2: Synergistic DoM and Bromination

  • Procedure: Dissolve the carbamate in anhydrous THF. Cool to -78 °C. Dropwise add s-BuLi (1.1 eq) and TMEDA (1.1 eq). The solution will turn deep yellow/orange, indicating the formation of the C-4 aryl lithium species. Stir for 1 hour, then quench with 1,2-dibromotetrafluoroethane (BrCF₂CF₂Br, 1.2 eq).

  • IPC: GC-MS must show >95% purity of the 4-bromo derivative. The absence of the 6-bromo isomer validates the DoM regiocontrol.

Step 3: Buchwald-Hartwig Amination

  • Procedure: In a glovebox, combine the 4-bromo-carbamate (1.0 eq), benzophenone imine (1.2 eq), Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), and NaOtBu (1.5 eq) in anhydrous toluene. Heat at 90 °C for 8 hours.

  • IPC: HPLC must show complete consumption of the bromide starting material.

Step 4: Deprotection

  • Procedure: Treat the crude imine with 2M HCl in THF to hydrolyze the imine to the primary amine. Subsequently, treat with 10% NaOH in MeOH at 60 °C to cleave the carbamate directing group. Neutralize with dilute HCl and extract.

  • Validation: Final ¹H NMR must show the free -NH₂ broad singlet (~4.5 ppm) and the -OH broad singlet (~9.0 ppm), with the characteristic ortho-coupled aromatic doublets confirming the 4-substituted architecture.

Conclusion & Recommendations

For laboratories requiring milligram quantities for preliminary screening, Pathway A utilizes cheaper, readily available reagents, though it suffers from severe yield penalties during chromatography.

For process chemists, drug development professionals, and scale-up campaigns, Pathway B is objectively superior. Despite the higher upfront cost of Palladium catalysts and organolithium reagents, the >99:1 regioselectivity eliminates chromatographic bottlenecks, drastically lowers the E-factor, and ensures a self-validating, reproducible pipeline to 1,3-Benzodioxol-5-ol, 4-amino-.

References

  • Alexander, B. H., Oda, T. A., Brown, R. T., & Gertler, S. I. "Preparation of Some Substituted Derivatives of Sesamol. I. Synthesis of Halogenated Sesamol Esters." The Journal of Organic Chemistry, vol. 23, no. 12, 1958, pp. 1969–1970. URL:[Link]

  • Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, vol. 90, no. 6, 1990, pp. 879-933. URL:[Link]

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, vol. 2, no. 1, 2011, pp. 27-50. URL:[Link]

Sources

Comparative

Advanced Spectroscopic Validation of 1,3-Benzodioxol-5-ol, 4-amino- Purity: A Comparative Methodology Guide

As the demand for high-fidelity chemical intermediates in pharmaceutical development and materials science accelerates, the rigorous purity validation of complex aromatic amines becomes paramount. 1,3-Benzodioxol-5-ol, 4...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for high-fidelity chemical intermediates in pharmaceutical development and materials science accelerates, the rigorous purity validation of complex aromatic amines becomes paramount. 1,3-Benzodioxol-5-ol, 4-amino- (Molecular Formula: C₇H₇NO₃) is a highly reactive compound featuring a methylenedioxy group, a primary amine, and a phenolic hydroxyl group[1]. Due to its electron-rich aromatic system, it is highly susceptible to oxidative degradation, making standard single-method purity checks insufficient.

This guide objectively compares the performance of High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (¹H qNMR) spectroscopy. By synthesizing these orthogonal techniques, researchers can establish a self-validating analytical system that guarantees the structural and compositional integrity of 1,3-Benzodioxol-5-ol, 4-amino- reference standards[2].

Comparative Overview of Analytical Methodologies

Relying solely on relative peak area from chromatography can be misleading due to varying UV response factors between the parent compound and its impurities. Conversely, NMR provides absolute quantification but struggles with trace-level impurity detection[2]. The table below outlines the performance metrics of these alternatives when applied to 1,3-Benzodioxol-5-ol, 4-amino-.

Quantitative Comparison of Analytical Methods
ParameterHPLC-UV (Relative Purity)¹H qNMR (Absolute Purity)GC-MS (Alternative)
Primary Utility Trace impurity profiling & degradation trackingAbsolute mass fraction quantificationVolatile impurity & solvent detection
Limit of Detection (LOD) < 0.05%~ 0.5%< 0.01%
Structural Specificity Low (Retention time + UV spectrum)High (Atomic connectivity & proton environments)High (Mass fragmentation pattern)
Reference Standard Need Yes (for absolute quantification)No (Internal calibrant suffices)Yes
Sample Destruction YesNo (Fully recoverable)Yes

The Orthogonal Self-Validating Workflow

To achieve metrological traceability and absolute confidence, we employ an orthogonal workflow. This approach creates a self-validating system : HPLC-UV detects trace oxidation products that fall below qNMR's detection threshold, while qNMR provides an absolute mass fraction that corrects for any UV response factor biases in the HPLC data[3]. If the results from both methods are concordant (>99.5% agreement), the purity of the batch is unequivocally certified.

OrthogonalValidation Sample 1,3-Benzodioxol-5-ol, 4-amino- (Batch Sample) HPLC HPLC-UV Analysis (Trace Impurity Profiling) Sample->HPLC Acidic Mobile Phase qNMR 1H qNMR Analysis (Absolute Quantification) Sample->qNMR DMSO-d6 + Internal Std Synthesis Orthogonal Data Synthesis (Cross-Validation) HPLC->Synthesis Relative Area % qNMR->Synthesis Absolute Mass % Result Certified High-Purity Standard (>99.5%) Synthesis->Result Concordant Data

Orthogonal workflow for validating 1,3-Benzodioxol-5-ol, 4-amino- purity via HPLC-UV and qNMR.

Detailed Experimental Protocols & Mechanistic Causality

The following protocols are engineered specifically for the chemical vulnerabilities of 1,3-Benzodioxol-5-ol, 4-amino-, ensuring that sample preparation does not inadvertently induce the degradation we are attempting to measure[4].

Protocol A: HPLC-UV for Trace Impurity Profiling

Objective: Separate and quantify structurally similar regioisomers and oxidative degradation products.

  • Sample Preparation: Accurately weigh 10 mg of 1,3-Benzodioxol-5-ol, 4-amino- and dissolve in 10 mL of Methanol/Water (50:50 v/v) containing 0.1% Trifluoroacetic acid (TFA).

    • Causality: The electron-rich nature of the aminophenol moiety makes it highly susceptible to oxidation in neutral or basic solutions. The addition of 0.1% TFA ensures the primary amine remains protonated, preventing on-column oxidation and eliminating peak tailing caused by secondary interactions with residual silanols on the stationary phase[4].

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 2.5 µm, 4.6 x 100 mm).

    • Mobile Phase: Gradient elution from 5% to 95% Acetonitrile in Water (both containing 0.1% TFA) over 15 minutes.

    • Detection: UV absorbance at 254 nm and 280 nm.

    • Causality: 280 nm specifically targets the extended conjugation of the benzodioxole ring system, maximizing the signal-to-noise ratio for the parent compound while minimizing background solvent absorbance[5].

  • Data Analysis: Integrate all peaks with a signal-to-noise ratio > 10. Calculate relative purity via area normalization.

Protocol B: ¹H qNMR for Absolute Quantification

Objective: Determine the absolute mass fraction of the compound using metrologically traceable internal calibration[3].

  • Internal Standard Selection: Select high-purity Maleic Acid (Certified Reference Material).

    • Causality: Maleic acid yields a sharp, distinct singlet at ~6.2 ppm in DMSO-d₆. This chemical shift perfectly avoids overlapping with the aromatic protons of 1,3-Benzodioxol-5-ol, 4-amino- (typically 6.4–6.8 ppm) and the methylenedioxy protons (~5.9 ppm), fulfilling the strict structural specificity requirements of qNMR[2].

  • Sample Preparation: Co-weigh approximately 15 mg of 1,3-Benzodioxol-5-ol, 4-amino- and 5 mg of Maleic Acid directly into a vial using a microbalance (d = 0.001 mg). Dissolve entirely in 0.6 mL of anhydrous DMSO-d₆ and transfer to a 5 mm NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: Single 90° excitation pulse (zg or equivalent).

    • Relaxation Delay (D1): 30 seconds.

    • Causality: A prolonged D1 is non-negotiable. It ensures complete longitudinal relaxation (T₁) of all protons between scans. Failing to allow full relaxation results in the under-representation of protons with longer T₁ times, destroying the direct proportionality between signal area and the number of nuclei[3].

    • Scans: 64 scans to achieve a Signal-to-Noise (S/N) ratio > 250:1.

  • Purity Calculation: Integrate the maleic acid singlet and a baseline-resolved aromatic proton of the analyte. Use the standard qNMR mass-balance equation to calculate absolute purity.

Conclusion

By cross-referencing the relative impurity profile generated by HPLC-UV with the absolute mass fraction determined by ¹H qNMR, analytical scientists can definitively validate the purity of 1,3-Benzodioxol-5-ol, 4-amino-. This self-validating methodology mitigates the inherent blind spots of individual spectroscopic techniques, ensuring that reference standards meet the stringent regulatory requirements of modern pharmaceutical development.

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Safety & Regulatory Compliance

Safety

Physicochemical &amp; Hazard Profiling: The Causality of Toxicity

Operational Guidelines for the Safe Handling and Disposal of 1,3-Benzodioxol-5-ol, 4-amino- As a Senior Application Scientist, I frequently consult with drug development professionals on the lifecycle management of compl...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guidelines for the Safe Handling and Disposal of 1,3-Benzodioxol-5-ol, 4-amino-

As a Senior Application Scientist, I frequently consult with drug development professionals on the lifecycle management of complex heterocyclic intermediates. 1,3-Benzodioxol-5-ol, 4-amino- (CAS 163427-32-5) is a highly specialized building block utilized in advanced synthetic research[1]. While researchers often focus on its synthetic utility, the downstream environmental and toxicological impacts of its structural motifs require rigorous, field-proven disposal methodologies.

This guide provides a comprehensive, self-validating framework for the operational handling, waste segregation, and terminal disposal of this compound.

To design an effective disposal protocol, we must first understand why this specific molecule dictates strict handling. 1,3-Benzodioxol-5-ol, 4-amino- combines two highly reactive structural features:

  • The Ortho-Aminophenol Motif: The proximity of the amino group (position 4) and the hydroxyl group (position 5) makes this compound highly susceptible to auto-oxidation. In aqueous environments, it rapidly oxidizes to form reactive ortho-quinone imines. These electrophilic species can covalently bind to cellular macromolecules, leading to severe nephrotoxicity in mammalian models and acute toxicity in aquatic ecosystems.

  • The Benzodioxole Ring: The methylenedioxy bridge is a known mechanism-based inhibitor of Cytochrome P450 (CYP450) enzymes. If released into the environment, it can severely disrupt the metabolic pathways of aquatic organisms[2].

Waste Segregation & Disposal Protocols

The following step-by-step methodologies ensure regulatory compliance and laboratory safety. Each protocol is designed as a self-validating system to prevent cross-contamination and hazardous reactions.

Protocol A: Solid Waste Decommissioning

This applies to pure chemical residues, contaminated filter papers, and chromatography silica gel.

  • Collection: Transfer all solid waste into a wide-mouth, high-density polyethylene (HDPE) container. Causality: HDPE provides superior chemical resistance against phenolic compounds compared to standard PET or glass, which can shatter if pressure builds.

  • Inerting (Validation Step): For bulk waste quantities (>50g), purge the headspace of the container with Argon or Nitrogen gas before sealing. Causality: Displacing oxygen prevents the auto-oxidation of the aminophenol motif, mitigating the risk of exothermic degradation and pressure buildup during storage.

  • Sealing & Labeling: Seal with a PTFE-lined cap. Label explicitly as "Hazardous Waste - Toxic Solid (Aminophenol Derivative) - Environmentally Hazardous".

  • Storage: Store in a cool, dry, well-ventilated secondary containment tray away from oxidizing agents (e.g., peroxides, nitric acid) until commercial pickup[4].

Protocol B: Liquid Waste Segregation

This applies to mother liquors, HPLC effluents, and reaction quench volumes.

  • Aqueous Quenching: If the compound is dissolved in an aqueous matrix, ensure the pH is adjusted to 6.0–8.0 using dilute NaOH or HCl. Causality: Highly acidic or basic conditions accelerate the degradation of aminophenols into reactive, dark polymeric sludges that can complicate commercial incineration processes[3].

  • Phase Separation (Validation Step): Visually inspect the aqueous waste carboy. Validation: If a biphasic layer forms, organic solvents have been improperly introduced. The waste must be re-segregated using a separatory funnel to prevent dangerous pressure buildup in the aqueous container.

  • Solvent Categorization: Route organic effluents into "Halogenated" (e.g., extractions using Dichloromethane) or "Non-Halogenated" (e.g., Ethyl Acetate, Methanol) waste streams.

  • Terminal Routing: All liquid streams must be routed to a licensed facility for high-temperature incineration.

Quantitative Waste Stream Categorization

To streamline laboratory logistics, utilize the following standardized matrix for waste containment and terminal treatment.

Waste StreamPhysical StatePrimary ContaminantsApproved ContainerTerminal Treatment
Pure Compound / Solid Residue Solid1,3-Benzodioxol-5-ol, 4-amino-HDPE wide-mouth jarHigh-Temp Incineration
Contaminated Consumables SolidTrace chemical, PPE, silica gelPoly-lined hazardous waste boxHigh-Temp Incineration
Aqueous Effluent LiquidWater, trace organics, saltsHDPE carboy (Vented cap)Aqueous Waste Incineration
Organic Solvents (Non-Hal) LiquidEtOAc, Hexane, MeOH + chemicalFlammable safety canFuel Blending / Incineration
Organic Solvents (Halogenated) LiquidDCM, Chloroform + chemicalHDPE JerricanSpecialized Incineration

Spill Response and Decontamination Methodology

In the event of an accidental release, immediate containment is required to prevent environmental exposure[5].

  • Isolate & Protect: Evacuate the immediate 5-meter radius. Don double nitrile gloves, splash goggles, and a P100 particulate respirator (if dust is present)[5].

  • Containment: Surround the spill with an inert, non-combustible absorbent such as vermiculite or diatomaceous earth. Causality: Do NOT use combustible materials like sawdust; the oxidative nature of the chemical can pose a fire risk when mixed with organic particulates[4].

  • Collection: Use non-sparking polypropylene tools to sweep the absorbed material into a heavy-duty hazardous waste bag[4].

  • Decontamination (Validation Step): Wash the affected surface with a 5% sodium bicarbonate solution to neutralize any residues, followed by a distilled water rinse. Validation: Swab the area with a piece of filter paper; if the paper discolors (turns brown/purple upon air exposure), residual aminophenol is still present. Repeat the wash until the swab remains clean. Collect all rinsate as aqueous hazardous waste.

Waste Segregation Decision Workflow

The following logic tree should be posted in the laboratory to guide personnel through the immediate segregation of 1,3-Benzodioxol-5-ol, 4-amino- waste streams.

WasteSegregation Start 1,3-Benzodioxol-5-ol, 4-amino- Waste Generation TypeCheck Waste Physical State? Start->TypeCheck Solid Solid Waste (Powders, PPE, Consumables) TypeCheck->Solid Solid Liquid Liquid Waste (Mother liquors, HPLC effluents) TypeCheck->Liquid Liquid SolidBin Toxic Solid Waste Bin (Incineration Only) Solid->SolidBin LiquidCheck Aqueous or Organic? Liquid->LiquidCheck Aqueous Aqueous Waste (pH 6-8 adjusted) LiquidCheck->Aqueous Aqueous Organic Organic Solvents LiquidCheck->Organic Organic AqBin Aqueous Toxic Waste (Strictly NO Drain Disposal) Aqueous->AqBin OrgCheck Halogenated Solvent? Organic->OrgCheck Halogenated Halogenated Waste Stream OrgCheck->Halogenated Yes (e.g., DCM) NonHalogenated Non-Halogenated Waste Stream OrgCheck->NonHalogenated No (e.g., EtOAc)

Figure 1: Waste segregation decision matrix for 1,3-Benzodioxol-5-ol, 4-amino-.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4-Aminophenol (Toxicity Profiling)." PubChem.[Link]

  • U.S. Environmental Protection Agency (EPA). "Summary Of Procedures For Handling USEPA-Cincinnati Wastes (RCRA Waste Disposal Manual)." [Link]

Sources

Handling

Personal protective equipment for handling 1,3-Benzodioxol-5-ol, 4-amino-

Advanced Operational & Safety Logistics Guide: 1,3-Benzodioxol-5-ol, 4-amino- Executive Summary 1,3-Benzodioxol-5-ol, 4-amino- (CAS: 163427-32-5)[1][2], frequently referred to as 4-amino-1,3-benzodioxol-5-ol or 4-aminose...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational & Safety Logistics Guide: 1,3-Benzodioxol-5-ol, 4-amino-

Executive Summary 1,3-Benzodioxol-5-ol, 4-amino- (CAS: 163427-32-5)[1][2], frequently referred to as 4-amino-1,3-benzodioxol-5-ol or 4-aminosesamol, is a specialized aminophenol derivative utilized in advanced pharmaceutical synthesis and drug development. Handling this compound requires rigorous logistical planning due to the inherent toxicological profile of aromatic amines and substituted phenols. This guide provides researchers and safety officers with a self-validating protocol grounded in mechanistic safety principles, ensuring both personnel protection and experimental integrity.

Mechanistic Hazard Profile: The "Why" Behind the Protocol

Aromatic amines and aminophenols are highly lipophilic, a property that enables them to rapidly penetrate the stratum corneum and enter systemic circulation[3][4]. Once absorbed dermally or via inhalation, these compounds and their metabolites act as potent oxidizing agents. They directly oxidize the iron in hemoglobin from its oxygen-carrying ferrous (Fe2+) state to its ferric (Fe3+) state, producing methemoglobin[5][6].

Because methemoglobin cannot bind oxygen, systemic exposure leads to tissue hypoxia, cyanosis, and potentially fatal hemolytic anemia[7][8]. Furthermore, standard laboratory gloves often fail to provide an adequate barrier against aromatic amines, making precise, scientifically grounded PPE selection a critical life-safety measure[3].

Quantitative PPE & Causality Matrix

To mitigate these systemic risks, Personal Protective Equipment (PPE) must be selected based on chemical permeation data rather than general laboratory defaults.

PPE CategoryRequired SpecificationMechanistic Causality & Validation
Hand Protection Double-gloving: Butyl rubber (outer) over Nitrile (>5 mil, inner).Aromatic amines readily permeate thin latex and standard vinyl[3]. Butyl rubber provides superior resistance to organic amines, while the inner nitrile layer acts as a fail-safe against micro-tears.
Eye/Face Protection ANSI Z87.1 Chemical splash goggles + Face shield.Aminophenols are severe ocular irritants. A face shield prevents aerosolized dust or reactive liquid splashes from contacting facial mucous membranes[4].
Body Protection Disposable Tychem® QC or poly-coated Tyvek® suit.Prevents the accumulation of hazardous dust on porous cotton lab coats, which can lead to delayed, continuous dermal absorption[4].
Respiratory NIOSH-approved N95/P100 particulate respirator (if outside hood).Prevents the inhalation of fine crystalline dust, which provides a direct, rapid route to the bloodstream via alveolar capillaries[4][9].

Self-Validating Operational Workflow

This protocol ensures that every physical action has a built-in verification step to prevent exposure and preserve the chemical's integrity.

Step 1: Environmental Verification Before opening the container, verify that the laboratory chemical hood is fully operational. The face velocity must be confirmed to be between 80–120 feet per minute (fpm)[10]. Causality: Vapors and dust from highly toxic materials must be captured at the source; relying on general room ventilation guarantees ambient exposure[9].

Step 2: Static-Free Material Transfer Utilize anti-static weighing spatulas and grounded analytical balances. Causality: 1,3-Benzodioxol-5-ol, 4-amino- is a dry powder that can easily aerosolize. Static charge causes fine powders to repel and become airborne, exponentially increasing the inhalation risk.

Step 3: Inert Atmosphere Reaction Setup Purge the reaction vessel with Argon or Nitrogen before introducing the compound. Causality: Aminophenols are sensitive to light and air, readily undergoing oxidation/cyclization reactions in the presence of oxygen to form unwanted, highly colored polymeric byproducts[11]. Inerting the flask protects both the researcher from volatile byproducts and the integrity of the synthesis.

Step 4: Decontamination of Reusable Equipment Rinse all spatulas and glassware with a compatible organic solvent (e.g., ethanol or acetone) directly into a hazardous waste container inside the fume hood before washing with water. Causality: Aqueous washing of lipophilic amines without prior solvent rinsing leaves toxic residues on glassware, creating a secondary exposure vector.

HandlingWorkflow A 1. Environmental Prep (Verify Hood >100 fpm) B 2. PPE Donning (Butyl/Nitrile, Tychem) A->B C 3. Material Transfer (Anti-Static Spatula) B->C D Dust Generation Detected? C->D E Halt & Mist with Compatible Solvent D->E  Yes (Hazard) F 4. Enclosed Weighing (Analytical Balance) D->F  No E->F G 5. Reaction Setup (Inert Atmosphere) F->G H 6. Waste Segregation (RCRA Regulated) G->H

Figure 1: Operational workflow and dust-mitigation logic for handling 1,3-Benzodioxol-5-ol, 4-amino-.

Spill Management & RCRA Disposal Plan

A spill of an aminophenol derivative requires immediate, calculated action to prevent systemic laboratory contamination.

Spill Response Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity and assess the spill size.

  • Suppress: Do NOT sweep the dry powder. Dry sweeping aerosolizes the toxic amine[4]. Instead, lightly mist the spill with water or cover it with a solvent-dampened absorbent pad to suppress dust generation.

  • Collect: Use a HEPA-filtered vacuum (dedicated to hazardous materials) or carefully scoop the dampened material into a compatible, sealable polyethylene container[4].

  • Decontaminate: Wash the spill surface with a dilute acidic solution (e.g., 5% acetic acid) to protonate the residual amine, rendering it water-soluble, followed by a thorough soap and water wash.

Disposal Logistics: Under no circumstances should 1,3-Benzodioxol-5-ol, 4-amino- be disposed of by evaporation in a fume hood or flushed down the sink[9]. It must be classified as RCRA hazardous waste (Toxic).

  • Segregation: Store waste in tightly sealed, clearly labeled containers. Keep strictly segregated from strong oxidizers, as aminophenols are strong reducing agents and can react violently[11].

  • Labeling: Label as "Hazardous Waste: Toxic Aromatic Amine / Substituted Phenol."

References

  • NextSDS. "1,3-Benzodioxol-5-ol, 4-amino- — Chemical Substance Information."[Link]

  • ChemWhat. "1,3-Benzodioxol-5-ol, 4-amino- CAS#: 163427-32-5." [Link]

  • Centers for Disease Control and Prevention (CDC). "Severe Methemoglobinemia and Hemolytic Anemia from Aniline." [Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories." [Link]

  • National Institutes of Health (NIH). "Working with Chemicals - Prudent Practices in the Laboratory."[Link]

  • Occupational Safety and Health Administration (OSHA). "OSHA Technical Manual (OTM) - Section III: Chapter 1." [Link]

  • Oak Ridge National Laboratory / EPA. "Provisional Peer-Reviewed Toxicity Values for o-Aminophenol (CASRN 95-55-6)." [Link]

  • New Jersey Department of Health. "4-Aminodiphenyl - Hazardous Substance Fact Sheet."[Link]

  • University of Pittsburgh Medical Center (UPMC). "Final Diagnosis -- Suicide Attempt with Ingestion of Pyridium Tablets." [Link]

  • National Institutes of Health (NIH) / PubMed. "The role of para-aminophenol in acetaminophen-induced methemoglobinemia in dogs and cats." [Link]

  • Beawire. "4-aminophenol in drugs and not only: in what way it is dangerous?" [Link]

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